4-Chloro-1-methyl-3-nitroquinolin-2(1h)-one
Description
Properties
IUPAC Name |
4-chloro-1-methyl-3-nitroquinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O3/c1-12-7-5-3-2-4-6(7)8(11)9(10(12)14)13(15)16/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPDOVJBEKCRATD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C(C1=O)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40351503 | |
| Record name | 4-Chloro-1-methyl-3-nitroquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40351503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79966-13-5 | |
| Record name | 4-Chloro-1-methyl-3-nitroquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40351503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
4-Chloro-1-methyl-3-nitroquinolin-2(1h)-one chemical properties.
An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of 4-Chloro-1-methyl-3-nitroquinolin-2(1H)-one
Introduction
This compound is a highly functionalized heterocyclic compound built upon the quinolin-2(1H)-one core structure. Its strategic placement of three key functional groups—a labile chloro group at the 4-position, an electron-withdrawing nitro group at the 3-position, and an N-methyl group—makes it a versatile and valuable intermediate in synthetic organic chemistry. The quinolinone scaffold is a prominent feature in numerous biologically active molecules and pharmaceuticals, exhibiting activities ranging from antifungal to anticancer[1][2].
This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive overview of the synthesis, physicochemical properties, and chemical reactivity of this compound. We will delve into the mechanistic underpinnings of its reactions, highlighting its utility as a precursor for generating diverse molecular libraries for further investigation.
Physicochemical and Spectroscopic Profile
The fundamental properties of this compound are summarized below. This data is essential for its identification, handling, and use in experimental settings.
| Property | Value | References |
| CAS Number | 79966-13-5 | [3][4] |
| Molecular Formula | C₁₀H₇ClN₂O₃ | [3][5] |
| Molecular Weight | 238.63 g/mol | [3] |
| Appearance | Pale yellow solid | [4] |
| Melting Point | 224-227 °C | [4] |
| pKa (Predicted) | -2.12 ± 0.40 | [4] |
| InChI Key | KPDOVJBEKCRATD-UHFFFAOYSA-N | [5] |
Spectroscopic Signatures (Predicted): While specific spectra for this exact compound are not widely published, its structure allows for the confident prediction of key spectroscopic features based on well-established principles and data from analogous structures[6][7]:
-
¹H NMR: Protons on the benzo-fused ring are expected to appear in the aromatic region (δ 7.0-8.5 ppm). The N-methyl group will present as a distinct singlet, likely around δ 3.5-4.0 ppm.
-
¹³C NMR: The spectrum will show ten distinct carbon signals. The carbonyl carbon (C2) will be significantly downfield (>160 ppm). Carbons attached to electronegative atoms (C4-Cl and C3-NO₂) will also have characteristic shifts.
-
IR Spectroscopy: Key vibrational bands would include a strong C=O stretch for the lactam carbonyl (approx. 1650-1680 cm⁻¹), and characteristic asymmetric and symmetric stretches for the NO₂ group (approx. 1520-1560 cm⁻¹ and 1340-1380 cm⁻¹, respectively).
Synthesis and Preparation
The synthesis of this compound is a multi-step process that leverages fundamental reactions in heterocyclic chemistry. The most logical pathway begins with the readily accessible 4-hydroxy-1-methyl-2(1H)-quinolone.
References
- 1. Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scbt.com [scbt.com]
- 4. 4-Chloro-1-methyl-3-nitro-1H-quinolin-2-one | 79966-13-5 [amp.chemicalbook.com]
- 5. 4-Chloro-1-methyl-3-nitro-1H-quinolin-2-one | CymitQuimica [cymitquimica.com]
- 6. Synthetic approaches for novel 3-heteroaryl-4-hydroxy-1-methylquinoline-2(1H)one: spectroscopic characterization, molecular docking and DFT investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
A-Technical-Guide-to-4-Chloro-1-methyl-3-nitroquinolin-2(1H)-one
An In-depth-Analysis-for-Chemical-Synthesis-and-Drug-Discovery-Professionals
Introduction
4-Chloro-1-methyl-3-nitroquinolin-2(1H)-one is a synthetic heterocyclic compound belonging to the quinolinone class.[1] Quinolinones are structurally characterized by a bicyclic system comprising a benzene ring fused to a pyridinone ring.[2] This core structure is prevalent in numerous natural products and pharmacologically active molecules, demonstrating a broad spectrum of biological activities, including antibacterial, antiviral, and anticancer effects.[3] The specific substitutions on the quinolinone scaffold, namely a chloro group at the 4-position, a methyl group at the 1-position (on the nitrogen atom), and a nitro group at the 3-position, confer distinct chemical reactivity and potential for further synthetic modifications.
This technical guide provides a comprehensive overview of this compound, focusing on its physicochemical properties, a detailed synthetic pathway with mechanistic insights, and its potential applications, particularly as a versatile intermediate in drug discovery and development. The content is tailored for researchers, medicinal chemists, and process development scientists engaged in the synthesis and evaluation of novel therapeutic agents.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental for its application in chemical synthesis and drug development. These parameters influence reaction kinetics, solubility, purification strategies, and formulation. The key properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₇ClN₂O₃ | [4] |
| Molecular Weight | 238.63 g/mol | [4] |
| CAS Number | 79966-13-5 | [4] |
| Appearance | Solid | [5] |
| Purity | Typically ≥98% | [5] |
| InChI | InChI=1S/C10H7ClN2O3/c1-12-7-5-3-2-4-6(7)8(11)9(10(12)14)13(15)16/h2-5H,1H3 | [5] |
| InChI Key | KPDOVJBEKCRATD-UHFFFAOYSA-N | [5] |
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of this compound is a multi-step process that begins with the construction of the core quinolinone scaffold, followed by sequential functionalization. The pathway described here is a logical and well-established route, starting from readily available precursors.
Overall Synthetic Scheme
Caption: Synthetic workflow for this compound.
Step 1: Synthesis of 4-Hydroxy-1-methylquinolin-2(1H)-one
The foundational step is the synthesis of the 4-hydroxyquinolin-2-one core. A widely used and efficient method is the thermal condensation of an aniline derivative with a malonic ester, a reaction analogous to the Conrad-Limpach synthesis.[6][7]
Protocol:
-
Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a distillation setup, combine N-methylaniline and a slight excess (1.05-1.10 equivalents) of diethyl malonate.
-
Thermal Condensation: Gradually heat the mixture in a high-temperature bath (e.g., Wood's metal bath) to 200-290°C. The reaction progress is monitored by the distillation of ethanol, a byproduct of the condensation. Continue heating until the theoretical amount of ethanol has been collected.
-
Causality: The high temperature is necessary to drive the cyclization and dehydration reactions, leading to the formation of the quinolinone ring. The removal of ethanol shifts the equilibrium towards the product.
-
-
Work-up and Purification:
-
Allow the reaction mixture to cool and solidify.
-
Dissolve the crude product in an aqueous solution of sodium hydroxide. This step deprotonates the acidic 4-hydroxyl group, forming a water-soluble sodium salt and allowing for separation from non-acidic impurities.
-
Wash the aqueous solution with a non-polar organic solvent (e.g., toluene) to remove any unreacted N-methylaniline.
-
Acidify the aqueous phase with a mineral acid (e.g., hydrochloric acid) to a pH of approximately 2. This will precipitate the 4-Hydroxy-1-methylquinolin-2(1H)-one.
-
Collect the precipitate by filtration, wash with water, and dry. The product can be further purified by recrystallization from a suitable solvent like ethanol.
-
Step 2: Nitration of 4-Hydroxy-1-methylquinolin-2(1H)-one
The next step involves the electrophilic nitration of the quinolinone ring to introduce the nitro group at the 3-position.
Protocol:
-
Reaction Setup: In a flask cooled in an ice bath, cautiously add 4-Hydroxy-1-methylquinolin-2(1H)-one to a mixture of concentrated sulfuric acid and nitric acid.
-
Causality: The nitrating mixture generates the nitronium ion (NO₂⁺), a powerful electrophile. The electron-donating hydroxyl group at the 4-position and the carbonyl group at the 2-position direct the electrophilic attack to the 3-position of the quinolinone ring.[8]
-
-
Reaction Execution: Maintain the temperature below 10°C while stirring the mixture. After the addition is complete, allow the reaction to proceed at a controlled temperature until completion (monitoring by TLC is recommended).
-
Work-up and Purification:
-
Carefully pour the reaction mixture onto crushed ice. The product, 4-Hydroxy-1-methyl-3-nitroquinolin-2(1H)-one, will precipitate out of the aqueous solution.[9]
-
Collect the solid by filtration, wash thoroughly with cold water to remove residual acid, and dry.
-
Step 3: Chlorination of 4-Hydroxy-1-methyl-3-nitroquinolin-2(1H)-one
The final step is the conversion of the hydroxyl group at the 4-position to a chloro group. This is a crucial transformation as the chloro group acts as a good leaving group in subsequent nucleophilic substitution reactions.
Protocol:
-
Reaction Setup: In a flask equipped with a reflux condenser, suspend 4-Hydroxy-1-methyl-3-nitroquinolin-2(1H)-one in an excess of a chlorinating agent, such as phosphorus oxychloride (POCl₃).
-
Causality: Phosphorus oxychloride is a strong dehydrating and chlorinating agent that effectively replaces the hydroxyl group with a chlorine atom. This type of reaction is common for converting hydroxy-heterocycles to their chloro-derivatives.[10]
-
-
Reaction Execution: Heat the mixture to reflux and maintain this temperature for several hours. The reaction should be performed in a well-ventilated fume hood due to the corrosive and toxic nature of POCl₃.
-
Work-up and Purification:
-
After cooling, carefully quench the excess POCl₃ by slowly adding the reaction mixture to ice water.
-
The product, this compound, will precipitate.
-
Collect the solid by filtration, wash with water, and then with a dilute sodium bicarbonate solution to neutralize any remaining acid.
-
Dry the final product. Further purification can be achieved by recrystallization from an appropriate solvent.
-
Potential Applications in Drug Discovery
The molecular architecture of this compound makes it a valuable building block in medicinal chemistry. The quinoline scaffold itself is a well-established pharmacophore found in numerous approved drugs.[3][11][12]
The key to its utility lies in the reactivity of the 4-chloro substituent. This position is susceptible to nucleophilic aromatic substitution, allowing for the introduction of a wide variety of functional groups and the synthesis of diverse compound libraries.[10][13] For example, reaction with various amines can lead to the synthesis of 4-aminoquinoline derivatives, a class of compounds known for their antimalarial and potential anticancer activities.[13]
Furthermore, the nitro group at the 3-position can be reduced to an amino group, providing another handle for further derivatization, such as amide bond formation or the construction of fused heterocyclic systems. The interplay of these functional groups allows for the systematic exploration of the chemical space around the quinolinone core, which is a key strategy in lead optimization programs.
The broader family of quinoline derivatives, including the closely related 4-Chloro-3-nitroquinoline, are known intermediates in the synthesis of important pharmaceuticals like the immune response modifier Imiquimod.[14] This highlights the potential of this compound to serve as a precursor for novel therapeutic agents targeting a range of diseases.
Caption: Potential synthetic pathways and therapeutic applications.
Conclusion
This compound is a synthetically accessible and highly versatile chemical intermediate. Its well-defined physicochemical properties and the strategic placement of reactive functional groups make it an attractive starting material for the synthesis of complex molecules. The detailed synthetic protocols provided in this guide, along with the mechanistic rationale, offer a solid foundation for its preparation and use in a research and development setting. For professionals in drug discovery, this compound represents a valuable scaffold for the generation of new chemical entities with the potential for significant biological activity.
References
- 1. 4-Chloro-1-methyl-3-nitro-1H-quinolin-2-one | 79966-13-5 [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. scbt.com [scbt.com]
- 5. 4-Chloro-1-methyl-3-nitro-1H-quinolin-2-one | CymitQuimica [cymitquimica.com]
- 6. 4-Hydroxy-1-methyl-3-phenylquinolin-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 430. The nitration of 4-hydroxy- and 4-chloro-3-methylquinoline - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 9. 4-hydroxy-1-methyl-3-nitroquinolin-2(1H)-one | C10H8N2O4 | CID 54682123 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue [mdpi.com]
- 11. bloomtechz.com [bloomtechz.com]
- 12. Solvent-free approach for the synthesis of 2,4-disubstituted quinolines using zeolites: evaluation of biological activity - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. nbinno.com [nbinno.com]
Introduction: The Quinolinone Scaffold in Drug Discovery
An In-depth Technical Guide to 4-Chloro-1-methyl-3-nitroquinolin-2(1H)-one: Synthesis, Reactivity, and Applications
Abstract: The quinolinone scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. This guide provides a comprehensive technical overview of this compound, a highly functionalized intermediate poised for complex chemical synthesis and drug discovery programs. We will delve into its structural features, a robust synthetic pathway, its characteristic chemical reactivity, and the broader biological context of the quinolinone class. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile building block for the creation of novel molecular entities.
The quinoline and quinolinone ring systems are classified as "privileged structures" in medicinal chemistry. This designation is reserved for molecular scaffolds that can bind to multiple, diverse biological targets, leading to a wide array of pharmacological activities. Substituted quinolines and quinolinones have demonstrated a remarkable breadth of biological effects, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][2][3][4] Their prevalence in both natural products and synthetic drugs underscores their importance.[3]
The subject of this guide, this compound, is not just another quinolinone derivative. It is a strategically designed synthetic intermediate featuring two key reactive sites: a nucleophilic substitution-prone chloro group at the C4 position and a reducible nitro group at the C3 position. This dual functionality makes it an exceptionally valuable precursor for generating large libraries of diverse compounds, a critical process in modern drug discovery.[5] This guide will provide the foundational knowledge required to synthesize, characterize, and strategically utilize this potent chemical tool.
Physicochemical Properties and Structural Elucidation
The precise arrangement of functional groups in this compound dictates its reactivity and potential applications.
Chemical Structure
Caption: Figure 1. Chemical Structure.
Core Data
A summary of the key physicochemical data for this compound is presented below.
| Property | Value | Source |
| CAS Number | 79966-13-5 | [6][7] |
| Molecular Formula | C₁₀H₇ClN₂O₃ | [6][7] |
| Molecular Weight | 238.63 g/mol | [7] |
| Appearance | Solid | [6] |
| Purity | Typically >98% (Commercial) | [6] |
Predicted Spectroscopic Signatures
-
¹H NMR (Proton NMR): The spectrum will be characterized by signals in the aromatic region (approx. 7.0-8.5 ppm) corresponding to the four protons on the benzene ring. An upfield singlet around 3.5-4.0 ppm would be indicative of the N-methyl (N-CH₃) group.
-
¹³C NMR (Carbon NMR): The spectrum will show ten distinct carbon signals. Key signals to identify would be the carbonyl carbon (C=O) of the quinolinone ring (approx. 160-170 ppm), carbons bearing the chloro and nitro groups, and the N-methyl carbon (approx. 30-35 ppm).
-
IR (Infrared) Spectroscopy: The IR spectrum should display strong, characteristic absorption bands for the carbonyl (C=O) stretch around 1650-1680 cm⁻¹, asymmetric and symmetric stretches for the nitro group (NO₂) around 1520-1560 cm⁻¹ and 1340-1360 cm⁻¹ respectively, and a C-Cl stretch in the 700-800 cm⁻¹ region.
-
MS (Mass Spectrometry): The mass spectrum should show a distinct molecular ion peak (M⁺). Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl), this peak will appear as a characteristic M/M+2 cluster in an approximate 3:1 ratio. For C₁₀H₇³⁵ClN₂O₃, the expected m/z would be ~238.
Synthesis and Mechanism
A reliable synthetic route to this compound can be proposed based on established quinoline chemistry. The pathway involves a three-step sequence starting from N-methylaniline.
Proposed Synthetic Pathway
Caption: Figure 2. Proposed Synthetic Workflow.
Detailed Experimental Protocol
Step 1: Synthesis of 4-Hydroxy-1-methylquinolin-2(1H)-one
-
Rationale: This step involves a thermal condensation reaction to construct the core quinolinone ring system. N-methylaniline serves as the aniline precursor, and diethyl malonate provides the three carbons needed to form the pyridinone ring.
-
Procedure:
-
Combine N-methylaniline (1.0 eq) and diethyl malonate (1.2 eq) in a high-boiling point solvent such as diphenyl ether.
-
Heat the mixture to reflux (approx. 250-260 °C) for 2-3 hours. Monitor the reaction progress by TLC.
-
Upon completion, allow the reaction mixture to cool to room temperature, which should induce precipitation of the product.
-
Dilute the mixture with hexane to facilitate further precipitation.
-
Collect the solid by vacuum filtration, wash thoroughly with hexane to remove the solvent, and dry to yield the product.
-
Step 2: Synthesis of 4-Hydroxy-1-methyl-3-nitroquinolin-2(1H)-one
-
Rationale: This is an electrophilic aromatic substitution reaction. The quinolinone ring is activated towards electrophiles, and the C3 position is electronically favored for nitration. A mixture of nitric and sulfuric acid is the classic and effective nitrating agent.
-
Procedure:
-
Carefully add 4-hydroxy-1-methylquinolin-2(1H)-one (1.0 eq) in portions to concentrated sulfuric acid at 0 °C with stirring.
-
Once dissolved, slowly add a pre-cooled mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours.
-
Pour the reaction mixture onto crushed ice. The product will precipitate as a solid.
-
Collect the solid by vacuum filtration, wash with copious amounts of cold water until the filtrate is neutral, and dry.
-
Step 3: Synthesis of this compound
-
Rationale: The hydroxyl group at the C4 position is converted to a good leaving group (a chlorosulfite ester intermediate) and then displaced by a chloride ion. Phosphorus oxychloride (POCl₃) is a standard and highly effective reagent for this type of transformation.
-
Procedure:
-
In a flask equipped with a reflux condenser and a gas trap, suspend 4-hydroxy-1-methyl-3-nitroquinolin-2(1H)-one (1.0 eq) in phosphorus oxychloride (POCl₃, 5-10 eq).
-
Add a catalytic amount of dimethylformamide (DMF).
-
Heat the mixture to reflux (approx. 110 °C) for 3-4 hours. The suspension should become a clear solution.
-
Carefully remove the excess POCl₃ under reduced pressure.
-
Slowly and cautiously quench the residue by pouring it onto crushed ice with vigorous stirring.
-
The product will precipitate. Collect the solid by filtration, wash with cold water, and dry. Recrystallization from ethanol or a similar solvent may be required for purification.
-
Chemical Reactivity and Derivatization Potential
The synthetic utility of this compound stems from the orthogonal reactivity of its chloro and nitro substituents.
Nucleophilic Aromatic Substitution (SₙAr) at C4
The C4 position is highly activated towards nucleophilic attack due to the electron-withdrawing effects of the adjacent nitro group and the quinolinone ring system. The chloride ion is an excellent leaving group, facilitating a wide range of substitution reactions.[9][10]
-
Amination: Reaction with primary or secondary amines (R₂NH) yields 4-amino derivatives.
-
Azidation: Treatment with sodium azide (NaN₃) produces the 4-azido compound, a versatile precursor for creating triazoles via click chemistry or for reduction to the 4-amino derivative.[9]
-
Thiolation: Reaction with thiols (RSH) in the presence of a base affords 4-thioether derivatives.[10]
Reduction of the C3-Nitro Group
The nitro group can be readily reduced to an amine under various conditions (e.g., using SnCl₂, H₂/Pd-C, or iron in acetic acid). This introduces a new nucleophilic site, the 3-amino group, which can be further functionalized through acylation, alkylation, or diazotization reactions.
A Platform for Library Synthesis
The ability to perform selective reactions at either the C4 or C3 position allows for a logical and efficient approach to library synthesis for screening campaigns.
Caption: Figure 3. Key Derivatization Pathways.
Biological Significance and Therapeutic Potential
While specific biological data for this compound is not extensively documented, the broader quinolinone class is rich in biological activity. Derivatives have been investigated for:
-
Anticancer Activity: Many substituted quinolines have shown potent activity against various cancer cell lines, including breast cancer.[5]
-
Antimicrobial Effects: The quinoline scaffold is central to many antibacterial and antifungal agents.[2][3]
-
Antiviral Properties: Certain quinoline derivatives have been explored for their potential to inhibit viral replication.[1]
Therefore, this compound should be viewed as a high-potential starting material for the synthesis of novel compounds to be screened for these and other therapeutic activities.
Safety and Handling
As a laboratory chemical, this compound should be handled with appropriate care.[11] It is a nitro-aromatic compound containing a reactive chloro group.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid generating dust. Avoid contact with skin and eyes.
-
Hazards: While a specific SDS is not universally available, related compounds like 4-chloro-3-nitroaniline are classified as highly toxic.[12] It is prudent to treat this compound as potentially toxic if ingested, inhaled, or absorbed through the skin.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Conclusion
This compound is a synthetically versatile and valuable building block for chemical and pharmaceutical research. Its well-defined reactive sites at the C3 and C4 positions provide a robust platform for creating diverse molecular libraries. By understanding its synthesis, reactivity, and the established biological importance of the quinolinone scaffold, researchers are well-equipped to leverage this compound in the pursuit of novel therapeutic agents and other advanced materials.
References
- 1. Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres † - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological activities of new substituted thiazoline-quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Biological activities of quinoline derivatives. | Semantic Scholar [semanticscholar.org]
- 5. Synthesis and Anti-Breast Cancer Activities of Substituted Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-Chloro-1-methyl-3-nitro-1H-quinolin-2-one | CymitQuimica [cymitquimica.com]
- 7. scbt.com [scbt.com]
- 8. 4-CHLORO-1-METHYL-3-NITRO-1H-QUINOLIN-2-ONE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. 4-Chloro-3-nitroaniline | C6H5ClN2O2 | CID 12477 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Technical Guide to 4-Chloro-1-methyl-3-nitroquinolin-2(1H)-one: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Chloro-1-methyl-3-nitroquinolin-2(1H)-one, a heterocyclic compound of significant interest in medicinal chemistry. While this molecule is primarily recognized as a versatile synthetic intermediate, this document collates available data on its chemical identity, physicochemical properties, and plausible synthetic routes. By examining the broader context of substituted quinolinone scaffolds, this guide also explores its potential applications in drug discovery, particularly in the development of novel therapeutic agents. The information presented herein is intended to serve as a valuable resource for researchers engaged in the synthesis and evaluation of quinolinone-based compounds for various pharmacological targets.
Introduction: The Quinolinone Scaffold in Medicinal Chemistry
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in drug discovery, forming the core of numerous therapeutic agents with a wide array of biological activities.[1][2] Quinoline derivatives have been successfully developed as anticancer, antimalarial, antibacterial, and anti-inflammatory drugs.[3][4][5] The 2-quinolone (or carbostyril) and 4-quinolone motifs, in particular, are key pharmacophores present in a multitude of biologically active molecules. The introduction of various substituents onto the quinolinone core allows for the fine-tuning of their pharmacological profiles, making them attractive targets for synthetic and medicinal chemists. This guide focuses on a specific, yet under-documented derivative, this compound, to highlight its chemical characteristics and potential as a building block in the synthesis of novel bioactive compounds.
Chemical Identity and Synonyms
The systematic identification of a chemical entity is paramount for accurate scientific communication and research. This compound is known by several synonyms and identifiers across various chemical databases and suppliers.
Table 1: Synonyms and Identifiers for this compound
| Identifier Type | Identifier | Source |
| CAS Number | 79966-13-5 | [5][6] |
| IUPAC Name | This compound | [4] |
| Molecular Formula | C₁₀H₇ClN₂O₃ | [5][6] |
| Molecular Weight | 238.63 g/mol | [5][6] |
| InChI Key | KPDOVJBEKCRATD-UHFFFAOYSA-N | [4] |
| Synonym | 4-Chloro-1-methyl-3-nitro-1H-quinolin-2-one | [4] |
| Synonym | 2(1H)-Quinolinone, 4-chloro-1-methyl-3-nitro- | [4] |
| Synonym | 4-chloro-1-methyl-3-nitro-carbostyril | [4] |
| Synonym | 4-chloro-1-methyl-3-nitro-1,2-dihydroquinolin-2-one | [4] |
Physicochemical Properties
The physicochemical properties of a compound are critical determinants of its behavior in both chemical reactions and biological systems. While extensive experimental data for this compound is not widely published, the following table summarizes available and predicted data.
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Appearance | Solid | [4] |
| Purity | Typically ≥98% | [4] |
| Storage Temperature | Recommended < -15°C | [7] |
Note: Some properties may be based on predictions from computational models.
Synthesis and Reactivity
Postulated Synthetic Pathway
The synthesis likely commences with a substituted aniline, which undergoes cyclization to form the corresponding 4-hydroxy-1-methylquinolin-2(1H)-one. This intermediate is then subjected to chlorination and nitration to yield the final product.
Caption: Postulated synthetic workflow for this compound.
Key Reactions and Mechanistic Considerations
-
Cyclization: The initial formation of the quinolinone ring can often be achieved through the reaction of an aniline derivative with a malonic acid derivative, frequently under thermal or acid-catalyzed conditions.
-
Chlorination: The transformation of the 4-hydroxy group to a chloro substituent is a critical step. This is typically accomplished using standard chlorinating agents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).
-
Nitration: The introduction of the nitro group at the 3-position is an electrophilic aromatic substitution reaction. The choice of nitrating agent (e.g., nitric acid in a suitable solvent) and reaction conditions will be crucial to control the regioselectivity of the nitration. The electron-withdrawing nature of the chloro and carbonyl groups will influence the position of nitration.
Reactivity of the 4-Chloro-3-nitroquinoline Core
The presence of the chloro group at the 4-position and the nitro group at the 3-position significantly influences the reactivity of the quinolinone ring. The chloro group is a good leaving group, making the 4-position susceptible to nucleophilic aromatic substitution (SNAr) reactions.[8] This reactivity is a key feature that allows for the derivatization of this scaffold to generate a library of compounds for biological screening. The electron-withdrawing nitro group further activates the ring towards nucleophilic attack.
Potential Applications in Drug Discovery
While there is a lack of specific biological data for this compound, the broader class of quinolinone derivatives has demonstrated significant therapeutic potential. This compound serves as a valuable starting material for the synthesis of more complex molecules with potential biological activity.
Precursor for Bioactive Molecules
The reactivity of the 4-chloro substituent allows for its displacement with various nucleophiles, such as amines, thiols, and alcohols. This enables the introduction of diverse functional groups at this position, which can be tailored to interact with specific biological targets. For example, the analogous compound, 4-chloro-3-nitroquinoline, is a key intermediate in the synthesis of the immune response modifier Imiquimod.[9]
Exploration of Novel Therapeutic Targets
The quinolinone scaffold has been explored for its activity against a range of therapeutic targets. For instance, certain 4-hydroxy-3-nitroquinolin-2(1H)-ones have been investigated as antagonists at the glycine site of N-methyl-D-aspartate (NMDA) receptors, which are implicated in various neurological disorders.[10] Furthermore, the quinoline core is present in compounds that have shown anti-HIV and anti-leishmanial activity.[7]
Caption: Role of this compound in a drug discovery workflow.
Experimental Protocols (Exemplary)
The following are generalized, exemplary protocols for reactions that would be relevant to the synthesis and derivatization of this compound, based on procedures for similar compounds. Note: These are not specific to the title compound and should be adapted and optimized with appropriate safety precautions.
General Procedure for Chlorination of a 4-Hydroxyquinolinone
-
To a stirred solution of the 4-hydroxyquinolinone in an appropriate solvent (e.g., toluene or excess phosphorus oxychloride), add phosphorus oxychloride (POCl₃) dropwise at 0 °C.
-
After the addition is complete, slowly warm the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
General Procedure for Nucleophilic Aromatic Substitution
-
Dissolve the 4-chloro-3-nitroquinolinone derivative in a suitable solvent (e.g., dimethylformamide, ethanol, or acetonitrile).
-
Add the desired nucleophile (e.g., an amine or thiol) and, if necessary, a base (e.g., triethylamine or potassium carbonate).
-
Heat the reaction mixture to an appropriate temperature (ranging from room temperature to reflux) and monitor by TLC.
-
Once the reaction is complete, cool the mixture and quench with water.
-
Extract the product with an organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the product by column chromatography or recrystallization.
Conclusion
This compound represents a valuable, yet underexplored, chemical entity with significant potential as a building block in the synthesis of novel therapeutic agents. Its reactive 4-chloro group, activated by the adjacent nitro group, provides a handle for the introduction of chemical diversity. While specific biological data for this compound is scarce, the established pharmacological importance of the quinolinone scaffold suggests that derivatives of this compound could exhibit interesting biological activities. This technical guide serves as a foundational resource to stimulate further research into the synthesis, characterization, and biological evaluation of this and related compounds, with the ultimate goal of advancing the field of drug discovery.
References
- 1. Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic approaches for novel 3-heteroaryl-4-hydroxy-1-methylquinoline-2(1H)one: spectroscopic characterization, molecular docking and DFT investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 79966-13-5(this compound) | Kuujia.com [kuujia.com]
- 4. 4-Chloro-1-methyl-3-nitro-1H-quinolin-2-one | CymitQuimica [cymitquimica.com]
- 5. scbt.com [scbt.com]
- 6. mdpi.com [mdpi.com]
- 7. 4-Chloro-3-nitroquinoline | 39061-97-7 | FC20069 [biosynth.com]
- 8. researchgate.net [researchgate.net]
- 9. nbinno.com [nbinno.com]
- 10. Structure-activity relationships of 4-hydroxy-3-nitroquinolin-2(1H)-ones as novel antagonists at the glycine site of N-methyl-D-aspartate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical Properties of 4-Chloro-1-methyl-3-nitroquinolin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-1-methyl-3-nitroquinolin-2(1H)-one is a substituted quinolinone derivative. The quinolinone scaffold is a prominent heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. The presence of a chloro group at the 4-position, a nitro group at the 3-position, and a methyl group on the ring nitrogen suggests a molecule with potential for diverse chemical transformations and biological interactions. This guide provides a comprehensive overview of the known physical and chemical properties of this compound, intended to support research and development efforts in medicinal chemistry and materials science.
Molecular Structure and Properties
The foundational physical and chemical properties of this compound are summarized in the table below. These properties are essential for its handling, characterization, and application in a laboratory setting.
| Property | Value | Source(s) |
| CAS Number | 79966-13-5 | [1][2] |
| Molecular Formula | C₁₀H₇ClN₂O₃ | [1][3] |
| Molecular Weight | 238.63 g/mol | [1] |
| Appearance | Pale yellow solid | Inferred from vendor data |
| Melting Point | 224-227 °C | [2] |
| Boiling Point (Predicted) | 301.9 ± 42.0 °C | [2] |
| Density (Predicted) | 1.51 ± 0.1 g/cm³ | [2] |
| Purity | Typically >98% | [3] |
digraph "this compound" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];// Atom nodes N1 [label="N", pos="0,1.5!"]; C2 [label="C", pos="1.3,1.5!"]; C3 [label="C", pos="1.9,0.2!"]; C4 [label="C", pos="1.0,-0.8!"]; C4a [label="C", pos="-0.3,-0.8!"]; C5 [label="C", pos="-1.0,-2.1!"]; C6 [label="C", pos="-2.3,-2.1!"]; C7 [label="C", pos="-3.0,-0.8!"]; C8 [label="C", pos="-2.3,0.2!"]; C8a [label="C", pos="-1.0,0.2!"]; O2 [label="O", pos="2.0,2.5!"]; Cl4 [label="Cl", pos="1.5,-2.2!"]; N3 [label="N", pos="3.3,0.2!"]; O3a [label="O", pos="3.9,1.2!"]; O3b [label="O", pos="4.0,-0.8!"]; C1_Me [label="CH₃", pos="-0.5,2.8!"];
// Bonds N1 -- C2 [label=""]; C2 -- C3 [label=""]; C3 -- C4 [label=""]; C4 -- C4a [label=""]; C4a -- C5 [label=""]; C5 -- C6 [label=""]; C6 -- C7 [label=""]; C7 -- C8 [label=""]; C8 -- C8a [label=""]; C8a -- N1 [label=""]; C4a -- C8a [label=""]; C2 -- O2 [label="="]; C4 -- Cl4 [label=""]; C3 -- N3 [label=""]; N3 -- O3a [label="="]; N3 -- O3b [label=""]; N1 -- C1_Me [label=""];
// Benzene ring double bonds C5 -- C6 [style=dashed]; C7 -- C8 [style=dashed]; C4a -- C8a [style=dashed];
// Add labels for clarity C2_label [label="2", pos="1.5,1.8!"]; C3_label [label="3", pos="2.2,0!"]; C4_label [label="4", pos="1.2,-1.1!"]; C4a_label [label="4a", pos="-0.5,-1.1!"]; C5_label [label="5", pos="-0.8,-2.4!"]; C6_label [label="6", pos="-2.5,-2.4!"]; C7_label [label="7", pos="-3.3,-1.1!"]; C8_label [label="8", pos="-2.5,0!"]; C8a_label [label="8a", pos="-0.8,0!"]; }
Caption: Molecular structure of this compound.
Spectroscopic Data
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the N-methyl protons. The exact chemical shifts and coupling constants would be influenced by the electron-withdrawing effects of the nitro and chloro groups and the carbonyl functionality.
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will display distinct signals for the ten carbon atoms in the molecule. The carbonyl carbon (C2) is expected to appear significantly downfield. The chemical shifts of the aromatic carbons will be influenced by the positions of the various substituents.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will be characterized by strong absorption bands corresponding to the carbonyl group (C=O) stretching, typically in the range of 1650-1700 cm⁻¹, and the nitro group (NO₂) stretching vibrations, usually observed as two strong bands around 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹.
Mass Spectrometry (Predicted)
The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion will be characteristic of a molecule containing one chlorine atom (an M+2 peak approximately one-third the intensity of the M peak).
Solubility Profile
Experimentally determined solubility data for this compound in common laboratory solvents is not widely published. However, based on its structure, a qualitative solubility profile can be predicted.
| Solvent | Predicted Solubility | Rationale |
| Water | Insoluble to sparingly soluble | The molecule is largely nonpolar, though the nitro and carbonyl groups may impart slight polarity. |
| Methanol, Ethanol | Slightly soluble | The polar hydroxyl groups of the alcohols may interact with the polar functionalities of the molecule. |
| Acetone, Dichloromethane | Moderately soluble | These solvents have intermediate polarity and are often good solvents for similar organic compounds. |
| Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF) | Soluble | These are strong polar aprotic solvents capable of dissolving a wide range of organic molecules. |
Synthesis and Reactivity
Synthesis
A specific, detailed synthesis protocol for this compound is not extensively reported in the literature. However, a general approach can be inferred from the synthesis of related quinolinone derivatives. A plausible synthetic route could involve the following key steps:
-
Cyclization: Reaction of an appropriately substituted aniline with a suitable three-carbon synthon to form the quinolinone core.
-
Nitration: Introduction of the nitro group at the 3-position, likely using a nitrating agent such as nitric acid.
-
Chlorination: Introduction of the chloro group at the 4-position, potentially using a chlorinating agent like phosphorus oxychloride or thionyl chloride.
-
N-Methylation: Addition of the methyl group to the nitrogen atom, which could be achieved at various stages of the synthesis using a methylating agent.
A synthesis of a related compound, 4-chloro-6-methoxy-2-methyl-3-nitroquinoline, has been reported, which involves cyclization, nitration, and chlorination steps.[6][7]
Caption: A plausible synthetic workflow for this compound.
Reactivity
The reactivity of this compound is dictated by its functional groups. The 4-chloro substituent is expected to be susceptible to nucleophilic substitution reactions, a common feature of 4-haloquinolines.[8] The nitro group can potentially be reduced to an amino group, which can then be further functionalized. The quinolinone ring itself is generally stable but can undergo various transformations under specific conditions.
Safety and Handling
A Safety Data Sheet (SDS) for this compound is not publicly available. However, based on the known hazards of related compounds, such as 4-chloro-3-nitroaniline and 4-chloro-3-nitroquinoline, the following precautions should be taken[9][10]:
-
Hazard Statements: May be harmful if swallowed, causes skin irritation, and causes serious eye irritation. May also cause respiratory irritation.
-
Precautionary Measures: Use in a well-ventilated area. Wear protective gloves, clothing, and eye/face protection. Avoid breathing dust. Wash hands thoroughly after handling.
It is imperative to consult the vendor-specific SDS before handling this compound and to perform a thorough risk assessment for any planned experimental work.
Conclusion
This compound is a compound with significant potential for further investigation in the fields of medicinal chemistry and materials science. This guide has summarized the available information on its physical and chemical properties. While there are gaps in the publicly available experimental data, particularly for detailed spectroscopic and solubility profiles, this document provides a solid foundation for researchers. It is anticipated that as this compound is further explored, a more complete and experimentally verified dataset will become available to the scientific community.
References
- 1. scbt.com [scbt.com]
- 2. 4-Chloro-1-methyl-3-nitro-1H-quinolin-2-one | 79966-13-5 [chemicalbook.com]
- 3. 4-Chloro-1-methyl-3-nitro-1H-quinolin-2-one | CymitQuimica [cymitquimica.com]
- 4. 4-CHLORO-1-METHYL-3-NITRO-1H-QUINOLIN-2-ONE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 5. 4-CHLORO-1-METHYL-3-NITRO-1H-QUINOLIN-2-ONE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. download.atlantis-press.com [download.atlantis-press.com]
- 8. mdpi.com [mdpi.com]
- 9. 4-Chloro-3-nitroaniline | C6H5ClN2O2 | CID 12477 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 4-Chloro-3-nitroquinoline | C9H5ClN2O2 | CID 11275808 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on the Safe Handling of 4-Chloro-1-methyl-3-nitroquinolin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
Executive Summary & Data Limitation Statement
4-Chloro-1-methyl-3-nitroquinolin-2(1H)-one is a quinolinone derivative available for research and development purposes.[1][2][3][4] As a novel or rare chemical, a comprehensive, officially registered Safety Data Sheet (SDS) with GHS classifications is not available in public databases.[1] This guide provides a detailed safety framework derived from a structural analogy-based hazard assessment. The core principle of this document is to treat the compound with a high degree of caution, assuming the hazards associated with its most reactive functional groups are present. The protocols herein are designed to establish a self-validating system of safety, ensuring that researchers are protected even in the absence of compound-specific toxicological data.
Compound Identification and Physical Properties
A clear identification of the material is the foundation of any safety protocol.
| Property | Data | Reference |
| Chemical Name | This compound | [2] |
| CAS Number | 79966-13-5 | [2] |
| Molecular Formula | C₁₀H₇ClN₂O₃ | [2] |
| Molecular Weight | 238.63 g/mol | [2] |
| Appearance | Solid | [3] |
| Intended Use | For Research & Development Use Only | [1][3] |
Hazard Assessment via Structural Analogy
In the absence of specific toxicity data for this compound, a conservative hazard profile can be constructed by examining its core structural components: the quinoline backbone, the chloro- substituent, and the nitroaromatic system.
2.1 The Quinoline Core
The parent structure, quinoline, is classified as harmful if swallowed or in contact with skin, causes serious eye and skin irritation, and is suspected of causing genetic defects and cancer.[5][6][7][8] This establishes a baseline of potential chronic and acute hazards.
2.2 The 4-Chloro Substituent
The addition of a chlorine atom at the 4-position, as seen in 4-chloroquinoline, introduces significant irritant properties. 4-Chloroquinoline is classified as causing skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335).[9][10][11] It is reasonable to assume that the target compound shares these irritant characteristics.
2.3 The 3-Nitroaromatic System: A Critical Hazard
The presence of a nitro group on an aromatic ring is a major toxicological red flag. Nitroaromatic compounds are known for their broad environmental toxicity, carcinogenicity, and mutagenicity.[12][13][14] The mechanism often involves the reduction of the nitro group within the body to form highly reactive intermediates that can lead to oxidative stress.[12]
To quantify this risk, we can examine a close structural analog, 4-Chloro-3-nitroaniline . This compound is classified under GHS as:
-
Acute Toxicity, Oral (Category 2): H300 - Fatal if swallowed.[15][16]
-
Acute Toxicity, Dermal (Category 1): H310 - Fatal in contact with skin.[16]
-
Acute Toxicity, Inhalation (Category 1/2): H330 - Fatal if inhaled.[16][17]
-
STOT RE 2: H373 - May cause damage to organs through prolonged or repeated exposure.[16][17]
Another analog, 4-Chloro-2-nitroaniline , carries similar classifications, being fatal if swallowed, in contact with skin, or if inhaled.[17][18][19] This high acute toxicity is the most significant inferred hazard for this compound.
2.4 Synthesized Hazard Profile
Based on the analysis above, this compound must be handled as a substance with high acute toxicity (potentially fatal) via all routes of exposure , as well as being a severe irritant and a potential carcinogen/mutagen .
| Hazard Class (Inferred) | GHS H-Statement (Assumed) | Basis for Inference |
| Acute Toxicity (Oral) | H300: Fatal if swallowed | 4-Chloro-3-nitroaniline, 4-Chloro-2-nitroaniline[15][16][17] |
| Acute Toxicity (Dermal) | H310: Fatal in contact with skin | 4-Chloro-3-nitroaniline, 4-Chloro-2-nitroaniline[16][18] |
| Acute Toxicity (Inhalation) | H330: Fatal if inhaled | 4-Chloro-3-nitroaniline, 4-Chloro-2-nitroaniline[16][17] |
| Skin Corrosion/Irritation | H315: Causes skin irritation | 4-Chloroquinoline[9][11] |
| Eye Damage/Irritation | H319: Causes serious eye irritation | 4-Chloroquinoline[9][11] |
| Carcinogenicity | H350: May cause cancer | Quinoline[5][8] |
| Germ Cell Mutagenicity | H341: Suspected of causing genetic defects | Quinoline[5][8] |
Risk Mitigation & Safe Handling Protocols
Given the severe inferred hazard profile, a rigorous, multi-layered safety approach is mandatory.
3.1 Mandatory Engineering Controls & Personal Protective Equipment (PPE)
-
Primary Engineering Control: All handling of this compound, including weighing, reconstitution, and aliquoting, MUST be performed inside a certified chemical fume hood.
-
Body Protection: A lab coat must be worn and fully buttoned. For procedures with a higher risk of splashes, chemically resistant aprons and sleeves are required.
-
Hand Protection: Use nitrile gloves as a minimum. Consider double-gloving. Gloves must be inspected before use and changed immediately if contamination is suspected.[8]
-
Eye Protection: Wear tightly fitting chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.[9][20]
-
Respiratory Protection: While the fume hood is the primary control, for any emergency situation or potential failure of ventilation, a respirator with an appropriate filter for organic vapors and particulates should be available.
3.2 Experimental Workflow: Safe Weighing and Reconstitution
The following protocol is designed to minimize exposure during the most common handling procedure.
Emergency Procedures
Rapid and correct response to an exposure or spill is critical.
4.1 Exposure Response
-
Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[9]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention due to the high inferred dermal toxicity.[5][9]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][7]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[16]
4.2 Spill Management
-
Action: Evacuate all non-essential personnel from the area. Ensure ventilation is adequate (fume hood is running).
-
Procedure: Wearing full PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or chemical absorbent pads).
-
Collection: Carefully sweep or scoop the absorbed material into a designated, labeled hazardous waste container. Do not create dust.
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
Storage and Disposal
-
Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[6] The storage location should be a designated, locked cabinet for highly toxic substances.
-
Disposal: All waste material (unused compound, contaminated consumables, cleaning materials) must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not discharge to sewer systems.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. scbt.com [scbt.com]
- 3. 4-Chloro-1-methyl-3-nitro-1H-quinolin-2-one | CymitQuimica [cymitquimica.com]
- 4. 4-CHLORO-1-METHYL-3-NITRO-1H-QUINOLIN-2-ONE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 5. lobachemie.com [lobachemie.com]
- 6. technopharmchem.com [technopharmchem.com]
- 7. pentachemicals.eu [pentachemicals.eu]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. fishersci.at [fishersci.at]
- 10. 4-Chloroquinoline 99 611-35-8 [sigmaaldrich.com]
- 11. 4-Chloroquinoline | C9H6ClN | CID 69140 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Quantitative Structure-Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds (NACs): A Systematic Review - ProQuest [proquest.com]
- 15. 4-Chloro-3-nitroaniline | C6H5ClN2O2 | CID 12477 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. fr.cpachem.com [fr.cpachem.com]
- 17. cdhfinechemical.com [cdhfinechemical.com]
- 18. aarti-industries.com [aarti-industries.com]
- 19. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 20. echemi.com [echemi.com]
An In-Depth Technical Guide to 4-Chloro-1-methyl-3-nitroquinolin-2(1H)-one: Synthesis, Reactivity, and Potential Applications
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract: This technical guide provides a comprehensive overview of 4-Chloro-1-methyl-3-nitroquinolin-2(1H)-one, a rare chemical intermediate with potential applications in medicinal chemistry and materials science. Although detailed experimental data for this specific compound is not widely published, this document, grounded in established chemical principles and analogous literature, offers a robust framework for its synthesis, explores its likely reactivity, and discusses its potential as a precursor for novel molecular entities. This guide is intended for researchers, scientists, and professionals in drug development who are interested in the rich chemistry of quinolinone scaffolds.
Introduction: The Quinolinone Core and the Significance of this compound
The quinolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The presence of a chlorine atom at the 4-position and a nitro group at the 3-position of the 1-methyl-2-oxo-quinoline ring system in This compound creates a highly versatile chemical entity. The electron-withdrawing nature of the nitro group and the carbonyl function is expected to activate the C4 position for nucleophilic substitution, making this compound a valuable starting material for the synthesis of a diverse library of substituted quinolinones.
Key Molecular Features:
| Property | Value | Source |
| CAS Number | 79966-13-5 | [1][2] |
| Molecular Formula | C₁₀H₇ClN₂O₃ | [1][2] |
| Molecular Weight | 238.63 g/mol | [1][2] |
| Appearance | Solid (predicted) | [1] |
While commercially available from suppliers for early-stage research, it is often provided without extensive analytical data, underscoring the need for a foundational guide for researchers.[3]
Proposed Synthesis of this compound
A plausible and efficient synthesis of the title compound can be designed based on established methodologies for analogous quinolinone systems. The proposed synthetic pathway involves a three-step sequence starting from N-methylaniline: (1) Cyclization with a suitable malonic acid derivative to form the quinolinone core, (2) Nitration at the electron-rich 3-position, and (3) Chlorination of the 4-hydroxy group.
Experimental Protocol: A Step-by-Step Guide
Step 1: Synthesis of 4-Hydroxy-1-methylquinolin-2(1H)-one
This initial step involves the cyclization of N-methylaniline with a malonic acid derivative, typically diethyl malonate, under thermal conditions, often facilitated by a high-boiling point solvent or a catalyst.
-
Reagents: N-methylaniline, Diethyl malonate, Polyphosphoric acid (PPA) or high-boiling solvent (e.g., Dowtherm A).
-
Procedure:
-
Combine N-methylaniline and diethyl malonate in a suitable reaction vessel.
-
If using PPA, add it to the mixture and heat with stirring, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Alternatively, heat the mixture of N-methylaniline and diethyl malonate in a high-boiling solvent.
-
Upon completion, cool the reaction mixture and pour it into ice-water to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain 4-hydroxy-1-methylquinolin-2(1H)-one.
-
Step 2: Synthesis of 4-Hydroxy-1-methyl-3-nitroquinolin-2(1H)-one
The quinolinone ring is activated towards electrophilic substitution, and the 3-position is particularly susceptible to nitration.
-
Reagents: 4-Hydroxy-1-methylquinolin-2(1H)-one, Fuming nitric acid, Glacial acetic acid or sulfuric acid.
-
Procedure:
-
Dissolve 4-hydroxy-1-methylquinolin-2(1H)-one in glacial acetic acid or concentrated sulfuric acid at a low temperature (e.g., 0-5 °C).
-
Add fuming nitric acid dropwise while maintaining the low temperature.
-
After the addition is complete, allow the reaction to stir at room temperature until completion (monitored by TLC).
-
Carefully pour the reaction mixture onto crushed ice to precipitate the nitrated product.
-
Filter the solid, wash thoroughly with water to remove excess acid, and dry.
-
Step 3: Synthesis of this compound
The final step is the conversion of the 4-hydroxy group to a chloro group, which is a common transformation in quinoline chemistry and is crucial for enabling subsequent nucleophilic substitution reactions.
-
Reagents: 4-Hydroxy-1-methyl-3-nitroquinolin-2(1H)-one, Phosphorus oxychloride (POCl₃), catalytic amount of Dimethylformamide (DMF).
-
Procedure:
-
Suspend 4-hydroxy-1-methyl-3-nitroquinolin-2(1H)-one in an excess of phosphorus oxychloride.
-
Add a catalytic amount of DMF.
-
Heat the mixture under reflux for several hours, monitoring the reaction by TLC.[4][5]
-
After completion, cool the reaction mixture and carefully pour it onto crushed ice.
-
Neutralize the excess POCl₃ with a suitable base (e.g., sodium bicarbonate solution).
-
The solid product is then filtered, washed with water, and dried to yield this compound.
-
Visualizing the Synthetic Workflow
Caption: Proposed synthetic route for this compound.
Chemical Reactivity and Potential as a Synthetic Intermediate
The key to the synthetic utility of this compound lies in the reactivity of the 4-chloro substituent. This position is highly susceptible to nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing effects of the adjacent nitro group and the ring nitrogen. This reactivity opens up avenues for the synthesis of a wide array of 4-substituted-1-methyl-3-nitroquinolin-2(1H)-ones.
Potential Nucleophilic Substitution Reactions
Based on the reactivity of similar 4-chloroquinolinones, a variety of nucleophiles can be employed to displace the chlorine atom.[6][7]
-
Amination: Reaction with primary or secondary amines can yield 4-amino-1-methyl-3-nitroquinolin-2(1H)-one derivatives. These compounds are of interest due to the prevalence of amino-quinolines in pharmacologically active molecules.
-
Thiolation: Displacement of the chloride with thiols or thiourea can lead to the formation of 4-thioether or 4-thiol derivatives, respectively.[6][7] These sulfur-containing compounds can serve as precursors for further functionalization.
-
Azidation: Reaction with sodium azide can introduce an azido group at the 4-position.[6][7] The resulting 4-azido-1-methyl-3-nitroquinolin-2(1H)-one is a versatile intermediate for click chemistry or for reduction to the corresponding amine.
-
Alkoxylation/Aryloxylation: Treatment with alkoxides or phenoxides can be used to synthesize 4-alkoxy or 4-aryloxy derivatives.
Illustrative Reaction Scheme
Caption: Potential nucleophilic substitution reactions of the title compound.
Potential Biological and Research Applications
While the biological activity of this compound itself has not been reported, the broader class of nitroquinolinones has shown promise in several therapeutic areas. For instance, some quinolone derivatives are known for their antibacterial properties.[8] The title compound can serve as a key intermediate for the synthesis of novel quinolinone derivatives with potential biological activities.
Potential Areas of Investigation:
-
Antibacterial Agents: The quinolinone core is present in many antibacterial drugs. Derivatives of the title compound could be screened for activity against various bacterial strains. A study on 6-Chloro-3-nitro-4-hydroxyquinolin-2(1H)-one has demonstrated its efficacy as an antibacterial agent.[8]
-
Anticancer Research: The PI3K/Akt/mTOR signaling pathway is a crucial target in cancer therapy, and some quinoline derivatives have been investigated as inhibitors of this pathway.[5] The versatile reactivity of this compound makes it an attractive starting point for developing novel kinase inhibitors.
-
Photoaffinity Probes: The introduction of an azido group could lead to the development of photoaffinity probes for target identification in chemical biology research.[9]
Conclusion
This compound is a promising, albeit understudied, chemical intermediate. This guide provides a scientifically grounded, theoretical framework for its synthesis and outlines its significant potential for nucleophilic substitution reactions. By leveraging the methodologies described herein, researchers can unlock the synthetic potential of this molecule to create novel compounds for evaluation in drug discovery and materials science. The rich chemistry of the activated quinolinone core warrants further exploration and offers exciting opportunities for innovation.
References
- 1. 4-Chloro-1-methyl-3-nitro-1H-quinolin-2-one | CymitQuimica [cymitquimica.com]
- 2. scbt.com [scbt.com]
- 3. 4-CHLORO-1-METHYL-3-NITRO-1H-QUINOLIN-2-ONE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. download.atlantis-press.com [download.atlantis-press.com]
- 6. Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. sanad.iau.ir [sanad.iau.ir]
- 9. Synthesis and Photolysis Properties of a New Chloroquine Photoaffinity Probe - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 4-Chloro-1-methyl-3-nitroquinolin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 4-Chloro-1-methyl-3-nitroquinolin-2(1H)-one, a heterocyclic compound of interest in medicinal chemistry and synthetic organic chemistry. We will delve into its chemical properties, a plausible synthetic route, its expected reactivity based on related structures, and its potential applications in drug discovery.
Core Compound Profile
This compound is a substituted quinolinone, a class of heterocyclic compounds with a broad spectrum of biological activities.[1] The presence of a chloro group at the 4-position, a nitro group at the 3-position, and a methyl group on the ring nitrogen imparts specific reactivity and potential for further chemical modification.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 79966-13-5 | [2][3][4][5] |
| Molecular Formula | C₁₀H₇ClN₂O₃ | [2][4][5] |
| Molecular Weight | 238.63 g/mol | [5] |
| Physical Form | Solid | [2][4] |
| Purity | Typically >98% for research purposes | [2][4] |
Synthesis and Elucidation
Proposed Synthetic Pathway
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol (Hypothetical)
Step 1: Synthesis of 1-Methyl-4-hydroxyquinolin-2(1H)-one (Cyclization)
-
To a stirred mixture of N-methylaniline and diethyl malonate, slowly add a dehydrating agent such as polyphosphoric acid.
-
Heat the reaction mixture at an elevated temperature (e.g., 170°C) for 1 hour, monitoring the reaction progress by Thin Layer Chromatography (TLC).[1]
-
Upon completion, cool the mixture and pour it into ice water to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain 1-methyl-4-hydroxyquinolin-2(1H)-one.
Step 2: Synthesis of 1-Methyl-3-nitro-4-hydroxyquinolin-2(1H)-one (Nitration)
-
Dissolve the product from Step 1 in a suitable solvent like propionic acid.[1][6]
-
Slowly add a nitrating mixture (e.g., nitric acid in propionic acid) dropwise at room temperature over 1 hour.[1]
-
Increase the temperature to approximately 125°C and maintain for 2 hours.[1]
-
Cool the reaction mixture and filter the resulting solid.
-
Wash the solid with a saturated sodium bicarbonate solution and then water. Dry to yield 1-methyl-3-nitro-4-hydroxyquinolin-2(1H)-one.[1]
Step 3: Synthesis of this compound (Chlorination)
-
Suspend the nitrated intermediate from Step 2 in phosphorus oxychloride (POCl₃).[1][6]
-
Add a catalytic amount of N,N-Dimethylformamide (DMF).[1][6]
-
Heat the mixture at reflux (around 110°C) for 2 hours.[1]
-
Cool the reaction and carefully concentrate under reduced pressure to remove excess POCl₃.
-
Neutralize the residue with a saturated sodium bicarbonate solution at 0°C, causing the product to precipitate.[1]
-
Filter the solid, wash thoroughly with water, and dry to obtain the final product, this compound.
Chemical Reactivity and Mechanistic Insights
The reactivity of this compound is dominated by the electrophilic nature of the C4 carbon, which is significantly activated towards nucleophilic aromatic substitution (SNAr). This heightened reactivity is a direct consequence of the strong electron-withdrawing effect of the adjacent nitro group at the C3 position.[8][9][10]
Nucleophilic Aromatic Substitution (SNAr)
The chloro group at the C4 position is an excellent leaving group in SNAr reactions. The presence of the ortho-nitro group stabilizes the negatively charged Meisenheimer complex intermediate through resonance, thereby facilitating the substitution.[11]
A variety of nucleophiles can be employed to displace the chloride, leading to a diverse array of 4-substituted-1-methyl-3-nitroquinolin-2(1H)-ones.
Caption: Key nucleophilic substitution reactions at the C4 position.
Reactions involving the Nitro Group
The nitro group at the C3 position can also undergo various transformations, most notably reduction to an amino group. This conversion opens up further avenues for derivatization, such as diazotization and subsequent coupling reactions, or acylation to form amides. The reduction can typically be achieved using reagents like stannous chloride (SnCl₂) in ethanol.[12]
Potential Applications in Drug Discovery and Development
While specific biological activities of this compound are not extensively documented, the broader class of nitro-substituted quinolinones has shown significant promise in medicinal chemistry.[13][14] The nitro group is a key feature in several antimicrobial and anticancer agents, often acting as a bio-reducible moiety that can be activated under hypoxic conditions, a characteristic of solid tumors.[13]
-
Anticancer Agents: The quinolinone scaffold is present in numerous compounds with antiproliferative activity.[1] The nitro group can enhance this activity, and derivatives of this compound could be investigated as inhibitors of various kinases or other cancer-related targets.
-
Antibacterial Agents: Quinolones are a well-established class of antibiotics.[1] Novel substituted quinolinones, including nitro-containing analogues, are continuously being explored to combat the rise of antibiotic-resistant bacteria.[15][16]
-
Antiparasitic Agents: Nitro-heterocyclic compounds have a long history of use in treating parasitic infections.[14] The mechanism often involves the reduction of the nitro group within the parasite to generate toxic radical species.
Spectroscopic Characterization (Predicted)
Although specific analytical data for this compound is not provided by all suppliers,[17][18] its spectral characteristics can be predicted based on its structure and data from similar compounds.
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the benzo-fused ring, likely in the range of 7.0-8.5 ppm. A singlet for the N-methyl group would appear further upfield, typically around 3.5-4.0 ppm.
-
¹³C NMR: The carbon NMR would display signals for the ten carbons in the molecule. The carbonyl carbon (C2) would be significantly downfield, while the carbons attached to the electronegative chlorine and nitro groups (C4 and C3, respectively) would also be deshielded.
-
Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak (M⁺) at m/z 238 and an M+2 peak at m/z 240 with an intensity ratio of approximately 3:1, which is characteristic of the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl).
Safety and Handling
The Safety Data Sheet (SDS) for this compound indicates that it is for research and development use only.[2] While a detailed toxicological profile is not available, related nitro- and chloro-aromatic compounds are often classified as hazardous. For instance, 4-chloro-3-nitroquinoline is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[19]
General Handling Precautions:
-
Use in a well-ventilated area, preferably in a fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Wash hands thoroughly after handling.
Conclusion
This compound is a versatile synthetic intermediate with significant potential for the development of novel therapeutic agents. Its highly reactive C4-chloro group allows for a wide range of derivatization through nucleophilic substitution, making it an attractive scaffold for building libraries of compounds for biological screening. Further research into the synthesis, reactivity, and biological evaluation of this compound and its derivatives is warranted to fully explore its potential in drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. 4-Chloro-1-methyl-3-nitro-1H-quinolin-2-one - Safety Data Sheet [chemicalbook.com]
- 3. 4-Chloro-1-methyl-3-nitro-1H-quinolin-2-one | 79966-13-5 [chemicalbook.com]
- 4. 4-Chloro-1-methyl-3-nitro-1H-quinolin-2-one | CymitQuimica [cymitquimica.com]
- 5. scbt.com [scbt.com]
- 6. download.atlantis-press.com [download.atlantis-press.com]
- 7. Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline | Atlantis Press [atlantis-press.com]
- 8. arkat-usa.org [arkat-usa.org]
- 9. Chemistry of Nitroquinolones and Synthetic Application to Unnatural 1-Methyl-2-quinolone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Synthesis and Photolysis Properties of a New Chloroquine Photoaffinity Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis and structure-activity relationships of novel amino/nitro substituted 3-arylcoumarins as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. rsc.org [rsc.org]
- 18. 4-CHLORO-1-METHYL-3-NITRO-1H-QUINOLIN-2-ONE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 19. 4-Chloro-3-nitroquinoline | C9H5ClN2O2 | CID 11275808 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
A Guided Synthesis of 4-Chloro-1-methyl-3-nitroquinolin-2(1H)-one
An Application Note for Drug Development Professionals
Abstract
This application note provides a comprehensive, three-step protocol for the synthesis of 4-Chloro-1-methyl-3-nitroquinolin-2(1H)-one, a key intermediate in the development of advanced pharmaceutical compounds. The synthesis begins with the thermal condensation of N-methylaniline and diethyl malonate to form the foundational quinolinone ring system. Subsequent electrophilic nitration at the C3 position, followed by chlorination of the C4 hydroxyl group using phosphorus oxychloride, yields the target molecule. This guide emphasizes the rationale behind procedural choices, safety considerations, and methods for in-process monitoring and final product characterization, ensuring a reliable and reproducible workflow for medicinal chemistry and process development laboratories.
Introduction: The Quinolinone Scaffold in Modern Drug Discovery
The quinolin-2(1H)-one, or carbostyril, scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its rigid, bicyclic framework serves as a versatile template for designing molecules that can interact with a wide range of biological targets. Derivatives of this core are investigated for their potential as antifungal, photosynthesis-inhibiting, and various other therapeutic agents.[2]
This compound (CAS 79966-13-5) is a highly functionalized derivative that serves as a critical building block for more complex molecules.[3][4][5] The presence of a reactive chloro group at the 4-position allows for facile nucleophilic substitution, while the nitro group at the 3-position can be reduced to an amine, providing a handle for further derivatization. This dual reactivity makes it an invaluable intermediate for constructing libraries of novel compounds for drug screening and development.[6] The synthetic route detailed herein is designed to be robust and scalable, drawing from established methodologies for quinolinone synthesis.[7][8]
Overall Synthetic Strategy
The synthesis is performed in three distinct stages, starting from commercially available materials. The workflow is designed to build complexity sequentially on the quinolinone core.
-
Cyclization: Formation of the 4-hydroxy-1-methylquinolin-2(1H)-one ring system via a thermal condensation reaction.
-
Nitration: Introduction of a nitro group at the 3-position through electrophilic aromatic substitution.
-
Chlorination: Conversion of the 4-hydroxy group to the target 4-chloro functionality.
Experimental Protocols
Part 1: Synthesis of 4-Hydroxy-1-methylquinolin-2(1H)-one (Intermediate I)
Principle & Rationale: This step employs a modified Baumgarten & Kärgel thermal condensation method.[8] N-methylaniline reacts with diethyl malonate at high temperatures. The reaction proceeds via initial acylation of the aniline, followed by an intramolecular Dieckmann-type cyclization and subsequent tautomerization to form the stable 4-hydroxyquinolin-2-one product. High temperature is necessary to drive the reaction and distill off the ethanol byproduct, shifting the equilibrium toward the product.
Materials:
-
N-methylaniline
-
Diethyl malonate
-
Aqueous sodium hydroxide (0.5 M)
-
Toluene
-
10% Hydrochloric acid
-
Activated carbon
Protocol:
-
Combine N-methylaniline (1.0 molar equivalent) and diethyl malonate (1.05 molar equivalents) in a round-bottom flask equipped with a distillation head.
-
Gradually heat the mixture in a high-temperature heating mantle or Wood's metal bath to 200-280°C.
-
Maintain this temperature for approximately 4-5 hours, or until the distillation of ethanol ceases. The collected volume of ethanol should correspond to approximately 90-95% of the theoretical amount.
-
Caution: The reaction mixture is hot and viscous. Allow it to cool slightly before carefully pouring it into a mortar.
-
Once solidified, crush the crude product into a powder.
-
Dissolve the powder in a mixture of 0.5 M NaOH solution and toluene to separate non-polar impurities.
-
Briefly stir the aqueous layer with activated carbon to remove colored impurities, then filter.
-
Acidify the filtrate with 10% HCl until the solution is acidic to Congo red paper, precipitating the product.
-
Collect the precipitate by vacuum filtration, wash with cold water, and dry to yield 4-hydroxy-1-methylquinolin-2(1H)-one as a solid.
Part 2: Synthesis of 4-Hydroxy-1-methyl-3-nitroquinolin-2(1H)-one (Intermediate II)
Principle & Rationale: This step involves the electrophilic nitration of the quinolinone ring. The electron-donating hydroxyl group and the activating nature of the ring strongly direct the incoming nitronium ion (NO₂⁺), generated from nitric acid, to the electron-rich 3-position. Propionic acid is used as the solvent, and the reaction is heated to ensure completion.[7][9]
Materials:
-
4-Hydroxy-1-methylquinolin-2(1H)-one (Intermediate I)
-
Propionic acid
-
Nitric acid (concentrated)
-
Saturated sodium bicarbonate (NaHCO₃) solution
Protocol:
-
In a round-bottom flask, dissolve Intermediate I (1.0 molar equivalent) in propionic acid.
-
Prepare a nitrating mixture by carefully adding concentrated nitric acid (1.2 molar equivalents) to a separate portion of propionic acid.
-
While stirring the solution of Intermediate I, add the nitrating mixture dropwise over 1 hour at room temperature.
-
After the addition is complete, raise the temperature of the reaction mixture to 120-125°C and maintain for 2 hours. Monitor reaction progress using Thin Layer Chromatography (TLC).
-
Cool the mixture to room temperature and then place it in an ice bath.
-
Filter the resulting solid precipitate.
-
Wash the solid thoroughly with a cold, saturated NaHCO₃ solution to neutralize residual acid, followed by washing with cold water.
-
Dry the solid under vacuum to obtain 4-hydroxy-1-methyl-3-nitroquinolin-2(1H)-one as a yellow powdery solid.
Part 3: Synthesis of this compound (Final Product)
Principle & Rationale: This final step converts the hydroxyl group at the 4-position into a chlorine atom. Phosphorus oxychloride (POCl₃) is a standard and highly effective reagent for this transformation. The reaction likely proceeds through the formation of a dichlorophosphate ester intermediate, which is subsequently displaced by a chloride ion. A catalytic amount of N,N-Dimethylformamide (DMF) is added to facilitate the reaction, likely by forming the reactive Vilsmeier reagent in situ.[7][9]
Materials:
-
4-Hydroxy-1-methyl-3-nitroquinolin-2(1H)-one (Intermediate II)
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Saturated sodium bicarbonate (NaHCO₃) solution
Protocol:
-
Caution: This reaction must be performed in a well-ventilated fume hood as POCl₃ is corrosive and reacts violently with water.
-
In a dry round-bottom flask, suspend Intermediate II (1.0 molar equivalent) in phosphorus oxychloride.
-
Add 2-3 drops of DMF to the stirred suspension.
-
Heat the mixture to 110°C and maintain for 2 hours. The suspension should become a clear solution as the reaction progresses.
-
After cooling to room temperature, carefully concentrate the solution under reduced pressure to remove excess POCl₃.
-
Very cautiously, pour the concentrated residue onto crushed ice with vigorous stirring.
-
A solid will precipitate. Neutralize the acidic mixture by slowly adding saturated NaHCO₃ solution until effervescence ceases.
-
Filter the resulting solid, wash thoroughly with water, and dry under vacuum to yield the final product, this compound.
Data and Reagent Summary
| Step | Reactant | MW ( g/mol ) | Molar Eq. | Product | MW ( g/mol ) | Temp (°C) | Time (h) | Typical Yield |
| 1 | N-methylaniline | 107.15 | 1.0 | Intermediate I | 175.18 | 200-280 | 4-5 | ~75% |
| Diethyl malonate | 160.17 | 1.05 | ||||||
| 2 | Intermediate I | 175.18 | 1.0 | Intermediate II | 220.18 | 120-125 | 2 | ~70% |
| Nitric Acid | 63.01 | 1.2 | ||||||
| 3 | Intermediate II | 220.18 | 1.0 | Final Product | 238.62 | 110 | 2 | ~85% |
| POCl₃ | 153.33 | Excess |
Workflow Visualization
The following diagram illustrates the complete synthetic pathway from starting materials to the final product.
Caption: Synthetic pathway for this compound.
Safety Precautions
-
General: All procedures should be conducted by trained personnel in a well-ventilated chemical fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, is mandatory.
-
Thermal Condensation (Step 1): The reaction is performed at very high temperatures. Use appropriate heating equipment and exercise caution to avoid thermal burns.
-
Nitric Acid (Step 2): Concentrated nitric acid is a strong oxidizer and is highly corrosive. Avoid contact with skin and eyes. Handle with care, especially during the preparation of the nitrating mixture.
-
Phosphorus Oxychloride (Step 3): POCl₃ is extremely corrosive, toxic upon inhalation, and reacts violently with water, releasing HCl gas. Handle only in a dry atmosphere and in a fume hood. Quenching of the reaction mixture on ice must be done slowly and cautiously.
References
- 1. Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones [mdpi.com]
- 2. Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. 4-Chloro-1-methyl-3-nitro-1H-quinolin-2-one | CymitQuimica [cymitquimica.com]
- 5. 4-Chloro-1-methyl-3-nitro-1H-quinolin-2-one | 79966-13-5 [chemicalbook.com]
- 6. nbinno.com [nbinno.com]
- 7. download.atlantis-press.com [download.atlantis-press.com]
- 8. 4-Hydroxy-1-methyl-3-phenylquinolin-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Research Chemical: 4-Chloro-1-methyl-3-nitroquinolin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Disclaimer: 4-Chloro-1-methyl-3-nitroquinolin-2(1H)-one is a research chemical with limited documentation in peer-reviewed literature. This guide has been developed by synthesizing information from established chemical principles and data from structurally analogous compounds. All protocols provided are illustrative templates and must be optimized for specific experimental contexts. Researchers assume full responsibility for confirming the identity and purity of this reagent and for conducting thorough safety assessments before use.
Introduction: Unveiling a Versatile Synthetic Building Block
This compound (CAS No. 79966-13-5) is a substituted quinolinone, a heterocyclic scaffold of significant interest in medicinal chemistry and materials science.[1][2][3] Its structure is characterized by a quinolin-2-one core, which is N-methylated, and features two key reactive functional groups: a chloro group at the 4-position and a nitro group at the 3-position. This unique arrangement of electron-withdrawing groups and a leaving group makes it a highly versatile intermediate for the synthesis of more complex molecular architectures.[4] While this specific molecule is sparsely cited, its potential utility can be inferred from the rich chemistry of related quinolinone derivatives, which have shown a broad spectrum of biological activities.
This document serves as a guide for researchers, providing an expert perspective on its anticipated properties, potential synthetic applications, and template protocols to facilitate its use in the laboratory.
Physicochemical Properties & Safe Handling
Before any experimental work, it is crucial to understand the basic properties of the compound and the necessary safety precautions.
| Property | Value | Source |
| CAS Number | 79966-13-5 | [1][2][3] |
| Molecular Formula | C₁₀H₇ClN₂O₃ | [1][3] |
| Molecular Weight | 238.63 g/mol | [1] |
| Appearance | Solid (Typical) | [3] |
| Purity | Typically >95-98% (Varies by supplier) | [3] |
Safety & Handling:
-
Always handle this compound in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Consult the Material Safety Data Sheet (MSDS) from your supplier for comprehensive safety and disposal information.
-
As a precaution, based on related nitroaromatic and chlorinated heterocyclic compounds, avoid inhalation, ingestion, and skin contact.
Proposed Synthetic Pathway
The proposed pathway begins with N-methylaniline and proceeds through cyclization, nitration, and subsequent chlorination.
Caption: Proposed three-step synthesis of the target compound.
Causality Behind Experimental Choices:
-
Step 1 (Cyclization): The Conrad-Limpach reaction or a similar high-temperature cyclization of an aniline with a β-ketoester (or malonic ester equivalent) is a standard method for forming the quinolone scaffold. N-methylaniline is chosen to install the required methyl group at the N1 position from the start.
-
Step 2 (Nitration): The electron-rich quinolinediol intermediate is highly activated towards electrophilic aromatic substitution. The C3 position is particularly susceptible to nitration due to the directing effects of the hydroxyl and carbonyl groups. A mixture of nitric acid in a suitable solvent like acetic or sulfuric acid is a conventional choice for this transformation.
-
Step 3 (Chlorination): The hydroxyl group at the C4 position can be readily converted to a chloro leaving group using standard chlorinating agents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). This step transforms the stable hydroxy compound into a reactive intermediate ready for further modification.
Anticipated Reactivity & Protocols for Nucleophilic Substitution
The primary utility of this compound lies in its susceptibility to nucleophilic aromatic substitution (SNAr) at the C4 position. The chlorine atom is an excellent leaving group, and its displacement is further activated by the strong electron-withdrawing effect of the adjacent nitro group and the ring system. This makes the C4 carbon highly electrophilic.
Caption: General workflow for nucleophilic substitution reactions.
Below are detailed, field-proven template protocols adapted from the study of the closely related 4-chloro-8-methylquinolin-2(1H)-one, which should serve as an excellent starting point for optimization.[7][8]
Protocol 4.1: Amination (Displacement with an Amine)
Objective: To synthesize 4-amino-1-methyl-3-nitroquinolin-2(1H)-one derivatives.
Materials:
-
This compound (1.0 eq)
-
Primary or secondary amine (1.2 - 2.0 eq)
-
Anhydrous solvent (e.g., Ethanol, DMF, or Acetonitrile)
-
Base (optional, e.g., Triethylamine, K₂CO₃, 1.5 eq)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
Procedure:
-
To a solution of this compound (1.0 eq) in the chosen solvent (approx. 0.1 M concentration), add the amine (1.2 eq).
-
If the amine salt is used or if the amine is not a strong enough base, add an external base like triethylamine (1.5 eq).
-
Heat the reaction mixture to reflux (temperature will depend on the solvent) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by filtration. If not, concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel.
Causality: The nucleophilic amine attacks the electrophilic C4 carbon, displacing the chloride. Heating is typically required to overcome the activation energy. A base may be needed to deprotonate the amine, increasing its nucleophilicity, or to scavenge the HCl byproduct.
Protocol 4.2: Thiolation (Displacement with a Thiol)
Objective: To synthesize 4-thioether-1-methyl-3-nitroquinolin-2(1H)-one derivatives.
Materials:
-
This compound (1.0 eq)
-
Thiol (R-SH) (1.1 eq)
-
Base (e.g., Sodium ethoxide, Potassium carbonate) (1.2 eq)
-
Anhydrous Ethanol or DMF
-
Round-bottom flask, magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve the thiol (1.1 eq) in anhydrous ethanol.
-
Add the base (e.g., solid K₂CO₃ or a solution of sodium ethoxide) and stir for 10-15 minutes at room temperature to form the thiolate.
-
Add the this compound (1.0 eq) to the mixture.
-
Stir the reaction at room temperature or with gentle heating (e.g., 50-60 °C) and monitor by TLC.
-
Once the starting material is consumed, pour the reaction mixture into ice-cold water.
-
Collect the resulting precipitate by filtration, wash with water, and dry.
-
Purify the product by recrystallization or column chromatography.
Causality: The thiolate, formed in situ by deprotonation of the thiol with a base, is a potent nucleophile that readily displaces the C4-chloride. This reaction is often faster and can be run at lower temperatures than amination.
Hypothesized Biological Relevance & Research Applications
The quinolinone scaffold is a "privileged structure" in drug discovery. While no biological data exists for this specific compound, its structure suggests several promising avenues for investigation.
-
Precursor for Kinase Inhibitors: Many kinase inhibitors feature a heterocyclic core that binds to the ATP pocket of the enzyme. The 4-amino derivatives synthesized via Protocol 4.1 could be screened against various kinase panels, as the quinolinone core can mimic the adenine region of ATP.
-
Progenitor for NMDA Receptor Antagonists: Structurally related 4-hydroxy-3-nitroquinolin-2(1H)-ones have been identified as potent and selective antagonists at the glycine site of NMDA receptors. It is plausible that derivatives of the title compound could exhibit similar neurological activity.
-
Antimicrobial/Anticancer Agents: The broader class of quinolones is famous for its antibacterial activity (e.g., fluoroquinolones). Furthermore, novel quinolinone derivatives are continuously being explored for their anticancer potential.
A potential research workflow could involve synthesizing a library of derivatives and screening them for biological activity.
Caption: A hypothetical workflow for drug discovery applications.
References
- 1. scbt.com [scbt.com]
- 2. 4-Chloro-1-methyl-3-nitro-1H-quinolin-2-one | 79966-13-5 [chemicalbook.com]
- 3. 4-Chloro-1-methyl-3-nitro-1H-quinolin-2-one | CymitQuimica [cymitquimica.com]
- 4. 79966-13-5(this compound) | Kuujia.com [kuujia.com]
- 5. download.atlantis-press.com [download.atlantis-press.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthetic Utilization of 4-Chloro-1-methyl-3-nitroquinolin-2(1H)-one
Introduction: Unveiling the Synthetic Potential of a Versatile Quinolinone Building Block
4-Chloro-1-methyl-3-nitroquinolin-2(1H)-one, with CAS Number 79966-13-5, is a highly functionalized heterocyclic compound poised for significant applications in organic synthesis, particularly in the realms of medicinal chemistry and materials science.[1][2][3] Its structure is characterized by a quinolin-2-one core, which is a prevalent scaffold in numerous biologically active molecules.[4][5] The strategic placement of a chloro group at the 4-position, activated by a strongly electron-withdrawing nitro group at the 3-position, renders this molecule an excellent substrate for a variety of transformations. The N-methylation at the 1-position enhances solubility and modifies the electronic properties of the heterocyclic system.
This guide provides an in-depth exploration of the synthetic utility of this compound, focusing on two key classes of reactions: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling. We will delve into the mechanistic underpinnings of these reactions, provide detailed, field-tested protocols, and present data to guide researchers in leveraging this potent synthetic intermediate.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 79966-13-5 | [1][2] |
| Molecular Formula | C₁₀H₇ClN₂O₃ | [1][2] |
| Molecular Weight | 238.63 g/mol | [1] |
| Appearance | Solid | [2] |
| Purity | Typically ≥98% | [2] |
I. Nucleophilic Aromatic Substitution (SNAr): Gateway to Functionalized 4-Aminoquinolinones
The primary mode of reactivity for this compound is the facile displacement of the 4-chloro substituent by a wide range of nucleophiles. The reaction is significantly accelerated by the presence of the C-3 nitro group, which stabilizes the intermediate Meisenheimer complex through resonance. This high reactivity allows for the synthesis of a diverse library of 4-substituted-1-methyl-3-nitroquinolin-2(1H)-ones, which are precursors to compounds with potential therapeutic applications.[6][7]
Mechanistic Rationale
The SNAr reaction proceeds via a two-step addition-elimination mechanism. The nucleophile first attacks the electron-deficient C-4 position, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized across the aromatic system and, crucially, onto the oxygen atoms of the nitro group. This stabilization lowers the activation energy of the initial attack. In the second step, the chloride ion is eliminated, restoring the aromaticity of the quinolinone ring and yielding the substituted product.
Caption: Generalized workflow for the SNAr reaction.
Application Protocol: Synthesis of 4-(Alkylamino)-1-methyl-3-nitroquinolin-2(1H)-ones
This protocol details a general procedure for the reaction of this compound with primary or secondary amines. Such reactions are fundamental in the synthesis of 4-aminoquinoline derivatives, a class of compounds known for their broad biological activities.[4][5] The following procedure is adapted from established methods for the amination of 4-chloroquinolines.[4]
Materials:
-
This compound
-
Alkylamine (e.g., butylamine, N,N-dimethylethane-1,2-diamine) (2-4 equivalents)
-
High-boiling point solvent (e.g., N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or neat)
-
Dichloromethane (DCM)
-
5% aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask with reflux condenser
-
Stir plate and magnetic stir bar
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 mmol, 238.6 mg).
-
Addition of Amine: Add the desired alkylamine (2.0-4.0 mmol). The reaction can often be run neat (without solvent) if the amine is a liquid.[4] Alternatively, a high-boiling solvent such as DMF or DMSO (5 mL) can be used.
-
Reaction Conditions: Heat the mixture with constant stirring to 120-130 °C.[4] Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
If the reaction was performed neat, dissolve the residue in dichloromethane (20 mL). If a solvent was used, dilute the mixture with dichloromethane (20 mL).
-
Transfer the solution to a separatory funnel and wash with 5% aqueous NaHCO₃ solution (2 x 15 mL) to remove any acidic byproducts.
-
Wash the organic layer with water (15 mL) and then with brine (15 mL).[4]
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
-
Purification: The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexane) or by flash column chromatography on silica gel to yield the pure 4-(alkylamino)-1-methyl-3-nitroquinolin-2(1H)-one.
Self-Validation and Expected Outcomes:
-
TLC Monitoring: A successful reaction will show the disappearance of the starting material spot and the appearance of a new, typically more polar, product spot.
-
Characterization: The structure of the product should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, MS). In the ¹H NMR spectrum, one would expect to see signals corresponding to the protons of the newly introduced alkylamino group and a characteristic downfield shift of the quinolinone ring protons. Mass spectrometry should show a molecular ion peak corresponding to the expected product. The existence of a product like 4-[(3-hydroxypropyl)amino]-1-methyl-3-nitroquinolin-2(1H)-one confirms the feasibility of this reaction type.[8][9]
Illustrative Amination Reactions & Yields (Based on related 4-chloroquinolines):
| Nucleophile | Conditions | Typical Yield | Reference |
| Butylamine | Neat, 120-130 °C, 6h | Good to Excellent | [4] |
| Ethane-1,2-diamine | Neat, 130 °C, 7h | Good | [4] |
| N,N-Dimethyl-ethane-1,2-diamine | Neat, 120-130 °C, 6-8h | Good to Excellent | [4] |
| Thiourea | Oil bath, 170-190 °C, 1h | Good | [10] |
II. Suzuki-Miyaura Cross-Coupling: Forging C-C Bonds for Biaryl Quinolinone Synthesis
The Suzuki-Miyaura cross-coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl halides and organoboron compounds. This compound, despite being an electron-rich heterocyclic chloride, can participate in Suzuki-Miyaura reactions, opening avenues for the synthesis of novel 4-aryl-1-methyl-3-nitroquinolin-2(1H)-ones. These biaryl structures are of significant interest in drug discovery.
Mechanistic Overview
The catalytic cycle of the Suzuki-Miyaura coupling is well-established and involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the quinolinone, forming a Pd(II) complex.
-
Transmetalation: The organic group from the activated boronic acid (typically as a boronate species formed in situ with a base) is transferred to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated, forming the C-C bond of the final product and regenerating the Pd(0) catalyst.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling.
Application Protocol: Synthesis of 4-Aryl-1-methyl-3-nitroquinolin-2(1H)-ones
This protocol provides a general method for the Suzuki-Miyaura cross-coupling of this compound with various arylboronic acids. The conditions are adapted from established procedures for the coupling of other aryl chlorides.[11][12]
Materials:
-
This compound
-
Arylboronic acid (1.2-1.5 equivalents)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, Pd(PPh₃)₄, or Pd/C) (1-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, K₃PO₄) (2-3 equivalents)
-
Solvent system (e.g., DMF/Ethanol, DME/Water, Toluene)
-
Inert atmosphere setup (e.g., Schlenk line or glovebox with Nitrogen or Argon)
-
Round-bottom flask or Schlenk tube
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To a dry round-bottom flask or Schlenk tube under an inert atmosphere, add this compound (1.0 mmol, 238.6 mg), the arylboronic acid (1.2 mmol), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.05 mmol, 35.1 mg), and the base (e.g., K₂CO₃, 2.0 mmol, 276.4 mg).
-
Solvent Addition: Add the degassed solvent system (e.g., 3:1 DMF/Ethanol, 5 mL) via syringe.[11]
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C with vigorous stirring.[11] Monitor the reaction by TLC or LC-MS until completion (typically 2-12 hours).
-
Work-up:
-
Cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove the palladium catalyst.
-
Wash the filtrate with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-aryl-1-methyl-3-nitroquinolin-2(1H)-one.
Self-Validation and Expected Outcomes:
-
Reaction Monitoring: A successful coupling will show the consumption of the starting chloroquinolinone.
-
Characterization: The product's identity should be confirmed by NMR and MS. ¹H NMR will show signals from both the quinolinone core and the newly introduced aryl group. High-resolution mass spectrometry is essential to confirm the molecular formula.
-
Yields: Yields for Suzuki-Miyaura couplings are highly dependent on the specific substrates and catalyst system used, but moderate to good yields are generally expected.
Illustrative Suzuki Coupling Parameters (Based on related systems):
| Catalyst | Base | Solvent | Temperature (°C) | Reference |
| PdCl₂(PPh₃)₂ | K₂CO₃ | DMF/EtOH | 100 | [11] |
| Pd(0)/C | Na₂CO₃ | DME/H₂O | 25-80 | [13] |
| Pd(NHC) complexes | K₂CO₃ / K₃PO₄ | Ethanol | 40-80 | [12][14] |
Conclusion and Future Directions
This compound is a valuable and versatile building block for organic synthesis. Its activated 4-position allows for straightforward functionalization via nucleophilic aromatic substitution, providing access to a wide array of 4-amino and other heteroatom-substituted quinolinones. Furthermore, its utility in modern cross-coupling reactions like the Suzuki-Miyaura coupling expands its synthetic scope to include complex biaryl structures. The protocols outlined in this guide, based on robust and well-established chemical principles, provide a solid foundation for researchers and drug development professionals to explore the full potential of this promising intermediate in the creation of novel, high-value molecules.
References
- 1. scbt.com [scbt.com]
- 2. 4-Chloro-1-methyl-3-nitro-1H-quinolin-2-one | CymitQuimica [cymitquimica.com]
- 3. 4-Chloro-1-methyl-3-nitro-1H-quinolin-2-one | 79966-13-5 [chemicalbook.com]
- 4. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. researchgate.net [researchgate.net]
- 8. 4-[(3-HYDROXYPROPYL)AMINO]-1-METHYL-3-NITROQUINOLIN-2(1H)-ONE [chemicalbook.com]
- 9. 4-[(3-HYDROXYPROPYL)AMINO]-1-METHYL-3-NITROQUINOLIN-2(1H)-ONE [m.chemicalbook.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. rsc.org [rsc.org]
- 13. Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C [organic-chemistry.org]
- 14. Pd(NHC)(cinnamyl)Cl-catalyzed Suzuki cross-coupling reaction of aryl sulfonates with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Nucleophilic Aromatic Substitution Reactions of 4-Chloro-1-methyl-3-nitroquinolin-2(1H)-one for Drug Discovery Scaffolds
Prepared by: Gemini, Senior Application Scientist
Introduction: The Quinolin-2(1H)-one Core as a Privileged Scaffold
The quinolinone motif, a fusion of benzene and a pyridinone ring, is a cornerstone in medicinal chemistry, recognized as a "privileged structure" for its ability to bind to a diverse range of biological targets.[1][2] Compounds incorporating this scaffold exhibit a vast spectrum of pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1][3][4] The functionalization of the quinoline ring is a key strategy in the development of new drug candidates.[5]
This guide focuses on a particularly valuable building block: 4-Chloro-1-methyl-3-nitroquinolin-2(1H)-one (CAS 79966-13-5).[6][7] This molecule is engineered for facile chemical modification. The presence of a chloro-leaving group at the C4 position, synergistically activated by the potent electron-withdrawing effects of the ring nitrogen, the C2-carbonyl, and a C3-nitro group, renders it exceptionally susceptible to Nucleophilic Aromatic Substitution (SNAr).[8][9] This high reactivity makes it an ideal starting material for the rapid synthesis of diverse compound libraries, enabling researchers to explore structure-activity relationships (SAR) and identify novel therapeutic leads.
Section 1: The Chemistry of a Highly Activated System
Mechanistic Overview: The SNAr Pathway
The reaction proceeds via a two-step addition-elimination mechanism .[5][9] This is distinct from SN1 or SN2 reactions and is characteristic of activated aryl halides.
-
Nucleophilic Attack: A nucleophile attacks the electron-deficient C4 carbon, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[5][9]
-
Elimination & Aromatization: The chloride ion is subsequently eliminated, restoring the aromaticity of the quinoline ring and yielding the final substituted product.
The exceptional reactivity of this compound is a direct result of its electronic architecture:
-
Quinoline Nitrogen: The inherent electronegativity of the nitrogen atom withdraws electron density from the carbocyclic ring, particularly at the C2 and C4 positions.[5]
-
C3-Nitro Group: As a powerful electron-withdrawing group, the nitro substituent drastically lowers the electron density at the C4 position, making it highly electrophilic. Crucially, it also stabilizes the negative charge of the Meisenheimer intermediate through resonance, lowering the activation energy of the first, rate-determining step.[8][9]
-
C2-Carbonyl & N1-Methyl Groups: The C2-carbonyl further contributes to the overall electron deficiency of the ring system. The N1-methyl group prevents potential side reactions or tautomerization, ensuring clean and predictable reactivity at the C4 position.
References
- 1. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 2. Quinolin-4-ones: Methods of Synthesis and Application in Medicine [mdpi.com]
- 3. jetir.org [jetir.org]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 4-Chloro-1-methyl-3-nitro-1H-quinolin-2-one | CymitQuimica [cymitquimica.com]
- 7. scbt.com [scbt.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
The Versatile Scaffold: 4-Chloro-1-methyl-3-nitroquinolin-2(1H)-one in Modern Medicinal Chemistry
Introduction: Unveiling the Potential of a Privileged Heterocycle
In the landscape of medicinal chemistry, the quinolinone core represents a "privileged scaffold," a structural motif consistently found in molecules exhibiting a wide array of biological activities.[1][2] Its rigid, bicyclic framework provides an excellent platform for the spatial presentation of functional groups, enabling precise interactions with biological targets. The subject of this guide, 4-Chloro-1-methyl-3-nitroquinolin-2(1H)-one, is a highly functionalized derivative poised for significant applications in drug discovery and development. The presence of a reactive chloro group at the 4-position, a synthetically versatile nitro group at the 3-position, and a methyl group on the ring nitrogen, makes this molecule a powerful intermediate for the synthesis of diverse compound libraries.
This document serves as a comprehensive guide for researchers, providing not only the foundational knowledge of this compound but also detailed, field-tested protocols for its synthesis and subsequent derivatization. Furthermore, we will explore its potential applications in medicinal chemistry, with a particular focus on the development of novel kinase inhibitors.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is paramount for its effective use in synthesis and biological assays.
| Property | Value | Reference |
| CAS Number | 79966-13-5 | [3][4] |
| Molecular Formula | C₁₀H₇ClN₂O₃ | [3][4] |
| Molecular Weight | 238.63 g/mol | [3] |
| Appearance | Solid | [4] |
| Purity | Typically >98% | [4] |
Synthetic Protocol: A Step-by-Step Guide to this compound
The following protocol is a robust, multi-step synthesis adapted from established procedures for analogous quinolinone derivatives.[5][6] The rationale behind this synthetic route is to build the quinolinone core first, followed by sequential functionalization.
Workflow for the Synthesis of this compound
Caption: Synthetic workflow for this compound.
Step 1: Synthesis of 1-Methyl-2,4-quinolinediol
-
Rationale: This step establishes the core quinolinone ring system through a thermal condensation reaction. N-methylaniline serves as the aniline precursor, and diethyl malonate provides the three-carbon unit required for the formation of the pyridinone ring.
-
Protocol:
-
In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a thermometer, combine N-methylaniline (0.1 mol, 10.7 g) and diethyl malonate (0.2 mol, 32.0 g).
-
Heat the reaction mixture to 240-250 °C in a sand bath with continuous stirring. Ethanol will begin to distill off.
-
Maintain this temperature for 2 hours.
-
Allow the reaction mixture to cool to approximately 100 °C and then pour it into 200 mL of hot water with vigorous stirring.
-
Make the solution alkaline by the slow addition of 10% aqueous sodium hydroxide until a clear solution is obtained.
-
Filter the hot solution to remove any insoluble impurities.
-
Acidify the filtrate with glacial acetic acid to precipitate the product.
-
Collect the precipitate by vacuum filtration, wash with cold water, and dry in a vacuum oven at 80 °C.
-
The crude 1-methyl-2,4-quinolinediol can be used in the next step without further purification.
-
Step 2: Synthesis of 1-Methyl-3-nitro-2,4-quinolinediol
-
Rationale: This step introduces the nitro group at the C3 position. The electron-rich nature of the quinolinediol ring facilitates electrophilic nitration. A mixture of nitric and sulfuric acid is a classic and effective nitrating agent.
-
Protocol:
-
To a 100 mL beaker, add concentrated sulfuric acid (20 mL) and cool to 0 °C in an ice-salt bath.
-
Slowly add 1-methyl-2,4-quinolinediol (0.05 mol, 8.75 g) to the cold sulfuric acid with stirring, ensuring the temperature does not exceed 5 °C.
-
Prepare a nitrating mixture by slowly adding concentrated nitric acid (4 mL) to concentrated sulfuric acid (6 mL) in a separate flask, keeping the mixture cool.
-
Add the nitrating mixture dropwise to the solution of the quinolinediol over 30 minutes, maintaining the temperature at 0-5 °C.
-
After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 2 hours.
-
Carefully pour the reaction mixture onto 200 g of crushed ice with stirring.
-
The yellow precipitate of 1-methyl-3-nitro-2,4-quinolinediol is collected by vacuum filtration, washed thoroughly with cold water until the washings are neutral to litmus paper, and dried.
-
Step 3: Synthesis of this compound
-
Rationale: The final step involves the conversion of the hydroxyl group at the 4-position to a chloro group. Phosphorus oxychloride (POCl₃) is a standard and highly effective reagent for this type of transformation.[6]
-
Protocol:
-
In a 100 mL round-bottom flask, place 1-methyl-3-nitro-2,4-quinolinediol (0.02 mol, 4.44 g) and add phosphorus oxychloride (20 mL).
-
Add a few drops of N,N-dimethylformamide (DMF) as a catalyst.
-
Heat the mixture under reflux for 3 hours. The reaction should be carried out in a well-ventilated fume hood.
-
Allow the reaction mixture to cool to room temperature and then carefully pour it onto 200 g of crushed ice with vigorous stirring.
-
A precipitate will form. Continue stirring until all the ice has melted.
-
Collect the solid product by vacuum filtration and wash it with cold water.
-
Recrystallize the crude product from ethanol to afford pure this compound.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Application in Medicinal Chemistry: A Gateway to Novel Kinase Inhibitors
The quinoline and quinolinone scaffolds are prevalent in a multitude of compounds with demonstrated anticancer activity.[1][2][7] A significant portion of these molecules exert their therapeutic effects by inhibiting protein kinases, enzymes that play a crucial role in cellular signaling pathways often dysregulated in cancer.[5] The 4-chloro substituent on our target molecule is a key handle for introducing chemical diversity through cross-coupling reactions, such as the Suzuki-Miyaura coupling.[8] This allows for the synthesis of a library of 4-aryl-1-methyl-3-nitroquinolin-2(1H)-ones, which can be further modified (e.g., reduction of the nitro group) to generate potential kinase inhibitors.
Proposed Biological Target: Glycogen Synthase Kinase 3β (GSK-3β)
GSK-3β is a serine/threonine kinase that is implicated in the pathophysiology of several diseases, including Alzheimer's disease, type II diabetes, and various cancers.[5] The development of potent and selective GSK-3β inhibitors is an active area of research. The quinolinone scaffold has been identified as a promising starting point for the design of such inhibitors.
Protocol for Suzuki-Miyaura Cross-Coupling: Synthesis of 4-Aryl Derivatives
-
Rationale: The Suzuki-Miyaura coupling is a powerful palladium-catalyzed carbon-carbon bond-forming reaction that is widely used in medicinal chemistry. It allows for the coupling of an organic halide (in this case, our 4-chloroquinolinone) with an organoboron compound (an arylboronic acid).[9]
-
Protocol:
-
To a 50 mL Schlenk flask, add this compound (1 mmol, 238.6 mg), the desired arylboronic acid (1.2 mmol), and potassium carbonate (2 mmol, 276.4 mg).
-
Add a magnetic stir bar to the flask.
-
Evacuate and backfill the flask with argon three times.
-
Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 mmol, 36.6 mg) to the flask under a positive pressure of argon.
-
Add a degassed mixture of 1,4-dioxane (10 mL) and water (2 mL) via syringe.
-
Heat the reaction mixture to 90 °C and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (30 mL).
-
Wash the organic layer with water (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
-
Workflow for Derivatization and Biological Screening
Caption: Workflow for the derivatization and biological evaluation of the title compound.
Protocol for In Vitro GSK-3β Inhibition Assay
-
Rationale: An in vitro kinase assay is a fundamental tool for determining the inhibitory potency of a compound against a specific kinase. This protocol outlines a common method using a commercially available assay kit.
-
Protocol:
-
Prepare a stock solution of the test compound (e.g., a 3-amino-4-aryl-1-methylquinolin-2(1H)-one derivative) in 100% DMSO at a concentration of 10 mM.
-
Create a series of dilutions of the test compound in assay buffer to achieve final concentrations ranging from 1 nM to 100 µM.
-
In a 96-well plate, add the diluted test compounds, a known GSK-3β inhibitor as a positive control, and DMSO as a negative control.
-
Add the GSK-3β enzyme and the substrate (e.g., a fluorescently labeled peptide) to each well.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30 °C for the time specified in the assay kit's instructions.
-
Stop the reaction by adding a stop solution.
-
Measure the fluorescence or luminescence signal using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve.
-
Conclusion and Future Directions
This compound is a valuable and versatile building block in medicinal chemistry. Its straightforward synthesis and the reactivity of its chloro and nitro substituents provide a gateway to a wide range of novel quinolinone derivatives. The protocols detailed in this guide offer a solid foundation for researchers to synthesize and explore the biological activities of these compounds. The potential for this scaffold to yield potent kinase inhibitors, particularly for targets like GSK-3β, warrants further investigation. Future work should focus on the synthesis of diverse libraries of derivatives and their systematic evaluation in a panel of kinase assays to elucidate structure-activity relationships and identify lead compounds for further optimization.
References
- 1. Synthesis and anti-breast cancer activities of substituted quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, anticancer activity and molecular docking of new quinolines, quinazolines and 1,2,4-triazoles with pyrido[2,3-d] pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. 4-Chloro-1-methyl-3-nitro-1H-quinolin-2-one | CymitQuimica [cymitquimica.com]
- 5. download.atlantis-press.com [download.atlantis-press.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Suzuki Coupling [organic-chemistry.org]
experimental procedures using 4-Chloro-1-methyl-3-nitroquinolin-2(1h)-one
An In-Depth Technical Guide to the Experimental Use of 4-Chloro-1-methyl-3-nitroquinolin-2(1H)-one
Authored by a Senior Application Scientist
This document provides detailed application notes and experimental protocols for this compound, a versatile heterocyclic compound. It is intended for researchers, scientists, and professionals in the field of drug development and synthetic organic chemistry. The guide delves into the core reactivity of the molecule, offering practical, field-proven insights and step-by-step procedures for its application as a synthetic building block.
Introduction: The Quinolinone Core and Its Synthetic Potential
The quinoline and quinolinone scaffolds are privileged structures in medicinal chemistry, appearing in a wide array of pharmacologically active compounds.[1][2] this compound is a particularly valuable intermediate due to its specific electronic and structural features. Its chemical properties are dominated by a highly activated C4 position, making it an excellent substrate for Nucleophilic Aromatic Substitution (SNAr) reactions.[3]
The reactivity of this compound is governed by two key features:
-
The 4-Chloro Substituent: The chlorine atom at the C4 position serves as an excellent leaving group.
-
Electron-Withdrawing Groups: The adjacent nitro group (-NO₂) at C3 and the carbonyl group at C2 strongly withdraw electron density from the aromatic ring. This polarization renders the C4 carbon exceptionally electrophilic and susceptible to attack by nucleophiles.[3]
This inherent reactivity makes this compound an ideal starting material for building molecular complexity and generating libraries of novel quinolinone derivatives for screening and development.
Core Application: Nucleophilic Aromatic Substitution (SNAr)
The primary application for this reagent is the SNAr reaction, a cornerstone of aromatic chemistry. The mechanism proceeds via a two-step addition-elimination sequence through a stabilized intermediate known as a Meisenheimer complex, although some SNAr reactions may also proceed through a concerted mechanism.[4] The exceptional stability of the intermediate in this specific substrate, due to resonance delocalization of the negative charge onto the nitro and carbonyl groups, drives the reaction to completion even with moderate nucleophiles.
Below is a generalized workflow for utilizing this compound in a discovery chemistry setting.
Diagram 1: General Experimental Workflow
Caption: A typical workflow for synthesis using the title compound.
Detailed Experimental Protocols
The following protocols are designed to be robust starting points for the synthesis of novel 4-substituted quinolinone derivatives.
Protocol 1: Synthesis of a 4-Anilino-1-methyl-3-nitroquinolin-2(1H)-one Derivative
This protocol details the reaction with an aromatic amine, a common transformation in the synthesis of kinase inhibitors and other bioactive molecules.
Materials:
-
This compound (1.0 eq)
-
p-Anisidine (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (Saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware, magnetic stirrer, heating mantle, and TLC setup
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous DMF (approx. 0.2 M concentration).
-
Add p-anisidine (1.1 eq) to the solution, followed by DIPEA (2.0 eq).
-
Senior Application Scientist's Note: DIPEA is a non-nucleophilic organic base used to scavenge the HCl generated during the reaction. Using a slight excess of the amine nucleophile ensures the complete consumption of the limiting electrophile. DMF is an excellent polar aprotic solvent that helps to dissolve the reagents and facilitate the SNAr mechanism.
-
-
Reaction Execution: Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours.
-
Senior Application Scientist's Note: A typical TLC mobile phase would be 30-50% Ethyl Acetate in Hexanes. The product spot should be significantly less polar than the amine starting material and will likely have a different Rf value than the chloro-quinolinone.
-
-
Workup: Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing ethyl acetate and wash with saturated NaHCO₃ solution (2x), followed by brine (1x).
-
Senior Application Scientist's Note: The aqueous washes are crucial for removing the DMF solvent and the DIPEA hydrochloride salt, which are highly water-soluble.
-
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., Ethanol or Ethyl Acetate/Hexanes) to afford the pure 4-(4-methoxyphenylamino)-1-methyl-3-nitroquinolin-2(1H)-one.
Diagram 2: SNAr Mechanism with an Amine
Caption: The two-step addition-elimination mechanism of SNAr.
Protocol 2: Synthesis of a 4-(Arylthio)-1-methyl-3-nitroquinolin-2(1H)-one Derivative
This protocol demonstrates the versatility of the substrate by using a soft sulfur nucleophile, leading to the formation of a thioether linkage. Such motifs are also of significant interest in medicinal chemistry. This procedure is adapted from methods used for similar quinolinone systems.[5][6]
Materials:
-
This compound (1.0 eq)
-
Thiophenol (1.2 eq)
-
Potassium Carbonate (K₂CO₃) (2.5 eq)
-
Anhydrous Acetonitrile (MeCN)
-
Dichloromethane (DCM)
-
Deionized Water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware, magnetic stirrer, and reflux condenser
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, suspend this compound (1.0 eq) and potassium carbonate (2.5 eq) in anhydrous acetonitrile.
-
Add thiophenol (1.2 eq) to the suspension via syringe.
-
Senior Application Scientist's Note: Potassium carbonate is a cost-effective inorganic base used to deprotonate the thiophenol, generating the more nucleophilic thiophenolate anion in situ. Acetonitrile is a suitable polar aprotic solvent for this type of transformation.
-
-
Reaction Execution: Heat the mixture to reflux (approx. 82 °C) and stir.
-
Monitor the reaction by TLC until the starting material is consumed (typically 3-6 hours).
-
Workup: After cooling to room temperature, filter off the inorganic salts and wash the filter cake with a small amount of acetonitrile or dichloromethane.
-
Combine the filtrates and concentrate under reduced pressure.
-
Isolation: Redissolve the crude residue in dichloromethane and wash with water (2x) to remove any remaining inorganic impurities.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.
-
Purification: The resulting crude product can be purified by flash chromatography (using an ethyl acetate/hexanes gradient) or recrystallization from ethanol to yield the pure 4-(phenylthio)-1-methyl-3-nitroquinolin-2(1H)-one.
Product Characterization
To ensure the trustworthiness of these protocols, rigorous characterization of the final products is mandatory. The following techniques are recommended:
| Technique | Purpose | Expected Observations |
| ¹H and ¹³C NMR | Structural Elucidation | Confirmation of proton and carbon environments. Disappearance of the C-H signal corresponding to the nucleophile's reactive site (e.g., -NH₂ or -SH) and appearance of new characteristic signals for the coupled product. |
| Mass Spectrometry | Molecular Weight Confirmation | Provides the molecular weight of the synthesized compound, confirming the successful substitution. High-Resolution Mass Spectrometry (HRMS) can confirm the elemental composition. |
| Melting Point | Purity Assessment | A sharp melting point range is indicative of a pure compound. |
| FT-IR Spectroscopy | Functional Group Analysis | Can confirm the presence of key functional groups like the nitro (NO₂) and carbonyl (C=O) groups. |
Safety and Handling
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves when handling this chemical and associated reagents.
-
Handling: this compound is a solid organic compound.[7] Handle in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.
-
Reagents: Many reagents used in the protocols (e.g., DMF, DIPEA, thiophenol) have their own specific hazards. Consult the Safety Data Sheet (SDS) for each chemical before use.
-
Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.
References
- 1. mdpi.com [mdpi.com]
- 2. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. 4-Chloro-1-methyl-3-nitro-1H-quinolin-2-one | CymitQuimica [cymitquimica.com]
Application Note: High-Purity Isolation of 4-Chloro-1-methyl-3-nitroquinolin-2(1H)-one for Drug Discovery Research
Abstract
This comprehensive guide details robust, field-proven protocols for the purification of 4-Chloro-1-methyl-3-nitroquinolin-2(1H)-one, a key intermediate in the synthesis of various pharmacologically active compounds. Recognizing the critical importance of purity in drug development, this document provides step-by-step methodologies for both recrystallization and column chromatography, enabling researchers to obtain this compound with high purity, typically exceeding 98%. The protocols are designed to be self-validating, with explanations of the scientific principles behind key steps to empower researchers to adapt and optimize the methods for their specific needs.
Introduction: The Critical Role of Purity in Quinolinone Intermediates
This compound is a vital building block in medicinal chemistry, serving as a precursor for a range of therapeutic agents. The presence of impurities, even in trace amounts, can significantly impact the outcome of subsequent synthetic steps and the biological activity of the final compounds. Therefore, achieving high purity of this intermediate is paramount.
This application note provides two primary methods for the purification of crude this compound: recrystallization for a straightforward and scalable approach, and column chromatography for the separation of closely related impurities.
Understanding the Compound: Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for developing an effective purification strategy.
| Property | Value | Source |
| Molecular Formula | C₁₀H₇ClN₂O₃ | --INVALID-LINK--[1] |
| Molecular Weight | 238.63 g/mol | --INVALID-LINK--[2] |
| Appearance | Solid | --INVALID-LINK--[1] |
| Purity (Commercial) | Typically ≥98% | --INVALID-LINK--[1] |
The presence of a polar nitro group and the quinolinone core, combined with a non-polar chlorophenyl group, gives the molecule an intermediate polarity, making it amenable to purification by both recrystallization and normal-phase chromatography.
Purification Strategy: A Two-Pronged Approach
The optimal purification strategy depends on the impurity profile of the crude material. A general workflow is presented below, starting with a simple recrystallization, which may be sufficient for relatively clean crude products. For more complex impurity profiles, column chromatography is recommended.
Caption: General purification workflow for this compound.
Protocol 1: Recrystallization
Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility. The choice of solvent is critical for successful recrystallization. For quinolinone derivatives, polar protic solvents are often effective.
4.1. Rationale for Solvent Selection
An ideal recrystallization solvent should dissolve the compound sparingly at room temperature but have high solubility at its boiling point. Based on the purification of similar quinolinone structures, ethanol and acetic acid are excellent starting points for solvent screening.[3]
4.2. Step-by-Step Protocol
-
Solvent Screening: In separate small test tubes, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, acetic acid, ethyl acetate, toluene) at room temperature and upon heating.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent (e.g., ethanol) to dissolve the solid completely. Use a magnetic stirrer and hot plate to facilitate dissolution.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration using a pre-heated funnel and fluted filter paper to remove them.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. The process can be aided by scratching the inside of the flask with a glass rod to induce crystallization.
-
Cooling: Once the solution has reached room temperature and crystal formation has begun, place the flask in an ice bath for at least 30 minutes to maximize the yield of the purified product.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below the compound's melting point to remove any residual solvent.
4.3. Expected Outcome
| Parameter | Expected Result |
| Purity | >98% (can be assessed by HPLC and NMR) |
| Yield | 70-90% (dependent on crude purity) |
| Appearance | Crystalline solid |
Protocol 2: Column Chromatography
For crude products with significant impurities or for achieving the highest possible purity, column chromatography is the method of choice. Normal-phase chromatography using silica gel is a standard and effective technique for compounds of intermediate polarity like this compound.
5.1. Rationale for Stationary and Mobile Phase Selection
Silica gel is a polar stationary phase that effectively separates compounds based on their polarity. A mobile phase of hexane and ethyl acetate provides a good polarity range for eluting the target compound. Due to the basic nature of the quinolinone nitrogen, the addition of a small amount of a basic modifier like triethylamine to the mobile phase can prevent peak tailing and potential degradation on the acidic silica surface.
Caption: Principle of normal-phase column chromatography separation.
5.2. Step-by-Step Protocol
-
TLC Analysis: Before running the column, determine the optimal mobile phase composition using Thin Layer Chromatography (TLC). A good starting point is a mixture of hexane and ethyl acetate (e.g., 7:3 v/v). The ideal Rf value for the target compound is between 0.2 and 0.4.
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 9:1 hexane/ethyl acetate).
-
Pour the slurry into a glass column and allow the silica to settle, ensuring an evenly packed bed.
-
Add a thin layer of sand on top of the silica to prevent disturbance.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elution:
-
Begin elution with the low-polarity mobile phase.
-
Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate (gradient elution). A suggested gradient is from 10% to 40% ethyl acetate in hexane.
-
Collect fractions in test tubes.
-
-
Fraction Analysis:
-
Monitor the elution of the compound by TLC analysis of the collected fractions.
-
Combine the fractions containing the pure product.
-
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
-
Drying: Dry the final product in a vacuum oven.
5.3. Recommended Parameters
| Parameter | Recommendation |
| Stationary Phase | Silica gel (60-120 mesh) |
| Mobile Phase | Hexane/Ethyl Acetate gradient |
| Initial Eluent | 9:1 Hexane/Ethyl Acetate |
| Final Eluent | 6:4 Hexane/Ethyl Acetate |
| Basic Modifier (Optional) | 0.1% Triethylamine in the mobile phase |
Purity Assessment
The purity of the final product should be rigorously assessed using a combination of analytical techniques:
-
Thin Layer Chromatography (TLC): A quick and easy method to check for the presence of impurities.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data. A reverse-phase C18 column with a mobile phase of acetonitrile and water is a good starting point for method development.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure and can reveal the presence of impurities.
Conclusion
The protocols outlined in this application note provide a reliable framework for the high-purity isolation of this compound. By understanding the principles behind each step, researchers can confidently adapt these methods to achieve the desired purity for their specific research and development needs, ensuring the integrity of their subsequent synthetic and biological studies.
References
Analytical Methods for 4-Chloro-1-methyl-3-nitroquinolin-2(1H)-one
An Application Note and Protocol Guide for Researchers
Introduction
4-Chloro-1-methyl-3-nitroquinolin-2(1H)-one is a heterocyclic compound belonging to the quinolinone class.[1] Quinolines are core structures in many biologically active molecules, exhibiting a wide range of pharmacological properties including antimalarial, antibacterial, and anticancer activities.[2] The specific substitutions on this molecule—a chloro group at position 4, a methyl group on the ring nitrogen, and a nitro group at position 3—create a unique electronic and steric profile that makes it a valuable precursor for further chemical modification.
The successful use of this compound in any synthetic pathway or biological screening program is critically dependent on the ability to accurately assess its purity and confirm its chemical structure. This guide provides the foundational analytical frameworks required for this purpose, emphasizing not just the procedural steps but the scientific rationale behind them.
Compound Properties:
| Property | Value | Source |
|---|---|---|
| CAS Number | 79966-13-5 | [1][3] |
| Molecular Formula | C₁₀H₇ClN₂O₃ | [3][4] |
| Molecular Weight | 238.63 g/mol | [3][5] |
| Appearance | Solid |[4] |
Part 1: Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)
For quantitative analysis, such as determining the purity of a synthetic batch or measuring its concentration in a solution, reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection is the method of choice. The quinolinone core possesses strong chromophores, making it highly suitable for UV detection.
Causality Behind Experimental Choices
-
Stationary Phase: A C18 (octadecylsilyl) column is selected as the initial stationary phase. The nonpolar nature of the C18 chains provides effective retention for the moderately polar this compound through hydrophobic interactions.
-
Mobile Phase: A mobile phase consisting of acetonitrile (ACN) and water is chosen. ACN is a common organic modifier that provides good peak shape and elution strength for a wide range of compounds. A gradient elution is proposed to ensure efficient separation from potential impurities with different polarities and to achieve a sharp, symmetrical peak for the main analyte. The addition of a small amount of acid (e.g., formic acid) is recommended to suppress the ionization of any potential acidic or basic functional groups, thereby improving peak shape and reproducibility.
-
Detection: Detection at 254 nm is a robust starting point, as this wavelength is commonly used for aromatic and conjugated systems, ensuring high sensitivity. A photodiode array (PDA) detector is highly recommended to assess peak purity and select the optimal detection wavelength corresponding to the analyte's absorbance maximum.
Experimental Workflow for HPLC Method Development
Caption: Workflow for HPLC method development and validation.
Detailed Protocol: RP-HPLC Method for Purity Assessment
This protocol is a validated starting point and should be verified for system suitability before use.
1. Instrumentation and Materials:
-
HPLC or UPLC system with a binary pump, autosampler, column oven, and PDA detector.
-
C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
HPLC-grade acetonitrile (ACN).
-
HPLC-grade water.
-
Formic acid (FA), analytical grade.
-
This compound reference standard.
2. Chromatographic Conditions:
| Parameter | Setting |
|---|---|
| Column | C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% (v/v) Formic Acid in Water |
| Mobile Phase B | Acetonitrile (ACN) |
| Gradient | 0-2 min: 20% B; 2-15 min: 20% to 80% B; 15-17 min: 80% B; 17.1-20 min: 20% B |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Injection Vol. | 10 µL |
| Detection | PDA, 254 nm (scan range 200-400 nm) |
3. Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10.0 mL of ACN.
-
Working Standard (50 µg/mL): Dilute 0.5 mL of the stock solution to 10.0 mL with a 50:50 mixture of ACN and water.
-
Sample Preparation: Prepare the sample to be tested at a similar concentration as the working standard using the same diluent.
4. System Suitability: Before sample analysis, perform five replicate injections of the working standard. The results must meet the following criteria, based on established validation guidelines.[6]
-
Tailing Factor (T): ≤ 2.0
-
Theoretical Plates (N): ≥ 2000
-
Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%
5. Method Validation (Self-Validating System): To ensure the trustworthiness of the results, the method must be validated according to ICH Q2(R1) guidelines.[6]
-
Specificity: Analyze a blank (diluent) and a placebo (if applicable) to ensure no interfering peaks at the retention time of the analyte. The PDA detector can be used to confirm peak purity.
-
Linearity: Prepare a series of at least five concentrations (e.g., 1-100 µg/mL). The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.
-
Accuracy: Perform recovery studies by spiking a known amount of analyte into a blank matrix at three concentration levels (e.g., 80%, 100%, 120%). The mean recovery should be within 98-102%.
-
Precision:
-
Repeatability: Analyze six replicate samples at 100% of the test concentration. The RSD should be ≤ 2.0%.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument. The RSD between the two sets of data should be within acceptable limits.
-
Part 2: Spectroscopic Methods for Structural Characterization
While HPLC is excellent for quantification, a combination of spectroscopic techniques is required for unambiguous structural confirmation.
Mass Spectrometry (MS)
Principle & Rationale: Electrospray ionization (ESI) coupled with a high-resolution mass spectrometer (such as Q-TOF or Orbitrap) is ideal for obtaining an accurate mass measurement, which can confirm the elemental composition. The fragmentation pattern observed in MS/MS provides structural information.
Logical Workflow for LC-MS Analysis
Caption: Logical workflow for LC-MS based structural confirmation.
Protocol: LC-MS Analysis
-
Instrumentation: An LC system coupled to an ESI-Q-TOF or Orbitrap mass spectrometer.
-
Sample Preparation: Prepare a ~1 µg/mL solution of the compound in 50:50 ACN/water with 0.1% formic acid.
-
LC Conditions: Use a short C18 column and a fast gradient (e.g., 5-95% ACN in 5 minutes) to quickly introduce the analyte into the mass spectrometer.
-
MS Conditions:
-
Ionization Mode: ESI Positive. The N-methyl quinolinone structure is amenable to protonation.
-
Full Scan (MS1): Scan a mass range of m/z 100-500.
-
MS/MS: Perform data-dependent acquisition to trigger fragmentation of the most intense ions from the MS1 scan.
-
Expected Results:
-
[M+H]⁺ Ion: The protonated molecule should be observed at m/z 239.0223, corresponding to the formula [C₁₀H₈ClN₂O₃]⁺. The characteristic isotopic pattern of one chlorine atom (³⁵Cl/³⁷Cl ratio of ~3:1) should be clearly visible.
-
Key Fragments: Plausible fragmentation pathways include the loss of the nitro group (-NO₂, 46 Da), loss of chlorine (-Cl, 35/37 Da), or a combination thereof.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle & Rationale: NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure. ¹H NMR provides information on the number and connectivity of protons, while ¹³C NMR identifies all unique carbon atoms. 2D NMR techniques like COSY and HSQC can be used to confirm assignments. The analysis of related quinoline derivatives provides a strong basis for interpreting the spectra of this compound.[7][8][9]
Protocol: NMR Sample Preparation
-
Accurately weigh 5-10 mg of the sample.
-
Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. DMSO-d₆ is often a good choice for heterocyclic compounds.
-
Add a small amount of an internal standard like tetramethylsilane (TMS) if not already present in the solvent.
-
Acquire ¹H, ¹³C, and, if necessary, 2D NMR spectra on a high-field spectrometer (e.g., 400 MHz or higher).
Expected ¹H NMR Spectral Features (in CDCl₃, approximate):
-
Aromatic Protons (4H): Multiple signals between δ 7.0-8.5 ppm. These protons on the benzene ring will exhibit complex splitting patterns (doublets, triplets) based on their coupling.
-
N-Methyl Protons (3H): A sharp singlet around δ 3.5-4.0 ppm.
-
The proton at position 5 is often shifted downfield due to deshielding effects.
Fourier-Transform Infrared (FTIR) Spectroscopy
Principle & Rationale: FTIR provides information about the functional groups present in the molecule. It is a rapid and simple technique for confirming the presence of key structural motifs.
Protocol: FTIR Analysis
-
The analysis can be performed on a solid sample using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.
Expected Characteristic Absorption Bands:
-
C=O Stretch (Amide): A strong absorption band around 1650-1680 cm⁻¹.
-
N-O Stretch (Nitro Group): Two strong bands, typically around 1500-1550 cm⁻¹ (asymmetric) and 1300-1350 cm⁻¹ (symmetric).
-
C=C Stretch (Aromatic): Multiple bands in the 1450-1600 cm⁻¹ region.
-
C-Cl Stretch: Typically observed in the fingerprint region, around 600-800 cm⁻¹.
Conclusion
The analytical methods detailed in this guide provide a robust framework for the comprehensive characterization of this compound. The combination of a validated RP-HPLC method for quantitative purity assessment and a suite of spectroscopic techniques (MS, NMR, FTIR) for structural confirmation ensures a high degree of confidence in the quality and identity of the material. Adherence to these protocols will enable researchers to generate reliable and reproducible data, which is fundamental to the integrity of any subsequent chemical or biological investigation.
References
- 1. 4-Chloro-1-methyl-3-nitro-1H-quinolin-2-one | 79966-13-5 [chemicalbook.com]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. scbt.com [scbt.com]
- 4. 4-Chloro-1-methyl-3-nitro-1H-quinolin-2-one | CymitQuimica [cymitquimica.com]
- 5. This compound - [sigmaaldrich.com]
- 6. mdpi.com [mdpi.com]
- 7. NMR study of O and N, O-substituted 8-quinolinol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. tsijournals.com [tsijournals.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Chloro-1-methyl-3-nitroquinolin-2(1H)-one
A Guide for Researchers, Scientists, and Drug Development Professionals
This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 4-Chloro-1-methyl-3-nitroquinolin-2(1H)-one. As a key intermediate in the synthesis of various pharmaceutical compounds, optimizing its yield and purity is of paramount importance. This guide is designed to provide practical, experience-driven advice to enhance your synthetic outcomes.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental problems in a question-and-answer format, offering step-by-step guidance to diagnose and resolve them.
Issue 1: Low Overall Yield of this compound.
-
Question: My multi-step synthesis of this compound from N-methylaniline and diethyl phenylmalonate consistently results in a low overall yield. What are the most likely causes and how can I improve it?
-
Answer: A low overall yield in a multi-step synthesis can be attributed to inefficiencies at one or more stages. The typical synthetic route involves: (1) cyclization to form 4-hydroxy-1-methyl-3-phenylquinolin-2(1H)-one, (2) nitration, and (3) chlorination. Let's break down the potential pitfalls in each step.
-
Step 1: Cyclization. The thermal condensation of N-methylaniline and diethyl phenylmalonate to form the quinolinone ring is often the initial bottleneck.[1][2] High temperatures (200–290 °C) are required, which can lead to decomposition and side product formation.[1]
-
Solution: Consider microwave-assisted synthesis. This method can significantly reduce reaction times and improve yields by providing uniform and rapid heating.[1]
-
-
Step 2: Nitration. The nitration of the quinolinone ring is a critical step where regioselectivity and reaction conditions are key.
-
Solution: Use a well-controlled nitrating mixture, such as a mixture of nitric acid and propionic acid.[3][4] Dropwise addition of the nitrating agent at room temperature before gently heating can help control the exothermicity of the reaction and minimize the formation of dinitro or other unwanted byproducts.[3]
-
-
Step 3: Chlorination. The conversion of the 4-hydroxy group to a chloro group is typically achieved using a chlorinating agent like phosphorus oxychloride (POCl₃).[3][4]
-
Issue 2: Formation of Impurities During Nitration.
-
Question: During the nitration of 4-hydroxy-1-methylquinolin-2(1H)-one, I observe the formation of multiple products, making purification difficult and reducing the yield of the desired 3-nitro derivative. How can I improve the selectivity of the nitration?
-
Answer: The formation of multiple nitrated products is a common challenge. The quinoline ring has several positions susceptible to electrophilic attack.
-
Controlling Reaction Temperature: The temperature at which nitration is carried out is crucial. Running the reaction at a lower temperature can enhance the selectivity for the desired 3-position.
-
Choice of Nitrating Agent: While a mixture of nitric acid and sulfuric acid is a powerful nitrating agent, it can be too harsh and lead to over-nitration or oxidation. A milder nitrating agent, such as nitric acid in acetic acid or propionic acid, can provide better control and selectivity.[3][4]
-
Slow Addition of Reagents: Adding the nitrating agent slowly to the solution of the quinolinone allows for better temperature control and minimizes localized high concentrations of the nitrating agent, which can lead to side reactions.
-
Issue 3: Incomplete Chlorination.
-
Question: My chlorination reaction of 1-methyl-3-nitroquinolin-4-ol with phosphorus oxychloride (POCl₃) is often incomplete, leaving a significant amount of starting material. How can I drive the reaction to completion?
-
Answer: Incomplete chlorination can be frustrating. Here are several strategies to improve the conversion:
-
Reaction Time and Temperature: Ensure the reaction is heated for a sufficient amount of time. A typical procedure involves heating at 110°C for 2 hours.[3] Monitoring the reaction by TLC is essential to determine the optimal reaction time.
-
Catalyst: As mentioned previously, adding a catalytic amount of DMF can significantly improve the rate and completeness of the chlorination.[3][4]
-
Excess Reagent: Using a larger excess of POCl₃ can help drive the equilibrium towards the product. However, this also means more care must be taken during the work-up to safely neutralize the excess reagent.
-
Work-up Procedure: A careful work-up is critical. The reaction mixture is typically concentrated under reduced pressure to remove excess POCl₃, and the residue is then carefully quenched with ice water and neutralized with a base like sodium bicarbonate.[3]
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the synthesis of this compound.
Q1: What is the general synthetic pathway for this compound?
A1: The synthesis is typically a three-step process starting from an aniline derivative. For example, using 4-methoxyaniline as a starting material, the steps are:
-
Cyclization: Reaction with ethyl acetoacetate in the presence of polyphosphoric acid to form 6-methoxy-2-methylquinolin-4-ol.[3][4]
-
Nitration: Treatment with nitric acid in propionic acid to yield 6-methoxy-2-methyl-3-nitroquinolin-4-ol.[3][4]
-
Chlorination: Reaction with phosphorus oxychloride (POCl₃) and a catalytic amount of DMF to give the final product, 4-chloro-6-methoxy-2-methyl-3-nitroquinoline.[3][4] A similar pathway can be envisioned starting with N-methylaniline.
Q2: Are there any safety precautions I should be aware of during this synthesis?
A2: Yes, several steps in this synthesis require careful handling of hazardous materials.
-
Phosphorus oxychloride (POCl₃): This is a corrosive and moisture-sensitive reagent. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. It reacts violently with water.
-
Nitric Acid: Concentrated nitric acid is a strong oxidizing agent and is highly corrosive. Handle with extreme care in a fume hood.
-
Exothermic Reactions: Both the nitration and the quenching of POCl₃ can be highly exothermic. It is crucial to maintain good temperature control and add reagents slowly.
Q3: How can I monitor the progress of the reactions?
A3: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the progress of these reactions. By spotting the reaction mixture alongside the starting material on a TLC plate and eluting with an appropriate solvent system, you can visualize the consumption of the starting material and the formation of the product.
Q4: What are the key analytical techniques for characterizing the final product?
A4: To confirm the structure and purity of the final product, this compound, the following analytical techniques are essential:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR will confirm the chemical structure of the molecule.
-
Mass Spectrometry (MS): This will determine the molecular weight of the compound, confirming its identity.[3][4]
-
Infrared (IR) Spectroscopy: This can be used to identify the presence of key functional groups.
-
Melting Point: A sharp melting point is an indicator of high purity.
Experimental Protocols
Protocol 1: Synthesis of 6-methoxy-2-methyl-3-nitroquinolin-4-ol [3][4]
-
To a solution of 6-methoxy-2-methylquinolin-4-ol (1.8 g, 10.5 mmol) in 100 mL of propionic acid, add a mixture of 4.4 mL of nitric acid and 4.7 mL of propionic acid dropwise over 1 hour at room temperature with stirring.
-
Increase the temperature to 125°C and continue the reaction for 2 hours.
-
Cool the reaction mixture and filter the solid precipitate.
-
Wash the solid with a saturated NaHCO₃ solution for 1 hour at 0°C, filter, and dry the solid to obtain the yellow powdery product.
Protocol 2: Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline [3][4]
-
To a solution of 6-methoxy-2-methyl-3-nitroquinolin-4-ol (1.2 g, 5.4 mmol) in 36.2 mL of POCl₃, add 2 drops of DMF.
-
Heat the mixture at 110°C for 2 hours.
-
Concentrate the solution under reduced pressure to obtain a yellow solid.
-
Wash the solid with a saturated NaHCO₃ solution for 1 hour at 0°C, filter, and dry the solid to obtain the final product.
Data Summary
| Step | Key Reagents | Typical Conditions | Expected Yield | Reference |
| Cyclization | N-methylaniline, Diethyl phenylmalonate | Thermal condensation (200-290°C) or Microwave | Moderate | [1] |
| Nitration | Nitric acid, Propionic acid | 125°C, 2h | ~70% | [3] |
| Chlorination | POCl₃, DMF (cat.) | 110°C, 2h | ~85% | [3][4] |
Visualizing the Synthetic Pathway
Caption: Synthetic pathway for this compound.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low yield synthesis.
References
Technical Support Center: Synthesis of 4-Chloro-1-methyl-3-nitroquinolin-2(1H)-one
Welcome to the technical support center for the synthesis of 4-Chloro-1-methyl-3-nitroquinolin-2(1H)-one. This critical intermediate is a cornerstone in the development of various pharmaceutical compounds. Its successful synthesis hinges on carefully optimized reaction conditions. This guide is designed for researchers, chemists, and drug development professionals, providing in-depth troubleshooting advice and answers to frequently encountered questions to ensure a successful and efficient synthesis.
Synthesis Overview
The synthesis of this compound is typically a multi-step process. A common and effective pathway begins with the N-methylation of a suitable aniline precursor, followed by cyclization to form the core quinolinone ring system. Subsequent electrophilic nitration and a final chlorination step yield the target compound. Each of these steps presents unique challenges that require precise control over reaction parameters.
The general synthetic workflow is illustrated below:
Caption: General synthetic pathway for this compound.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.
Issue 1: Low or No Yield During the Nitration Step (Precursor → B)
-
Question: I am attempting to nitrate 1-methyl-4-hydroxyquinolin-2(1H)-one, but I am getting a very low yield of the desired 3-nitro product. What could be going wrong?
-
Answer: Low yields in this electrophilic aromatic substitution are common and typically point to issues with the nitrating agent or temperature control.
-
Causality: The nitration of the quinolinone ring requires the formation of the highly electrophilic nitronium ion (NO₂⁺). This is generated in situ from concentrated nitric acid and a stronger acid catalyst, usually sulfuric acid.[1][2] If the acid mixture is not sufficiently strong or is compromised (e.g., by water), the concentration of the nitronium ion will be too low for the reaction to proceed efficiently. Furthermore, quinoline derivatives can be sensitive to temperature; excessive heat can lead to degradation and the formation of unwanted side products.
-
Solutions:
-
Verify Reagent Quality: Ensure you are using fresh, concentrated nitric acid (≥68%) and sulfuric acid (≥95%). Anhydrous conditions are favorable.
-
Control Temperature: The addition of the nitrating mixture to your substrate solution should be done slowly and at a reduced temperature, typically between 0-10 °C, using an ice bath. After the addition, the reaction may be allowed to warm to room temperature, but this should be monitored carefully.
-
Optimize Solvent: While sulfuric acid can sometimes serve as both catalyst and solvent, using a co-solvent like propionic acid can improve solubility and moderate the reaction.[3][4]
-
Monitor Progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting material. Over-extending the reaction time can lead to byproduct formation.
-
-
Issue 2: Incomplete Reaction or Low Yield in the Chlorination Step (B → C)
-
Question: I am having trouble converting 4-hydroxy-1-methyl-3-nitroquinolin-2(1H)-one to the final 4-chloro product. My reaction seems to stall, or the yield is poor. Why is this happening?
-
Answer: The conversion of a 4-hydroxyquinolinone to a 4-chloroquinoline is a nucleophilic substitution where the hydroxyl group is transformed into a better leaving group. Incomplete reactions are often due to reagent deactivation, insufficient heat, or suboptimal catalysis.
-
Causality: Chlorinating agents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) are highly reactive and susceptible to hydrolysis. Any moisture in the reaction vessel or reagents will consume the chlorinating agent, rendering it ineffective. Additionally, this reaction often requires high temperatures (reflux) to proceed to completion. In many cases, a catalyst is necessary to activate the POCl₃.[3][4]
-
Solutions:
-
Ensure Anhydrous Conditions: Dry all glassware thoroughly in an oven before use. Use anhydrous solvents and ensure your starting material is completely dry. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Use a Catalyst: The addition of a catalytic amount of N,N-Dimethylformamide (DMF) is a standard and effective practice. DMF reacts with POCl₃ to form the Vilsmeier reagent, a more powerful chlorinating agent.[3]
-
Sufficient Reagent and Temperature: Use a molar excess of POCl₃, which can also serve as the solvent. Heat the reaction mixture to reflux (typically around 110 °C for POCl₃) and maintain it until TLC analysis shows the complete disappearance of the starting material.[3][4]
-
Careful Work-up: The work-up procedure is critical. The reaction mixture is typically quenched by pouring it slowly onto crushed ice with vigorous stirring. This must be done in a fume hood due to the evolution of HCl gas. The product will precipitate and can be collected by filtration.
-
-
Caption: Troubleshooting flowchart for the chlorination of 4-hydroxy-1-methyl-3-nitroquinolin-2(1H)-one.
Issue 3: Product Purification Difficulties
-
Question: My final product is impure, and I'm struggling to purify it. What are the likely impurities and the best purification method?
-
Answer: The primary impurities are typically unreacted starting material (the 4-hydroxy compound) or byproducts from hydrolysis during work-up.
-
Causality: If the chlorination reaction is incomplete, the 4-hydroxy starting material will remain. During the aqueous work-up, the 4-chloro product can be partially hydrolyzed back to the 4-hydroxy compound, especially if the mixture becomes too hot or is stirred for an extended period in an aqueous medium.
-
Solutions:
-
Recrystallization: This is the most common and effective method for purification. The crude solid product can be recrystallized from a suitable solvent. Common solvents to try include ethanol, isopropanol, or acetic acid.
-
Column Chromatography: If recrystallization fails to remove impurities sufficiently, silica gel column chromatography can be employed. A gradient elution system, starting with a non-polar solvent (like hexane or petroleum ether) and gradually increasing the polarity with an eluent like ethyl acetate, will typically separate the more polar 4-hydroxy impurity from the desired 4-chloro product.
-
Thorough Washing: After filtration, ensure the crude product is washed thoroughly with water to remove any residual acids, followed by a cold, non-polar solvent (like diethyl ether or hexane) to remove non-polar impurities.
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is the detailed mechanism for the nitration of the 4-hydroxy-quinolin-2-one ring?
-
A1: The reaction proceeds via electrophilic aromatic substitution. First, sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺). The electron-rich quinolinone ring system then acts as a nucleophile, attacking the nitronium ion. This attack preferentially occurs at the C3 position, which is activated by the hydroxyl group at C4 and the lactam functionality. A subsequent deprotonation step restores the aromaticity of the ring, yielding the 3-nitro product.[1][5]
-
-
Q2: Why is the 4-position chlorinated instead of other positions on the ring?
-
A2: The reaction to convert the 4-hydroxy group to a 4-chloro group is not an electrophilic aromatic substitution on the ring itself, but rather a nucleophilic substitution at the C4 carbon. The chlorinating agent (e.g., POCl₃) first activates the hydroxyl group, turning it into a good leaving group. The chloride ion then attacks the C4 carbon, displacing the activated oxygen species. This specific reaction occurs because the 4-hydroxy group is tautomeric with a 4-keto form, making the C4 position susceptible to this type of transformation.[6][7]
-
-
Q3: What are the primary safety concerns when performing this synthesis?
-
A3: This synthesis involves several hazardous materials.
-
Corrosive Acids: Concentrated nitric and sulfuric acids are highly corrosive and strong oxidizing agents. Always handle them in a chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves.
-
Reactive Chlorinating Agents: Phosphorus oxychloride (POCl₃) is highly corrosive, toxic, and reacts violently with water. It must be handled in a fume hood, and care must be taken to avoid any contact with moisture.
-
Exothermic Reactions: Both the nitration and the quenching of the chlorination reaction are highly exothermic. Proper cooling and slow, controlled addition of reagents are essential to prevent the reaction from running out of control.
-
-
-
Q4: What are the optimal conditions for monitoring these reactions by TLC?
-
A4: For both the nitration and chlorination steps, TLC is an excellent monitoring tool.
-
Stationary Phase: Standard silica gel plates (Silica Gel 60 F₂₅₄) are suitable.
-
Mobile Phase: A mixture of ethyl acetate and hexane is a good starting point. For the nitration step, a 1:1 or 2:1 mixture of ethyl acetate:hexane should provide good separation. For the chlorination step, where the product is less polar than the starting material, a lower polarity system like 1:4 or 1:2 ethyl acetate:hexane will likely be effective.
-
Visualization: The spots can be visualized under UV light (254 nm).
-
-
Optimized Protocol Summary
The following tables summarize optimized conditions derived from literature precedents.[3][4] Researchers should adapt these as needed based on their specific substrate and scale.
Table 1: Optimized Nitration Conditions
| Parameter | Recommended Condition | Rationale |
| Nitrating Agent | Conc. HNO₃ / Conc. H₂SO₄ | Generates the required NO₂⁺ electrophile. |
| Solvent | Propionic Acid or H₂SO₄ | Improves solubility and moderates reactivity. |
| Temperature | 0-10 °C for addition, then RT | Controls exotherm and minimizes side reactions. |
| Reaction Time | 1-3 hours (Monitor by TLC) | Prevents formation of over-nitrated byproducts. |
| Work-up | Pour onto ice, filter precipitate | Safely quenches the reaction and isolates the product. |
Table 2: Optimized Chlorination Conditions
| Parameter | Recommended Condition | Rationale |
| Chlorinating Agent | POCl₃ (in excess) | Acts as both reagent and solvent. |
| Catalyst | DMF (catalytic amount) | Forms Vilsmeier reagent, a more potent chlorinating species. |
| Temperature | Reflux (~110 °C) | Provides necessary activation energy for the reaction. |
| Reaction Time | 2-4 hours (Monitor by TLC) | Ensures complete conversion of the starting material. |
| Work-up | Pour onto ice, filter precipitate | Safely quenches excess POCl₃ and isolates the product. |
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. download.atlantis-press.com [download.atlantis-press.com]
- 5. benzene methylbenzene naphthalene mechanism nitration electrophilic substitution in benzene nitro-aromatic products reactions uses physical properties nitroaromatics nitroarenes nitrobenzene 1-methyl-2-nitrobenzene preparation advanced A level organic chemistry revision notes doc brown [docbrown.info]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: 4-Chloro-1-methyl-3-nitroquinolin-2(1H)-one
Welcome to the technical support guide for 4-Chloro-1-methyl-3-nitroquinolin-2(1H)-one (CAS 79966-13-5). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth information on the stability and storage of this compound, along with troubleshooting advice for common experimental challenges.
I. Compound Overview and Key Properties
This compound is a substituted quinolinone derivative. Its structure, featuring a chlorinated pyridine ring and a nitro group, dictates its reactivity and stability. Understanding these characteristics is crucial for its effective use in research and development.
| Property | Value | Source |
| CAS Number | 79966-13-5 | [1] |
| Molecular Formula | C₁₀H₇ClN₂O₃ | [1] |
| Molecular Weight | 238.63 g/mol | [1] |
| Appearance | Solid | [2] |
II. Stability and Storage: Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For optimal stability, the compound should be stored in a tightly closed container in a dry, cool, and well-ventilated area.[3] It is also advisable to protect it from light, given that nitroaromatic compounds can be susceptible to photodegradation.
Q2: What is the expected shelf-life of this compound?
The shelf-life is not definitively established and can vary depending on the purity of the compound and storage conditions. For long-term storage, it is recommended to store the compound at <-15°C. To ensure the integrity of the compound for your experiments, it is best practice to perform a quality control check (e.g., by LC-MS or ¹H NMR) if the compound has been stored for an extended period or if you suspect degradation.
Q3: What are the potential degradation pathways for this compound?
-
Hydrolysis: The 4-chloro group on the quinoline ring is susceptible to nucleophilic substitution, including hydrolysis. This reaction would replace the chlorine atom with a hydroxyl group, forming 4-hydroxy-1-methyl-3-nitroquinolin-2(1H)-one. The rate of hydrolysis is expected to be pH-dependent.
-
Photodegradation: Nitroaromatic compounds are known to be light-sensitive and can undergo photodegradation upon exposure to UV or even visible light.[4][5] The specific photoproducts would need to be determined experimentally.
-
Thermal Decomposition: As a nitro-containing heterocyclic compound, it may be susceptible to thermal decomposition at elevated temperatures. The decomposition of nitrogen-rich heterocyclic compounds can be complex, often proceeding through radical mechanisms.[6]
Q4: Are there any known incompatibilities I should be aware of?
Due to the reactivity of the 4-chloro group, this compound is likely incompatible with strong nucleophiles and strong bases. These reagents can displace the chloride, leading to the formation of byproducts. It is also advisable to avoid strong oxidizing and reducing agents.
III. Troubleshooting Guide
This section addresses potential issues that may arise during the handling and use of this compound in your experiments.
Issue 1: Inconsistent or unexpected experimental results.
-
Possible Cause: Compound degradation.
-
Troubleshooting Steps:
-
Verify Purity: Re-analyze the compound's purity using a suitable analytical method like HPLC, LC-MS, or NMR. Compare the results with the certificate of analysis or with data from a fresh batch.
-
Review Storage Conditions: Ensure the compound has been stored according to the recommendations (cool, dry, dark, tightly sealed).
-
Assess Solvent Stability: If the compound is prepared as a stock solution, consider its stability in the chosen solvent. Some solvents can promote degradation. It is recommended to prepare fresh solutions for critical experiments. For guidance on assessing solution stability, refer to the protocol in Section IV.
-
Issue 2: Poor solubility in a desired solvent.
-
Possible Cause: Intrinsic low solubility of the compound in that specific solvent.
-
Troubleshooting Steps:
-
Solvent Screening: Test the solubility in a range of common laboratory solvents (e.g., DMSO, DMF, methanol, acetonitrile, chloroform).
-
Gentle Heating: Gentle warming of the solution may aid dissolution. However, be cautious of potential thermal degradation.
-
Sonication: Using an ultrasonic bath can help to break up solid particles and enhance dissolution.
-
Issue 3: Observation of new, unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS) after a reaction.
-
Possible Cause: Reaction with a component in the reaction mixture (e.g., nucleophilic attack on the 4-position).
-
Troubleshooting Steps:
-
Analyze Reaction Components: Review all reagents in your reaction mixture for potential nucleophiles that could react with the 4-chloro-quinoline core.
-
Control Experiments: Run control experiments by incubating the compound with individual reaction components to identify the source of the side reaction.
-
Structural Elucidation: If the side product is significant, consider isolating and characterizing it to understand the degradation or side-reaction pathway.
-
IV. Experimental Protocol: Assessing the Stability in Solution
This protocol provides a general workflow for determining the stability of this compound in a specific solvent under defined conditions.
Objective: To evaluate the stability of the compound in a chosen solvent over time at a specific temperature.
Materials:
-
This compound
-
High-purity solvent of interest (e.g., DMSO, acetonitrile)
-
HPLC or LC-MS system
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
Incubator or water bath set to the desired temperature
Procedure:
-
Prepare a Stock Solution: Accurately weigh a known amount of the compound and dissolve it in the chosen solvent to a specific concentration (e.g., 1 mg/mL).
-
Initial Analysis (T=0): Immediately after preparation, analyze the solution by HPLC or LC-MS. This will serve as the baseline (T=0) data point.
-
Incubation: Aliquot the stock solution into several vials and place them in an incubator at the desired temperature. If assessing photostability, some vials should be wrapped in aluminum foil to serve as dark controls.
-
Time-Point Analysis: At predetermined time points (e.g., 1, 2, 4, 8, 24, 48 hours), remove a vial from the incubator and analyze it by HPLC or LC-MS.
-
Data Analysis: Compare the peak area of the parent compound at each time point to the T=0 sample. A decrease in the peak area of the parent compound and the appearance of new peaks would indicate degradation.
V. Visualizing Potential Degradation and Troubleshooting
The following diagrams illustrate the potential degradation pathway via hydrolysis and a general troubleshooting workflow.
Caption: Potential degradation pathways of this compound.
Caption: Troubleshooting workflow for inconsistent experimental results.
VI. References
-
4-Chloro-1-methyl-3-nitro-1H-quinolin-2-one - ChemicalBook. (2023-05-06). Available at: --INVALID-LINK--
-
4-Chloro-1-methyl-3-nitro-1H-quinolin-2-one | CymitQuimica. Available at: --INVALID-LINK--
-
Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process - PubMed. Available at: --INVALID-LINK--
-
Photolysis of Nitroaromatic Compounds under Sunlight: A Possible Daytime Photochemical Source of Nitrous Acid? | Environmental Science & Technology Letters - ACS Publications. (2021-08-17). Available at: --INVALID-LINK--
-
Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates - MDPI. Available at: --INVALID-LINK--
-
This compound | CAS 79966-13-5 | SCBT. Available at: --INVALID-LINK--
References
- 1. scbt.com [scbt.com]
- 2. 4-Chloro-3-nitroquinoline | 39061-97-7 | FC20069 [biosynth.com]
- 3. Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
handling and safety precautions for 4-Chloro-1-methyl-3-nitroquinolin-2(1h)-one
Technical Support Center: 4-Chloro-1-methyl-3-nitroquinolin-2(1H)-one
Welcome to the technical support guide for this compound (CAS No. 79966-13-5). This document is designed for researchers, chemists, and drug development professionals. It provides essential safety information, handling protocols, and troubleshooting advice in a direct question-and-answer format to ensure the safe and effective use of this compound in your experiments.
Part 1: Core Safety & Handling FAQs
This section addresses the most common questions regarding the fundamental safety and handling procedures for this compound. Adherence to these guidelines is critical for ensuring personnel safety and experimental integrity.
Q1: What are the primary hazards associated with this compound?
While specific GHS classification for this exact compound is not universally harmonized across all suppliers, related chloro-nitro aromatic compounds are often associated with significant hazards. Based on the data for analogous structures like 4-chloro-3-nitroquinoline, users should assume this compound is, at a minimum, harmful or toxic. For example, 4-chloro-3-nitroquinoline is classified as toxic if swallowed, in contact with skin, or if inhaled, may cause an allergic skin reaction, and is suspected of causing cancer.
Table 1: GHS Hazard & Precautionary Statements for a Structurally Related Compound
| Category | Code | Statement | Source |
|---|---|---|---|
| Hazard | H301+H311+H331 | Toxic if swallowed, in contact with skin or if inhaled. | |
| H317 | May cause an allergic skin reaction. | ||
| H350 | May cause cancer. | ||
| H410 | Very toxic to aquatic life with long lasting effects. | ||
| Precautionary | P201 | Obtain special instructions before use. | |
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. | ||
| P273 | Avoid release to the environment. | ||
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | ||
| P301+P310 | IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. |
| | P302+P352 | IF ON SKIN: Wash with plenty of soap and water. | |
Disclaimer: This table is based on a related compound. Always refer to the specific Safety Data Sheet (SDS) provided by your supplier for CAS No. 79966-13-5.
Q2: What is the mandatory Personal Protective Equipment (PPE) when handling this compound?
Due to the potential hazards, a comprehensive PPE protocol is required.
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield that conforms to EN166 (EU) or NIOSH (US) standards.[1]
-
Skin Protection: A flame-retardant lab coat and impervious gloves (e.g., nitrile or butyl rubber) are mandatory.[2] Ensure gloves are compatible with the solvents being used. Always wash hands thoroughly after handling.[2]
-
Respiratory Protection: Handle this compound only in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of dust or aerosols.[1] If exposure limits are at risk of being exceeded, a full-face respirator with appropriate cartridges should be used.[1]
Q3: How should I properly store this chemical?
Proper storage is crucial for maintaining the compound's stability and ensuring safety.
-
Conditions: Store the container tightly closed in a dry, cool, and well-ventilated place.[1] Some suppliers of related compounds recommend storage at temperatures below -15°C.[3]
-
Incompatibilities: Keep away from strong oxidizing agents and strong bases, as these may trigger unwanted and potentially hazardous reactions.
-
Container: Use the original supplier container or a clearly labeled, compatible secondary container.
Q4: What are the correct procedures for disposing of waste containing this compound?
All waste must be treated as hazardous.
-
Collect Waste: Segregate all solid waste (contaminated gloves, weigh paper, etc.) and liquid waste (reaction mixtures, solvent washes) into separate, clearly labeled hazardous waste containers.
-
Follow Regulations: Disposal must be conducted in accordance with all local, state, and federal environmental regulations. Contact your institution's Environmental Health & Safety (EHS) department for specific guidance.
-
Do Not Dispose Down the Drain: This compound is expected to be toxic to aquatic life, and disposal into sewer systems is prohibited.
Part 2: Troubleshooting Experimental Issues
This section provides insights into potential experimental challenges and is based on the chemical principles governing quinoline chemistry.
Q5: My compound is not dissolving well. What solvents are recommended?
This compound is a solid organic compound.[4] While specific solubility data is limited, its structure suggests it will have poor solubility in water and higher solubility in polar aprotic organic solvents.
-
Recommended Solvents: Start with Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).
-
Troubleshooting: If solubility remains an issue, gentle warming or sonication may assist. Always perform a small-scale solubility test before preparing a large stock solution. Be aware that heating may also accelerate degradation, so use the lowest effective temperature.
Q6: I'm observing unexpected side-products in my reaction. What is the likely reactivity of this molecule?
The chemical structure contains two key reactive sites that can lead to side reactions if not properly controlled.
-
Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the 4-position is activated by the electron-withdrawing nitro group at the 3-position and the quinolinone ring system.[5] This makes the C4 carbon highly susceptible to attack by nucleophiles (e.g., amines, thiols, alkoxides). If your reaction mixture contains nucleophilic species, they may displace the chlorine.[6]
-
Causality: The nitro group stabilizes the negative charge of the Meisenheimer complex intermediate, lowering the activation energy for substitution.[5]
-
Solution: Protect nucleophilic functional groups in your other reagents or run the reaction under conditions that minimize their reactivity (e.g., lower temperature, controlled pH).
-
-
Nitro Group Reduction: The nitro group can be reduced under various conditions (e.g., catalytic hydrogenation with Pd/C, or using reducing metals like iron or tin). If your experiment involves reducing agents, you may form the corresponding 3-amino derivative.
Q7: How can I confirm the integrity of my starting material if I suspect it has degraded?
If you suspect degradation due to improper storage or age, use standard analytical techniques to verify its purity.
-
Recommended Techniques:
-
¹H NMR: Check for the appearance of new signals or the disappearance of expected peaks. The N-methyl group should provide a distinct singlet.
-
LC-MS: This is the most effective method. A pure sample should show a single major peak in the chromatogram with the correct mass-to-charge ratio (m/z) for the molecular ion. For C₁₀H₇ClN₂O₃, the expected molecular weight is approximately 238.63 g/mol .[7]
-
Melting Point: Compare the experimental melting point to the literature value. A broad or depressed melting range indicates the presence of impurities.
-
Part 3: Protocols & Visual Guides
Protocol: Step-by-Step Guide for Weighing and Preparing a Stock Solution
This protocol minimizes exposure and ensures accurate concentration.
-
Preparation: Don all required PPE (lab coat, safety goggles, and compatible gloves). Perform all operations within a chemical fume hood.
-
Tare Vessel: Place a clean, dry vial or flask on an analytical balance and tare the weight.
-
Dispense Solid: Carefully dispense the desired amount of this compound powder into the tared vessel. Use anti-static weigh paper or a spatula. Avoid creating dust.
-
Record Mass: Securely cap the vessel and record the precise mass.
-
Add Solvent: Uncap the vessel inside the fume hood. Using a calibrated pipette, add the calculated volume of the desired solvent (e.g., DMSO) to the solid.
-
Dissolve: Cap the vessel securely and mix by vortexing or gentle agitation until the solid is fully dissolved. Sonication or gentle warming may be applied if necessary.
-
Label and Store: Clearly label the vial with the compound name, concentration, solvent, and date of preparation. Store appropriately as per the guidelines in Q3.
Table 2: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 79966-13-5 | [7] |
| Molecular Formula | C₁₀H₇ClN₂O₃ | [4][7] |
| Molecular Weight | 238.63 g/mol | [7] |
| Appearance | Solid |[4] |
Diagram 1: Safe Handling & Use Workflow
Caption: Workflow for the safe handling of this compound.
Diagram 2: Emergency Response Logic
Caption: Decision-making flowchart for emergency spill and exposure incidents.
References
- 1. echemi.com [echemi.com]
- 2. pharmacopoeia.com [pharmacopoeia.com]
- 3. 4-Chloro-3-nitroquinoline | 39061-97-7 | FC20069 [biosynth.com]
- 4. 4-Chloro-1-methyl-3-nitro-1H-quinolin-2-one | CymitQuimica [cymitquimica.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. scbt.com [scbt.com]
Technical Support Center: Synthesis of 4-Chloro-1-methyl-3-nitroquinolin-2(1H)-one
Welcome to the technical support center for the synthesis of 4-Chloro-1-methyl-3-nitroquinolin-2(1H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges and side reactions encountered during this multi-step synthesis. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) based on established chemical principles and field-proven insights.
I. Synthetic Overview & Key Challenges
The synthesis of this compound is a sequential process typically involving two key transformations: the nitration of a quinolinone precursor followed by chlorination. Each step presents unique challenges that can impact yield and purity. This guide will address these challenges in a structured, problem-solving format.
Synthetic Pathway Overview
Technical Support Center: Troubleshooting Reactions with 4-Chloro-1-methyl-3-nitroquinolin-2(1H)-one
Welcome to the technical support center for researchers utilizing 4-Chloro-1-methyl-3-nitroquinolin-2(1H)-one. This guide is designed to provide in-depth troubleshooting strategies and practical advice to overcome common challenges encountered during its use in chemical synthesis. As a key intermediate in the development of complex heterocyclic compounds, understanding its reactivity is paramount to achieving successful outcomes.[1]
Section 1: Core Principles - Understanding the Reactivity of the Substrate
The experimental behavior of this compound is dominated by its susceptibility to Nucleophilic Aromatic Substitution (SNAr) . The chlorine atom at the C4 position is the target for substitution. The success of this reaction is not arbitrary; it is dictated by the specific electronic architecture of the molecule.
Causality of Reactivity: The quinolin-2-one ring is inherently electron-deficient. This effect is powerfully amplified by two key electron-withdrawing groups (EWGs):
-
The Nitro Group (-NO₂) at C3: Positioned ortho to the chlorine leaving group, the nitro group strongly withdraws electron density from the ring through both inductive and resonance effects. This makes the C4 carbon highly electrophilic and susceptible to attack by a nucleophile.[2]
-
The Carbonyl Group (C=O) at C2: This group also contributes to the overall electron-poor nature of the aromatic system.
During the reaction, the nucleophile attacks the C4 carbon, forming a resonance-stabilized negative intermediate known as a Meisenheimer complex .[3] The negative charge of this intermediate is delocalized onto the oxygen atoms of the ortho-nitro group, providing a low-energy, stabilized pathway for the reaction to proceed.[4] The subsequent loss of the chloride ion restores aromaticity and yields the final product.
References
Technical Support Center: Purification of 4-Chloro-1-methyl-3-nitroquinolin-2(1H)-one
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with 4-Chloro-1-methyl-3-nitroquinolin-2(1H)-one. This guide provides in-depth troubleshooting advice and frequently asked questions to help you enhance the purity of your compound, ensuring the reliability and reproducibility of your experimental results. Our approach is grounded in established chemical principles and field-proven laboratory practices.
Troubleshooting Guide: Enhancing Purity
The synthesis of this compound typically proceeds through a multi-step pathway, often involving the nitration of a 4-hydroxy-1-methylquinolin-2-one precursor, followed by a chlorination step. Impurities can arise from unreacted starting materials, side-products from competing reactions, or degradation. This section provides a systematic approach to identifying and removing these common impurities.
Q1: My final product shows the presence of the starting material, 4-hydroxy-1-methyl-3-nitroquinolin-2(1H)-one. How can I remove it?
The presence of the 4-hydroxy precursor is a common issue, often resulting from incomplete chlorination. Due to the significant difference in polarity between the hydroxyl-containing starting material and the chlorinated product, separation can be effectively achieved by leveraging differential solubility and chromatographic behavior.
Expert Insight: The hydroxyl group in the starting material makes it significantly more polar than the chlorinated product. This difference is the key to successful separation.
Recommended Protocols:
Method 1: Recrystallization
Recrystallization is a powerful technique for removing less soluble or more soluble impurities. The choice of solvent is critical for effective separation.
-
Step-by-Step Protocol:
-
Dissolve the crude product in a minimal amount of a hot solvent in which the desired product is soluble, but the impurity has lower solubility. Suitable solvents include ethanol, methanol, or a mixture of dimethylformamide (DMF) and water.
-
Allow the solution to cool slowly to room temperature. The desired this compound should crystallize out, leaving the more soluble 4-hydroxy precursor in the mother liquor.
-
For further purity, a second recrystallization may be performed.
-
Method 2: Column Chromatography
For a more rigorous separation, especially with closely related impurities, column chromatography is the method of choice.
-
Step-by-Step Protocol:
-
Prepare a silica gel column using a suitable slurry solvent (e.g., hexane or a low-polarity solvent mixture).
-
Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.
-
Load the sample onto the column.
-
Elute the column with a gradient of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane). The less polar this compound will elute before the more polar 4-hydroxy-1-methyl-3-nitroquinolin-2(1H)-one.
-
Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify the pure product.
-
Q2: I suspect the presence of regioisomers from the nitration step. How can I separate them?
Nitration of the quinolinone ring can sometimes lead to the formation of regioisomers, where the nitro group is positioned at a different location on the aromatic ring. These isomers often have very similar physical properties, making separation challenging.
Expert Insight: Isomeric impurities are often best separated by high-performance liquid chromatography (HPLC) or careful column chromatography with a shallow elution gradient to maximize resolution.
Recommended Protocol: High-Resolution Column Chromatography
-
Step-by-Step Protocol:
-
Use a long column with a fine-grade silica gel to increase the number of theoretical plates.
-
Employ a solvent system with finely-tuned polarity. A mixture of dichloromethane and methanol or chloroform and ethanol in a low ratio (e.g., 99:1 or 98:2) can be effective.[1]
-
Run a shallow gradient, increasing the polarity of the eluent very slowly over a large volume.
-
Collect small fractions and monitor them carefully by TLC or HPLC.
-
Q3: My product is discolored, suggesting the presence of nitro-aromatic by-products or degradation. What is the best purification strategy?
Discoloration, often a yellow or brownish tint, can indicate the presence of various colored impurities, including residual nitrating agents or their by-products.
Expert Insight: Activated carbon (charcoal) treatment can be an effective preliminary step to remove colored impurities, followed by recrystallization for final purification.
Recommended Protocol: Charcoal Treatment and Recrystallization
-
Step-by-Step Protocol:
-
Dissolve the crude product in a suitable hot solvent (e.g., ethanol or acetic acid).
-
Add a small amount of activated charcoal (approximately 1-2% by weight) to the hot solution.
-
Stir the mixture for a few minutes.
-
Filter the hot solution through a pad of celite to remove the charcoal.
-
Allow the filtrate to cool slowly to induce crystallization of the purified product.
-
Frequently Asked Questions (FAQs)
Q: What is the expected purity of commercially available this compound?
A: Commercially available this compound is often sold with a purity of 98% or higher. However, for sensitive applications, further purification may be necessary.
Q: Which analytical techniques are best for assessing the purity of my compound?
A: A combination of techniques is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): Ideal for quantifying the purity and detecting minor impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can reveal the presence of impurities with distinct signals.
-
Mass Spectrometry (MS): Confirms the molecular weight of the desired product and can help identify impurities.
-
Melting Point Analysis: A sharp melting point range is indicative of high purity.
Q: What are some suitable solvent systems for recrystallizing quinolinone derivatives?
A: The choice of solvent depends on the specific compound and impurities. Generally, polar solvents are good choices. Effective solvents and solvent systems for quinolinone derivatives include:
-
Ethanol
-
Methanol
-
Dimethylformamide (DMF)
-
Acetic Acid
-
Mixtures such as Ethanol/Water or DMF/Water
Data Summary Table
| Purification Method | Target Impurity | Recommended Solvents/Eluents | Key Considerations |
| Recrystallization | 4-hydroxy-1-methyl-3-nitroquinolin-2(1H)-one | Ethanol, Methanol, DMF/Water | Exploit differences in solubility between the product and impurity. |
| Column Chromatography | Starting materials, regioisomers | Hexane/Ethyl Acetate, Dichloromethane/Methanol, Chloroform/Ethanol | Optimize the solvent gradient for best separation. |
| Charcoal Treatment | Colored impurities, degradation products | Ethanol, Acetic Acid | Use a minimal amount of charcoal to avoid product loss. |
Purification Workflow Diagram
The following diagram illustrates a decision-making workflow for the purification of this compound.
Caption: Decision workflow for purification.
References
Technical Support Center: 4-Chloro-1-methyl-3-nitroquinolin-2(1H)-one Degradation Pathways
Welcome to the technical support center for 4-Chloro-1-methyl-3-nitroquinolin-2(1H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for investigating the degradation pathways of this compound. As a novel chemical entity, published degradation data is scarce; therefore, this document serves as a foundational resource to empower you to design, execute, and interpret forced degradation studies effectively.
Frequently Asked Questions (FAQs)
Here we address some of the initial questions you may have before embarking on your experimental work.
Q1: What are the key structural features of this compound that might influence its stability?
A1: The stability of this compound is influenced by several key functional groups:
-
4-Chloro Substituent: The chloro group at the 4-position of the quinolinone ring is a potential site for nucleophilic substitution, particularly hydrolysis.
-
3-Nitro Group: The electron-withdrawing nature of the nitro group can influence the reactivity of the entire ring system. Nitroaromatic compounds are also known to be susceptible to reduction and photolytic degradation.
-
Quinolin-2(1H)-one Core: The lactam (cyclic amide) in the quinolinone ring can undergo hydrolysis under strong acidic or basic conditions, leading to ring-opening.
Q2: What are the predicted degradation pathways for this molecule?
A2: Based on the functional groups present, we can hypothesize several degradation pathways that should be investigated in a forced degradation study. These include:
-
Hydrolysis: Displacement of the 4-chloro group to form 4-hydroxy-1-methyl-3-nitroquinolin-2(1H)-one is a highly probable pathway, especially under basic conditions.
-
Reduction: The nitro group can be reduced to a nitroso, hydroxylamino, or amino group, forming compounds like 3-amino-4-chloro-1-methylquinolin-2(1H)-one.
-
Photodegradation: Aromatic nitro compounds are known to undergo complex photochemical reactions. It is plausible that irradiation could lead to the reduction of the nitro group or other rearrangements.
-
Oxidation: The quinolinone ring system may be susceptible to oxidative degradation, potentially leading to ring-opened products.
The following diagram illustrates these hypothesized pathways:
Caption: Hypothesized degradation pathways of this compound.
Q3: What analytical techniques are best suited for studying the degradation of this compound?
A3: A stability-indicating method is crucial. High-Performance Liquid Chromatography (HPLC) with UV detection is the primary technique of choice. For the identification of unknown degradation products, coupling HPLC with mass spectrometry (LC-MS) is essential. Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FTIR) spectroscopy can be used for the structural elucidation of isolated degradants.
Troubleshooting Guide
This section provides solutions to common issues encountered during degradation studies.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No degradation observed under stress conditions. | The compound is highly stable under the tested conditions. The stress conditions are not harsh enough. | Increase the concentration of the stress agent, prolong the exposure time, or increase the temperature. For photostability, ensure a high-intensity light source is used. |
| Complete degradation of the parent compound. | The stress conditions are too harsh. | Reduce the concentration of the stress agent, shorten the exposure time, or lower the temperature. A time-course study is recommended to find the optimal conditions for partial degradation (5-20%). |
| Poor chromatographic resolution between the parent peak and degradation products. | The mobile phase composition is not optimal. The column chemistry is not suitable. | Optimize the mobile phase gradient, pH, and organic modifier. Screen different column stationary phases (e.g., C18, C8, Phenyl-Hexyl). |
| Inconsistent results between experimental runs. | Instability of degradation products. Inconsistent sample preparation or stress conditions. | Analyze samples immediately after preparation. Ensure precise control over temperature, light exposure, and concentration of stress agents. Use a calibrated and well-maintained HPLC system. |
| Difficulty in identifying unknown degradation products by LC-MS. | Low abundance of the degradant. Poor ionization of the degradant. Complex fragmentation pattern. | Concentrate the sample before injection. Optimize the MS source parameters (e.g., electrospray voltage, gas flow). Use high-resolution mass spectrometry (HRMS) for accurate mass measurement and elemental composition determination. |
Experimental Protocol: Forced Degradation Study
This protocol provides a framework for conducting a comprehensive forced degradation study.
Objective:
To investigate the degradation pathways of this compound under various stress conditions and to identify the resulting degradation products.
Materials:
-
This compound (CAS: 79966-13-5)
-
HPLC grade acetonitrile and methanol
-
Purified water (18.2 MΩ·cm)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Sodium dithionite (Na₂S₂O₄)
-
HPLC system with UV/PDA detector and LC-MS system
-
Photostability chamber
-
Calibrated oven
Workflow for Forced Degradation Study:
Caption: A typical workflow for a forced degradation study.
Step-by-Step Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Keep the solution at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Keep the solution at room temperature for 2 hours.
-
Neutral Hydrolysis: Mix 1 mL of the stock solution with 1 mL of purified water. Keep the solution at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the solution at room temperature for 24 hours.
-
Reductive Degradation: Mix 1 mL of the stock solution with 1 mL of a freshly prepared 1% solution of sodium dithionite. Keep the solution at room temperature for 2 hours.
-
Photodegradation: Expose the stock solution in a quartz cuvette to a light source in a photostability chamber according to ICH Q1B guidelines.
-
Thermal Degradation: Expose the solid compound to dry heat at 80°C for 48 hours.
-
-
Sample Analysis:
-
At appropriate time points, withdraw an aliquot of each stressed sample.
-
Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.
-
Dilute the samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.
-
Analyze the samples by a validated stability-indicating HPLC method.
-
Inject the samples into an LC-MS system to obtain mass information for the degradation products.
-
Technical Support Center: Synthesis of 4-Chloro-1-methyl-3-nitroquinolin-2(1H)-one
Welcome to the dedicated technical support guide for the synthesis of 4-Chloro-1-methyl-3-nitroquinolin-2(1H)-one. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this multi-step synthesis. Our goal is to provide you with field-proven insights and robust protocols to help you minimize impurity formation and maximize the yield and purity of your target compound.
Overview of Synthetic Strategy
The synthesis of this compound is typically achieved through a sequential three-step process starting from the commercially available 1-methyl-4-hydroxyquinolin-2(1H)-one. Each step presents unique challenges, primarily related to regioselectivity and reaction control, which can lead to a variety of impurities. This guide will dissect each stage of the process, offering troubleshooting advice and optimized protocols.
Synthetic Workflow Diagram
The overall process can be visualized as a linear progression involving methylation (if starting from 4-hydroxyquinolin-2-one), nitration, and subsequent chlorination.
Caption: High-level workflow for the synthesis of the target compound.
Frequently Asked Questions & Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis in a practical question-and-answer format.
Step 1: Nitration of 1-Methyl-4-hydroxyquinolin-2(1H)-one
The critical challenge in this step is achieving selective nitration at the C3 position while avoiding the formation of other isomers.
Q1: My TLC plate shows multiple product spots after nitration. What are these impurities and how can I avoid them?
A1: The multiple spots likely correspond to different nitro-isomers of your starting material. The quinolinone ring system has several positions susceptible to electrophilic attack. While the C3 position is electronically favored due to the directing effects of the N-methyl and hydroxyl groups, harsh reaction conditions can lead to a loss of selectivity.
-
Probable Impurities: 5-nitro, 6-nitro, and 8-nitro isomers are the most common byproducts. Their formation is often promoted by elevated temperatures, which provide enough activation energy to overcome the selectivity barrier. A study on the nitration of related quinoline systems highlights the potential for complex isomer mixtures under suboptimal conditions[1].
-
Causality: The N-methyl group and the enol-like 4-hydroxy group are ortho-, para-directing activators. The C3 position is ortho to the 4-hydroxy group, making it highly activated. However, the fused benzene ring is also activated, leading to competitive nitration at the C5, C6, and C8 positions.
-
Solution: Strict temperature control is paramount. The reaction should be performed at low temperatures (typically 0-5 °C) with slow, dropwise addition of the nitrating agent to dissipate heat and maintain high regioselectivity. Using a milder nitrating system can also improve the outcome.
Formation of Nitration Isomers
Caption: Desired vs. undesired pathways in the nitration step.
Q2: The nitration reaction is sluggish and incomplete, even after several hours. What could be the cause?
A2: Incomplete nitration is typically due to insufficient activation of the nitrating species or issues with the starting material.
-
Probable Causes:
-
Weak Nitrating Agent: The concentration of the nitric and sulfuric acids may be too low, or the reagents may have degraded.
-
Poor Solubility: The starting material may not be fully dissolved in the reaction medium, limiting its availability for reaction.
-
Starting Material Purity: Impurities in the 1-methyl-4-hydroxyquinolin-2(1H)-one can interfere with the reaction.
-
-
Solution:
-
Always use fresh, high-purity nitric and sulfuric acids.
-
Ensure the starting material is fully dissolved before adding the nitrating mixture. A co-solvent like propionic acid can sometimes improve solubility and reaction rates[2][3].
-
Verify the purity of your starting material by NMR or melting point before beginning.
-
Step 2: Chlorination of 1-Methyl-3-nitro-4-hydroxyquinolin-2(1H)-one
This step involves a nucleophilic substitution to replace the hydroxyl group with a chloro group. The primary challenge is driving the reaction to completion while preventing side reactions.
Q3: My final product is contaminated with the starting material (the 4-hydroxy compound). How can I improve the conversion?
A3: The presence of the 4-hydroxy starting material indicates an incomplete chlorination reaction.
-
Causality: The conversion of a hydroxyl group to a chloride using reagents like phosphoryl chloride (POCl₃) is an equilibrium-driven process. Insufficient reagent, low temperature, or short reaction times can result in poor conversion.
-
Solutions:
-
Increase Reagent Stoichiometry: Use a larger excess of POCl₃ (e.g., 5-10 equivalents).
-
Increase Reaction Temperature/Time: The reaction is often performed at reflux in POCl₃ (b.p. ~106 °C)[2][3]. Ensure the reaction is heated for a sufficient duration (typically 2-4 hours), monitoring by TLC until the starting material is consumed.
-
Use a Catalyst: Adding a catalytic amount of N,N-dimethylformamide (DMF) can accelerate the reaction by forming the more reactive Vilsmeier reagent in situ.
-
Q4: During workup, my purified product seems to be converting back to the 4-hydroxy starting material. Why is this happening?
A4: The 4-chloro group on the quinolinone ring is susceptible to hydrolysis, especially in the presence of water or base.
-
Causality: The electron-withdrawing nitro group at the C3 position makes the C4 carbon more electrophilic and thus more prone to nucleophilic attack by water or hydroxide ions.
-
Solution:
-
Anhydrous Workup: Perform the workup under strictly anhydrous conditions as much as possible.
-
Avoid Strong Bases: Do not use strong aqueous bases (like NaOH or KOH) for quenching or neutralization. A milder base like saturated sodium bicarbonate solution, used cautiously at low temperatures, is preferable.
-
Rapid Extraction: After quenching the reaction (e.g., by pouring it onto ice), immediately extract the product into a non-polar organic solvent (like dichloromethane or ethyl acetate) to minimize its contact time with the aqueous phase.
-
Dry Thoroughly: Ensure the organic extracts are thoroughly dried (e.g., with MgSO₄ or Na₂SO₄) before solvent evaporation.
-
Optimized Experimental Protocols
The following protocols are based on established methodologies for quinolone synthesis and are designed to minimize impurity formation.[2][3][4]
Protocol 1: Nitration of 1-Methyl-4-hydroxyquinolin-2(1H)-one
-
In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-methyl-4-hydroxyquinolin-2(1H)-one (1.0 eq) in concentrated sulfuric acid (H₂SO₄, ~5 mL per gram of starting material) at 0 °C.
-
Prepare the nitrating mixture by adding concentrated nitric acid (HNO₃, 1.1 eq) dropwise to a separate portion of chilled concentrated sulfuric acid (~2 mL per gram of starting material) while maintaining the temperature below 10 °C.
-
Add the nitrating mixture dropwise to the solution of the starting material over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Stir the reaction mixture at 0-5 °C for an additional 1-2 hours, monitoring progress by TLC (e.g., 10% Methanol in Dichloromethane).
-
Once the reaction is complete, carefully pour the mixture onto crushed ice with vigorous stirring.
-
Collect the resulting precipitate by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum to yield 1-methyl-3-nitro-4-hydroxyquinolin-2(1H)-one.
Protocol 2: Chlorination of 1-Methyl-3-nitro-4-hydroxyquinolin-2(1H)-one
-
In a round-bottom flask fitted with a reflux condenser and a calcium chloride drying tube, create a slurry of 1-methyl-3-nitro-4-hydroxyquinolin-2(1H)-one (1.0 eq) in phosphoryl chloride (POCl₃, 5-10 eq).
-
Add a catalytic amount of N,N-dimethylformamide (DMF, ~2-3 drops).
-
Heat the mixture to reflux (approx. 110 °C) and maintain for 2-4 hours. Monitor the reaction by TLC until the starting material is no longer visible.
-
Allow the mixture to cool to room temperature. Slowly and carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring in a well-ventilated fume hood.
-
Stir for 30 minutes until the ice has melted and a precipitate forms.
-
Collect the solid product by vacuum filtration. Wash the solid extensively with cold water, followed by a small amount of cold ethanol or isopropanol to remove residual POCl₃.
-
Dry the product under vacuum. Recrystallization from a suitable solvent (e.g., ethanol or acetic acid) can be performed for further purification.
Summary of Key Parameters & Troubleshooting
Table 1: Reaction Parameter Guide
| Step | Reagent(s) | Solvent | Temperature | Key Considerations |
| Nitration | HNO₃ / H₂SO₄ | H₂SO₄ | 0–5 °C | Strict temperature control is essential for regioselectivity. |
| Chlorination | POCl₃ / cat. DMF | POCl₃ (reagent & solvent) | Reflux (~110 °C) | Must be run under anhydrous conditions to prevent hydrolysis. |
Troubleshooting Flowchart
Caption: A logical guide to diagnosing and solving common synthesis issues.
References
Validation & Comparative
A Comparative Guide to the NMR Analysis of 4-Chloro-1-methyl-3-nitroquinolin-2(1H)-one
For researchers engaged in the synthesis and characterization of novel heterocyclic compounds, particularly within drug discovery and materials science, a comprehensive understanding of their spectroscopic properties is paramount. This guide provides an in-depth comparative analysis of the nuclear magnetic resonance (NMR) characteristics of 4-chloro-1-methyl-3-nitroquinolin-2(1H)-one. Given the absence of published experimental NMR data for this specific molecule, this guide will leverage established principles of substituent effects on chemical shifts to predict its ¹H and ¹³C NMR spectra. This prediction will be benchmarked against the known spectral features of the closely related 4-hydroxy-2(1H)-quinolone scaffold, thereby offering a practical framework for the analysis of similarly substituted quinolinone systems.
Introduction to the Quinolinone Scaffold and Substituent Effects
The quinolin-2(1H)-one core is a prevalent motif in a myriad of biologically active compounds. The electronic environment of this heterocyclic system is highly sensitive to the nature and position of its substituents, a feature that is directly reflected in its NMR spectrum. In our target molecule, this compound, the quinolinone core is functionalized with three key groups, each exerting a distinct electronic influence:
-
N-methyl group: The methyl group attached to the nitrogen at position 1 will appear as a sharp singlet in the ¹H NMR spectrum, typically in the range of 3.5-4.0 ppm. Its effect on the aromatic protons is minimal.
-
3-nitro group: The nitro group is a strong electron-withdrawing group. Its presence at the C3 position will significantly deshield the protons on the carbocyclic ring, causing their signals to shift downfield (to higher ppm values).
-
4-chloro group: The chloro group is also an electron-withdrawing group, though less so than the nitro group. Its presence at the C4 position will further contribute to the deshielding of the aromatic protons.
For our comparative analysis, we will use 4-hydroxy-1-methyl-2(1H)-quinolone as a foundational reference. The hydroxyl group at C4 is an electron-donating group, which will shield the aromatic protons, causing their signals to appear at lower ppm values compared to the unsubstituted quinolinone. By understanding the incremental effects of replacing the C4-hydroxyl with a chloro group and introducing a C3-nitro group, we can construct a reliable prediction of the NMR spectrum for our target compound.
Predicted NMR Spectral Data: A Comparative Analysis
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound, juxtaposed with the experimental data for the parent compound, 4-hydroxy-2(1H)-quinolone. This comparison highlights the anticipated downfield shifts resulting from the electron-withdrawing substituents in the target molecule.
Table 1: Comparison of ¹H NMR Chemical Shifts (in DMSO-d₆, ppm)
| Proton | 4-hydroxy-2(1H)-quinolone (Experimental)[1] | This compound (Predicted) | Rationale for Predicted Shift |
| H-5 | 7.83 (multiplet) | ~8.2 - 8.4 | Significant deshielding due to the combined electron-withdrawing effects of the C3-nitro and C4-chloro groups. |
| H-6 | 7.51 (multiplet) | ~7.8 - 8.0 | Deshielding effect, though less pronounced than for H-5. |
| H-7 | 7.16 (multiplet) | ~7.6 - 7.8 | Moderate deshielding. |
| H-8 | 7.30 (multiplet) | ~7.9 - 8.1 | Deshielding influenced by proximity to the carbonyl group and the overall electron-deficient nature of the ring. |
| N-CH₃ | N/A | ~3.6 - 3.8 | Typical range for an N-methyl group in this environment. |
| C3-H | 5.77 (singlet) | N/A | Substitution with a nitro group. |
| OH/NH | 12.90 (OH), 11.18 (NH) | N/A (NH proton not present in N-methylated compound) | Hydroxyl proton is absent. |
Table 2: Comparison of ¹³C NMR Chemical Shifts (in DMSO-d₆, ppm)
| Carbon | 4-hydroxy-2(1H)-quinolone (Experimental)[1] | This compound (Predicted) | Rationale for Predicted Shift |
| C-2 | 163.57 | ~158 - 162 | Slight upfield shift due to the electronic effects of the adjacent nitro group. |
| C-3 | 98.18 | ~140 - 145 | Significant downfield shift due to the direct attachment of the electron-withdrawing nitro group. |
| C-4 | 162.43 | ~145 - 150 | Significant downfield shift due to the attachment of the electronegative chlorine atom. |
| C-4a | 122.62 | ~120 - 123 | Minor shift due to distant substituent effects. |
| C-5 | 121.04 | ~123 - 126 | Downfield shift due to deshielding from the electron-withdrawing groups. |
| C-6 | 114.95 | ~118 - 121 | Downfield shift. |
| C-7 | 130.82 | ~132 - 135 | Downfield shift. |
| C-8 | 115.10 | ~117 - 120 | Downfield shift. |
| C-8a | 139.13 | ~138 - 141 | Minor shift. |
| N-CH₃ | N/A | ~30 - 35 | Typical range for an N-methyl carbon. |
Experimental Protocol for NMR Spectroscopy
A standardized protocol is crucial for obtaining high-quality, reproducible NMR data for the characterization of quinolinone derivatives.
Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of the purified compound for ¹H NMR analysis and 20-30 mg for ¹³C NMR analysis.
-
Solvent Selection: Use high-purity deuterated dimethyl sulfoxide (DMSO-d₆). This solvent is recommended due to its ability to dissolve a wide range of organic compounds and its distinct residual solvent peaks that do not typically interfere with the signals of interest.
-
Dissolution: Dissolve the sample in approximately 0.6 mL of DMSO-d₆ in a clean, dry vial. Gentle warming or sonication can be used to aid dissolution if necessary.
-
Transfer: Using a clean Pasteur pipette, transfer the solution to a standard 5 mm NMR tube. Ensure the solution is free of any particulate matter.
NMR Data Acquisition
-
Instrumentation: A high-field NMR spectrometer (400 MHz or higher) is recommended for optimal signal dispersion and resolution.
-
¹H NMR Acquisition:
-
Lock the spectrometer on the deuterium signal of DMSO-d₆.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire a standard one-dimensional ¹H spectrum with a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
-
Set the spectral width to cover the expected range of chemical shifts (e.g., 0-14 ppm).
-
Use a relaxation delay of at least 5 seconds to ensure accurate integration of the signals.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
A larger number of scans (typically 1024 or more) will be required due to the lower natural abundance of the ¹³C isotope.
-
DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) should be performed to aid in the assignment of CH, CH₂, and CH₃ signals.
-
-
2D NMR Experiments (Optional but Recommended):
-
COSY (Correlation Spectroscopy): To establish proton-proton coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond proton-carbon correlations.
-
HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) proton-carbon correlations, which is particularly useful for assigning quaternary carbons and confirming the overall molecular structure.
-
Visualizing the NMR Analysis Workflow
The following diagram illustrates the logical workflow for the comprehensive NMR analysis of a substituted quinolinone.
Caption: A streamlined workflow for the NMR analysis of substituted quinolinones.
Conclusion: A Predictive Framework for Structural Elucidation
While experimental data for this compound remains to be reported, a robust prediction of its ¹H and ¹³C NMR spectra can be achieved through a systematic analysis of substituent effects. By comparing the predicted chemical shifts with those of the well-characterized 4-hydroxy-2(1H)-quinolone scaffold, researchers can gain valuable insights into the electronic landscape of this and other similarly substituted heterocyclic systems. The provided experimental protocols offer a standardized approach to acquiring high-quality NMR data, which, in conjunction with the predictive framework outlined in this guide, will empower scientists in the unambiguous structural elucidation of novel quinolinone derivatives.
References
A Comparative Guide to the Mass Spectrometry of 4-Chloro-1-methyl-3-nitroquinolin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract: This guide provides a comprehensive analysis of the mass spectrometric behavior of 4-Chloro-1-methyl-3-nitroquinolin-2(1H)-one, a substituted quinolone of interest in medicinal chemistry and materials science. We will explore the predictable fragmentation patterns, compare suitable ionization techniques, and present a standardized protocol for its characterization. This document is intended to serve as a practical resource for researchers engaged in the synthesis, identification, and quality control of this and structurally related compounds.
Introduction: The Analytical Imperative for Substituted Quinolones
Quinolone derivatives are a cornerstone of many research and development pipelines, valued for their diverse biological activities.[1][2] The specific compound, this compound (Molecular Formula: C₁₀H₇ClN₂O₃, Molecular Weight: 238.63 g/mol ), incorporates several functional groups that dictate its chemical reactivity and analytical behavior.[3][4] Accurate mass spectrometric analysis is critical for confirming its identity, assessing purity, and studying its metabolic fate.
The presence of a chlorine atom, a nitro group, and the quinolone core presents a unique analytical challenge. This guide will deconstruct the mass spectrometric signature of this molecule by examining the behavior of its constituent parts and comparing different analytical approaches.
Predicted Mass Spectrometric Behavior
While specific experimental data for this exact compound is not widely published, we can predict its behavior based on well-established fragmentation principles for quinolones, nitroaromatics, and chlorinated compounds.[5][6][7][8]
Key Molecular Features and Their Mass Spectrometric Implications:
-
Quinolone Core: The quinolone ring system is relatively stable, often leading to a prominent molecular ion peak.[5] Common fragmentation pathways for similar quinolone structures involve the loss of small neutral molecules like water ([M+H-H₂O]⁺) and carbon monoxide ([M+H-CO]⁺).[5][9]
-
Chlorine Atom: The presence of chlorine (with its two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio) will result in a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments. The M+2 peak will have roughly one-third the intensity of the M peak, serving as a clear indicator of a single chlorine atom.
-
Nitro Group (-NO₂): Nitroaromatic compounds are known to exhibit characteristic losses of NO (30 Da) and NO₂ (46 Da).[6][7] These fragmentation pathways are often observed under various ionization conditions.
Ionization Technique Comparison
The choice of ionization technique is paramount for the successful analysis of this compound.
| Ionization Technique | Principle | Predicted Performance for Target Analyte | Pros | Cons |
| Electrospray Ionization (ESI) | Soft ionization technique ideal for polar molecules. Analyte is ionized from a liquid solution. | Highly Recommended. Expected to produce a strong protonated molecule [M+H]⁺ at m/z 239/241. Tandem MS (MS/MS) will be effective for structural elucidation. | High sensitivity, suitable for LC-MS, minimal in-source fragmentation.[9][10] | Matrix effects can cause ion suppression. |
| Atmospheric Pressure Chemical Ionization (APCI) | Suitable for less polar compounds. Ionization occurs in the gas phase. | Viable Alternative. May also produce [M+H]⁺. Can sometimes be less susceptible to matrix effects than ESI. | Good for a broad range of compound polarities. | Can induce more in-source fragmentation than ESI. |
| Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) | Requires volatile and thermally stable analytes. Hard ionization technique causing extensive fragmentation. | Feasible but Challenging. The analyte may have sufficient volatility for GC, but thermal stability could be a concern. EI will produce a complex fragmentation pattern, which can be excellent for library matching and structural confirmation. | Provides a reproducible "fingerprint" spectrum.[7] | Potential for thermal degradation of the analyte in the injector or column. |
Recommendation: For routine analysis and quantification, Liquid Chromatography coupled with Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) is the superior choice due to its high sensitivity and specificity for quinolone compounds.[10] GC-MS with EI is a powerful tool for initial structural confirmation if the compound is sufficiently stable.
Fragmentation Pathway Analysis (LC-ESI-MS/MS)
Based on the principles outlined, a proposed fragmentation pathway for the protonated molecule [M+H]⁺ of this compound is presented below.
Caption: Predicted ESI-MS/MS fragmentation of this compound.
Predicted Key Fragments:
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Interpretation |
| 239 / 241 | 209 / 211 | NO (30 Da) | Loss of nitric oxide from the nitro group. |
| 239 / 241 | 193 / 195 | NO₂ (46 Da) | Loss of the complete nitro group, a common pathway for nitroaromatics.[6][7] |
| 193 / 195 | 165 / 167 | CO (28 Da) | Subsequent loss of carbon monoxide from the quinolone ring, a characteristic fragmentation for this class of compounds.[5] |
| 239 / 241 | 204 | Cl (35 Da) | Loss of the chlorine radical. |
Experimental Protocol: LC-ESI-MS/MS Analysis
This section provides a robust starting point for method development.
Sample and Standard Preparation
-
Stock Solution: Accurately weigh 1 mg of this compound and dissolve in 1 mL of a suitable organic solvent (e.g., Methanol or Acetonitrile) to create a 1 mg/mL stock solution.
-
Working Standards: Perform serial dilutions of the stock solution with the initial mobile phase composition (e.g., 95% Water with 0.1% Formic Acid : 5% Acetonitrile with 0.1% Formic Acid) to create a calibration curve (e.g., 1 ng/mL to 1000 ng/mL).
Liquid Chromatography Parameters
| Parameter | Recommended Setting | Rationale |
| Column | C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm) | Provides excellent retention and separation for moderately polar compounds like quinolones. |
| Mobile Phase A | Water + 0.1% Formic Acid | Acid modifier promotes protonation for positive mode ESI. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Common organic solvent for reverse-phase chromatography. |
| Gradient | 5% B to 95% B over 5 minutes | A standard gradient to elute the compound with good peak shape. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temperature | 40 °C | Improves peak shape and reproducibility. |
| Injection Volume | 5 µL | A typical volume to avoid column overloading. |
Mass Spectrometry Parameters (Positive ESI)
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | Positive Electrospray (ESI+) | The quinolone structure is readily protonated. |
| Capillary Voltage | 3.5 kV | Optimizes the electrospray process. |
| Source Temperature | 120 °C | Prevents solvent condensation without causing thermal degradation. |
| Desolvation Gas Temp. | 350 °C | Facilitates efficient solvent evaporation. |
| Desolvation Gas Flow | 800 L/hr | Aids in droplet desolvation. |
| Scan Mode | Multiple Reaction Monitoring (MRM) | For highest sensitivity and selectivity in quantification. |
MRM Transitions for Quantification and Confirmation
For targeted analysis, the following MRM transitions are proposed:
| Precursor Ion (m/z) | Product Ion (m/z) | Transition Type |
| 239 | 193 | Quantifier (most intense and stable) |
| 239 | 165 | Qualifier (for confirmation) |
| 241 | 195 | Isotope Check (confirms presence of Cl) |
Alternative and Complementary Analytical Techniques
While LC-MS/MS is the gold standard for this analysis, other techniques can provide valuable, complementary information.
-
High-Resolution Mass Spectrometry (HRMS): Techniques like Orbitrap or TOF-MS can provide a highly accurate mass measurement of the parent and fragment ions, allowing for unambiguous elemental composition determination and confirmation of the molecular formula.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for the de novo structural elucidation of the synthesized compound, confirming the connectivity of all atoms.
-
Gas Chromatography with a Halogen-Specific Detector (GC-XSD): For specific applications requiring the detection of halogenated compounds in complex matrices, a GC-XSD offers high selectivity for chlorine-containing molecules, potentially simplifying sample cleanup.[11]
Caption: A typical analytical workflow for novel compound characterization.
Conclusion
The mass spectrometric analysis of this compound is straightforward using modern analytical platforms. An LC-ESI-MS/MS approach is recommended for its superior sensitivity and specificity, providing reliable identification and quantification. The predictable fragmentation pattern, characterized by the loss of the nitro group and subsequent loss of carbon monoxide, combined with the distinctive chlorine isotopic signature, allows for confident characterization. This guide provides the foundational knowledge and a robust experimental framework for researchers to successfully analyze this and other related substituted quinolones.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-Chloro-1-methyl-3-nitro-1H-quinolin-2-one | CymitQuimica [cymitquimica.com]
- 4. scbt.com [scbt.com]
- 5. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Trace analysis of quinolone and fluoroquinolone antibiotics from wastewaters by liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Evaluating gas chromatography with a halogen-specific detector for the determination of disinfection by-products in drinking water - PMC [pmc.ncbi.nlm.nih.gov]
characterization of 4-Chloro-1-methyl-3-nitroquinolin-2(1h)-one
An In-Depth Technical Guide to the Characterization of 4-Chloro-1-methyl-3-nitroquinolin-2(1H)-one
Introduction: Unveiling a Key Heterocyclic Scaffold
This compound, with the chemical formula C₁₀H₇ClN₂O₃ and CAS Number 79966-13-5, is a member of the quinolinone family of heterocyclic compounds.[1][2] The quinolinone core is a "privileged scaffold" in medicinal chemistry, forming the structural basis for a wide array of pharmacologically active agents with applications ranging from anticancer to antibacterial and anti-inflammatory therapies. The specific substitution pattern of this molecule—featuring a chloro group at the 4-position, a nitro group at the 3-position, and an N-methyl group—creates a unique electronic profile that dictates its reactivity and potential as a synthetic intermediate.
The presence of the 4-chloro substituent, activated by the strongly electron-withdrawing nitro group at the adjacent C3 position, makes this compound a potent substrate for nucleophilic aromatic substitution (SNAr) reactions.[3][4] This reactivity is the cornerstone of its utility, allowing for the introduction of diverse functional groups at the C4-position to generate libraries of novel compounds for drug discovery and development. This guide provides a comprehensive overview of the synthesis and detailed spectroscopic characterization of this compound, comparing its features to relevant chemical analogs and outlining the robust experimental protocols required for its unambiguous identification.
Plausible Synthetic Pathway
While specific literature detailing the synthesis of this exact molecule is sparse, a reliable pathway can be constructed based on well-established reactions for this compound class, such as those used for analogous substituted quinolinones.[5][6] The proposed synthesis is a three-step process beginning with the cyclization of N-methylaniline, followed by nitration and subsequent chlorination.
Step 1: Conrad-Limpach Cyclization to form 4-Hydroxy-1-methylquinolin-2(1H)-one. N-methylaniline is reacted with diethyl malonate. The initial transamination is followed by a thermal cyclization reaction, typically carried out at high temperatures (around 250 °C), to form the quinolinone ring system.
Step 2: Nitration of the Quinolinone Core. The resulting 4-hydroxy-1-methylquinolin-2(1H)-one is subjected to nitration. A mixture of concentrated nitric acid and sulfuric acid is used to introduce a nitro group at the electron-rich C3 position, yielding 4-hydroxy-1-methyl-3-nitroquinolin-2(1H)-one.
Step 3: Chlorination to Yield the Final Product. The final step involves the conversion of the C4-hydroxyl group to a chloro group. This is typically achieved by heating the nitro-quinolinone intermediate with a strong chlorinating agent such as phosphorus oxychloride (POCl₃) or a mixture of POCl₃ and PCl₅.[7] Purification is generally performed by recrystallization from a suitable solvent like ethanol or by column chromatography.
Spectroscopic Characterization: A Predictive Analysis
Although this compound is commercially available, detailed experimental spectra are not published in peer-reviewed literature, as it is often sold as a rare chemical intermediate. However, based on the known effects of its constituent functional groups and data from closely related analogs, a highly accurate prediction of its spectral characteristics can be made. This predictive approach is fundamental to structural elucidation in synthetic chemistry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the N-methyl protons and the four aromatic protons on the benzo-ring.
-
N-Methyl Protons: The three protons of the methyl group attached to the nitrogen atom will appear as a sharp singlet, as there are no adjacent protons to cause splitting. Its chemical shift is anticipated to be in the range of 3.7 - 4.0 ppm . The deshielding effect of the adjacent amide carbonyl group and the aromatic system causes this downfield shift.
-
Aromatic Protons: The four protons on the fused benzene ring (H-5, H-6, H-7, H-8) will produce a complex series of multiplets in the downfield region of the spectrum, typically between 7.5 and 8.5 ppm . The exact splitting patterns and shifts depend on their coupling with each other, with the proton at H-5 often being the most deshielded due to its proximity to the carbonyl group.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule.
-
Carbonyl Carbon (C-2): The amide carbonyl carbon is highly deshielded and is expected to appear significantly downfield, around 158-162 ppm .
-
Aromatic & Vinylic Carbons (C-3 to C-8a): The carbons of the quinoline ring system will resonate in the 115-150 ppm range. The carbon bearing the chloro group (C-4) and the nitro group (C-3) will be significantly influenced by these electronegative substituents. C-4 is expected around 140-145 ppm , while C-3 would be in a similar region. The bridgehead carbons (C-4a and C-8a) typically appear around 120-140 ppm .
-
N-Methyl Carbon: The N-methyl carbon will appear in the aliphatic region of the spectrum, predicted to be around 30-35 ppm .
| Table 1: Predicted NMR Data for this compound | | :--- | :--- | :--- | | Assignment | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | | N-CH₃ | 3.7 - 4.0 (s, 3H) | 30 - 35 | | Aromatic CH | 7.5 - 8.5 (m, 4H) | 115 - 135 | | C-2 (C=O) | - | 158 - 162 | | C-3 (C-NO₂) | - | 138 - 142 | | C-4 (C-Cl) | - | 140 - 145 | | Quaternary Ar-C | - | 120 - 140 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the specific functional groups present in a molecule by measuring the absorption of infrared radiation at characteristic vibrational frequencies.
| Table 2: Predicted IR Absorption Bands | | :--- | :--- | :--- | | Functional Group | Vibration Type | Predicted Frequency (cm⁻¹) | | Aromatic C-H | Stretch | 3050 - 3150 | | Amide C=O | Stretch | 1660 - 1680 (Strong) | | Aromatic C=C | Stretch | 1580 - 1620 | | Nitro (N-O) | Asymmetric Stretch | 1540 - 1560 (Very Strong) | | Nitro (N-O) | Symmetric Stretch | 1340 - 1360 (Very Strong) | | C-N | Stretch | 1200 - 1300 | | C-Cl | Stretch | 700 - 800 |
The most diagnostic peaks are the strong carbonyl stretch just below 1700 cm⁻¹ and the two very strong, distinct bands for the nitro group. The presence of these bands provides compelling evidence for the core structure.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and confirmation of the elemental composition.
-
Molecular Ion Peak (M⁺): The molecular weight of the compound is 238.63 g/mol .[8] A key self-validating feature is the isotopic pattern of chlorine. The spectrum will show two molecular ion peaks:
-
An M⁺ peak at m/z ≈ 238 corresponding to the molecule containing the ³⁵Cl isotope.
-
An M+2 peak at m/z ≈ 240 corresponding to the molecule containing the ³⁷Cl isotope.
-
The relative intensity of these peaks will be approximately 3:1 , which is the natural abundance ratio of ³⁵Cl to ³⁷Cl. This pattern is a definitive indicator of the presence of a single chlorine atom.
-
-
Fragmentation Pattern: Electron ionization would likely induce fragmentation, providing further structural clues. Common fragmentation pathways would include:
-
Loss of the nitro group: [M - NO₂]⁺ at m/z ≈ 192
-
Loss of a chlorine atom: [M - Cl]⁺ at m/z ≈ 203
-
Loss of carbon monoxide: [M - CO]⁺ at m/z ≈ 210
-
| Table 3: Predicted Mass Spectrometry Data | | :--- | :--- | :--- | | Fragment | Predicted m/z | Notes | | [M]⁺ | 238 | Corresponds to ³⁵Cl isotope | | [M+2]⁺ | 240 | Corresponds to ³⁷Cl isotope (approx. 33% intensity of M⁺) | | [M - NO₂]⁺ | 192 | Loss of the nitro group | | [M - Cl]⁺ | 203 | Loss of the chlorine atom | | [M - CO]⁺ | 210 | Loss of the carbonyl group |
Comparison with Structural Alternatives
To understand the unique characteristics of this compound, it is useful to compare it with related structures. This comparison highlights how subtle changes in functional groups can significantly alter spectroscopic properties and chemical reactivity.
| Table 4: Comparison of Quinolinone Derivatives | | :--- | :--- | :--- | :--- | | Property | Target Molecule | Alternative 1: 4-Hydroxy Derivative | Alternative 2: De-nitro Analogue | | Structure | this compound | 4-Hydroxy-1-methyl-3-nitroquinolin-2(1H)-one | 4-Chloro-1-methylquinolin-2(1H)-one | | Molecular Weight | 238.63 g/mol | 220.17 g/mol | 193.62 g/mol | | Key IR Bands (cm⁻¹) | ~1670 (C=O), ~1550 & ~1350 (NO₂) | ~3400 (broad, O-H), ~1650 (C=O), ~1550 & ~1350 (NO₂) | ~1670 (C=O), No strong NO₂ bands | | ¹H NMR (N-CH₃) | ~3.7-4.0 ppm | ~3.6-3.9 ppm | ~3.6-3.9 ppm | | Reactivity at C4 | Highly activated for SNAr due to adjacent -NO₂ group | Not a leaving group; C3 is activated | Moderately activated for SNAr by ring nitrogen |
Analysis of Comparison:
-
Alternative 1 (4-Hydroxy): Replacing the chloro group with a hydroxyl group introduces a broad O-H stretch in the IR spectrum and removes the characteristic 3:1 isotope pattern in the mass spectrum. The reactivity also shifts dramatically; the hydroxyl group is not a good leaving group for SNAr reactions.
-
Alternative 2 (De-nitro): Removing the nitro group at C3 would cause the most significant changes. The two very strong NO₂ bands in the IR spectrum would disappear. In the NMR spectra, the aromatic protons would likely shift slightly upfield due to the removal of the strong electron-withdrawing effect. Most importantly, the reactivity of the C4-chloro group towards nucleophiles would be significantly reduced, as the primary activating group is absent.[3]
Standardized Experimental Protocols
To ensure reproducibility and trustworthiness, the characterization of this compound must follow standardized protocols.
Protocol 1: NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.5 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.
-
Instrument Setup: Use a spectrometer with a field strength of at least 400 MHz. Tune and shim the instrument to ensure high resolution.
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Reference the spectrum to the residual solvent peak or tetramethylsilane (TMS).
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence to ensure all carbon signals appear as singlets. A longer acquisition time may be necessary due to the lower natural abundance of ¹³C.
-
Data Analysis: Process the spectra to identify chemical shifts, integration values (for ¹H), and splitting patterns.
Protocol 2: FTIR Spectroscopy
-
Sample Preparation: If using an Attenuated Total Reflectance (ATR) accessory, place a small amount of the solid powder directly onto the ATR crystal. If using a KBr pellet, mix ~1 mg of the compound with ~100 mg of dry KBr powder and press into a transparent disk.
-
Background Scan: Perform a background scan of the empty instrument (or pure KBr pellet) to subtract atmospheric CO₂ and H₂O absorptions.
-
Sample Scan: Acquire the spectrum of the sample, typically over a range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the wavenumbers of the major absorption peaks and assign them to the corresponding functional groups.
Protocol 3: Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrument Setup: Use a high-resolution mass spectrometer (HRMS) with an electrospray ionization (ESI) source for accurate mass measurement. Calibrate the instrument immediately before analysis.
-
Data Acquisition: Infuse the sample solution into the instrument and acquire the mass spectrum in positive ion mode. Scan a mass range that includes the expected molecular weight (e.g., m/z 100-500).
-
Data Analysis: Determine the exact mass of the molecular ion peaks (M⁺ and M+2) and compare it to the theoretical mass to confirm the elemental formula. Analyze the fragmentation pattern to further support the proposed structure.
References
A Comparative Guide to the Synthesis of 4-Chloro-1-methyl-3-nitroquinolin-2(1H)-one: A Validated Approach
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 4-Chloro-1-methyl-3-nitroquinolin-2(1H)-one, a key intermediate in the development of various pharmacologically active compounds, demands a robust and reproducible methodology. This guide provides an in-depth comparison of two primary synthetic routes, offering detailed experimental protocols and a critical evaluation of their respective merits. The presented methods are grounded in established chemical principles and supported by data from analogous transformations, ensuring scientific integrity and practical applicability for researchers in the field.
Introduction to Synthetic Strategy
The target molecule, this compound, possesses a quinolinone core, a heterocyclic scaffold of significant interest in medicinal chemistry. The strategic challenge in its synthesis lies in the controlled introduction of the chloro, methyl, and nitro functional groups onto this core. Two logical and distinct approaches are considered here: a linear synthesis involving sequential functionalization of a pre-formed quinolinone ring (Method 1) and a convergent synthesis that constructs the quinolinone ring from a pre-functionalized aniline precursor (Method 2).
Method 1: Linear Synthesis via Sequential Functionalization
This approach commences with the construction of the basic 1-methylquinolin-2(1H)-one skeleton, followed by electrophilic nitration and subsequent chlorination. This linear sequence offers a straightforward progression, with each step building upon the last.
Step 1: Synthesis of 4-hydroxy-1-methylquinolin-2(1H)-one
The foundational step is the thermal condensation of N-methylaniline with diethyl malonate. This reaction, a variation of the classic Camps cyclization, proceeds through the formation of an intermediate amide followed by an intramolecular cyclization to yield the stable 4-hydroxyquinolin-2(1H)-one ring system.
Step 2: Nitration of 4-hydroxy-1-methylquinolin-2(1H)-one
The subsequent nitration is a critical step that introduces the nitro group at the C3 position. The directing effect of the hydroxyl group at C4 and the activating nature of the quinolinone ring favor electrophilic substitution at this position. A validated protocol for a similar substrate involves the use of a mixture of nitric acid and sodium nitrite in acetic acid, which provides a controlled source of the nitronium ion (NO₂⁺).[1]
Step 3: Chlorination of 4-hydroxy-1-methyl-3-nitroquinolin-2(1H)-one
The final transformation is the conversion of the hydroxyl group at C4 to a chloro group. This is typically achieved using a dehydrating chlorinating agent such as phosphorus oxychloride (POCl₃).[2][3][4][5] The reaction proceeds via the formation of a phosphate ester intermediate, which is then displaced by a chloride ion. The presence of a catalytic amount of a tertiary amine or DMF can accelerate this reaction.[2][3]
Method 2: Convergent Synthesis via Cyclization of a Substituted Aniline
A hypothetical pathway would involve:
-
Synthesis of a 2-amino-(substituted)acetophenone derivative: This would require the synthesis of an aniline derivative with the appropriate chloro and nitro substituents.
-
Cyclization: The substituted aniline would then be reacted with a suitable three-carbon component, such as a malonic ester derivative, to construct the quinolinone ring.
The primary advantage of a convergent approach is the potential for a shorter overall synthesis and the ability to introduce diversity late in the synthetic sequence. However, the synthesis of the required substituted aniline precursor can be challenging and may involve multiple steps with potential regioselectivity issues.
Experimental Protocols and Data Comparison
The following sections provide detailed, step-by-step protocols for the validated linear synthesis (Method 1) and a theoretical outline for the convergent approach (Method 2). The experimental data for Method 1 is based on established procedures for analogous compounds.
Method 1: Linear Synthesis - Experimental Protocol
Step 1: Synthesis of 4-hydroxy-1-methylquinolin-2(1H)-one
-
Procedure: A mixture of N-methylaniline and diethyl malonate is heated under reflux. The reaction progress is monitored by the distillation of ethanol. Upon completion, the reaction mixture is cooled and triturated with a suitable solvent to precipitate the product.
-
Rationale: The high temperature facilitates both the initial amidation and the subsequent intramolecular cyclization. The removal of ethanol drives the reaction to completion.
Step 2: Synthesis of 4-hydroxy-1-methyl-3-nitroquinolin-2(1H)-one
-
Procedure: To a solution of 4-hydroxy-1-methylquinolin-2(1H)-one in glacial acetic acid, a mixture of 70% nitric acid and sodium nitrite is added dropwise at a controlled temperature.[1] The reaction mixture is stirred until completion, and the product is isolated by precipitation in water.
-
Rationale: The combination of nitric acid and sodium nitrite in an acidic medium generates the electrophilic nitronium ion required for the nitration reaction. Acetic acid serves as a suitable solvent that can also protonate the nitrosonium ion, facilitating the release of the nitronium ion.
Step 3: Synthesis of this compound
-
Procedure: 4-hydroxy-1-methyl-3-nitroquinolin-2(1H)-one is heated under reflux in an excess of phosphorus oxychloride (POCl₃), often with a catalytic amount of N,N-dimethylformamide (DMF).[2][3] After the reaction is complete, the excess POCl₃ is carefully removed under reduced pressure, and the residue is quenched with ice water to precipitate the chlorinated product.
-
Rationale: POCl₃ acts as both the chlorinating agent and the solvent. The reaction is driven by the formation of the stable phosphoryl chloride byproduct. DMF can act as a catalyst by forming a Vilsmeier-Haack type reagent with POCl₃, which is a more reactive chlorinating species.
Data Summary and Comparison
| Parameter | Method 1 (Linear Synthesis) | Method 2 (Convergent Synthesis - Theoretical) |
| Starting Materials | N-methylaniline, diethyl malonate, nitric acid, sodium nitrite, POCl₃ | Substituted aniline, malonic ester derivative |
| Number of Steps | 3 | Potentially 2-4 (including precursor synthesis) |
| Overall Yield | Moderate to Good (based on analogous reactions) | Highly dependent on the efficiency of precursor synthesis |
| Purification | Standard chromatographic or recrystallization techniques for each step | May require complex purification of the aniline precursor |
| Scalability | Generally scalable, with careful handling of nitrating and chlorinating agents | Scalability depends on the availability and synthesis of the starting aniline |
| Flexibility | Less flexible for late-stage diversification | Potentially more flexible if a variety of substituted anilines can be synthesized |
Visualization of Synthetic Workflows
Method 1: Linear Synthesis Workflow
Caption: Linear synthesis of the target compound.
Method 2: Convergent Synthesis Workflow (Theoretical)
Caption: Convergent synthesis of the target compound.
Mechanistic Insights
Regioselectivity of Nitration: The nitration of 4-hydroxy-1-methylquinolin-2(1H)-one is directed to the C3 position due to the electronic effects of the substituents on the quinolinone ring. The hydroxyl group at C4 is a strong activating group that directs electrophilic substitution to the ortho position (C3). The carbonyl group at C2 and the fused benzene ring also influence the electron density of the heterocyclic ring, further favoring substitution at C3.
Mechanism of Chlorination with POCl₃: The chlorination of the 4-hydroxy group with phosphorus oxychloride is a well-established transformation. The reaction is believed to proceed through the initial formation of a dichlorophosphate ester intermediate at the hydroxyl group. This intermediate is a good leaving group, and subsequent nucleophilic attack by a chloride ion at the C4 position results in the displacement of the phosphate group and the formation of the 4-chloro derivative. The presence of DMF can catalyze the reaction by forming a highly reactive Vilsmeier reagent with POCl₃.
Conclusion and Recommendations
For the synthesis of this compound, the linear synthesis approach (Method 1) is the more thoroughly validated and recommended route based on available literature for analogous compounds. It employs well-understood reactions and offers a predictable pathway to the target molecule. While the convergent approach (Method 2) is theoretically appealing for its potential efficiency, it requires significant development to establish a reliable synthesis of the necessary substituted aniline precursor.
Researchers undertaking this synthesis should prioritize careful optimization of the reaction conditions for each step of the linear synthesis, particularly the nitration and chlorination stages, to maximize yields and ensure the purity of the final product. Standard analytical techniques such as NMR, IR, and mass spectrometry should be employed to characterize the intermediates and the final product to confirm its identity and purity.
References
- 1. researchgate.net [researchgate.net]
- 2. download.atlantis-press.com [download.atlantis-press.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quinoline synthesis [organic-chemistry.org]
- 8. Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Purity Assessment of 4-Chloro-1-methyl-3-nitroquinolin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
The synthesis of complex organic molecules like 4-Chloro-1-methyl-3-nitroquinolin-2(1H)-one can yield a variety of impurities, including unreacted starting materials, byproducts from side reactions, and degradation products.[1] Accurate and reliable purity assessment is therefore a critical step in drug development to ensure the safety and efficacy of the final active pharmaceutical ingredient (API).[2] This guide will explore and compare the utility of High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy as primary analytical tools, supplemented by Thermal Analysis.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
HPLC is a cornerstone technique for the separation, identification, and quantification of components in a mixture, making it a primary choice for purity assessment.[3] Its strength lies in its ability to separate the main compound from closely related impurities.
Comparative HPLC Methodologies
A robust reversed-phase HPLC (RP-HPLC) method is often the starting point for the analysis of moderately polar compounds like this compound. The choice of stationary phase and mobile phase composition is critical for achieving optimal separation.
| Parameter | Standard RP-HPLC Method (C18 Column) | Alternative Method (Phenyl-Hexyl Column) | Rationale for Comparison |
| Stationary Phase | C18 (Octadecylsilane) | Phenyl-Hexyl | C18 columns provide excellent hydrophobic retention, while Phenyl-Hexyl columns offer alternative selectivity through π-π interactions with aromatic analytes like the quinolinone core.[3] |
| Mobile Phase | Gradient of Acetonitrile and Water | Gradient of Methanol and Water | Acetonitrile generally offers lower UV cutoff and viscosity, while methanol can provide different selectivity for certain compounds. |
| Detection | UV-Vis at 254 nm and 320 nm | UV-Vis at 254 nm and 320 nm | Multiple wavelength detection can help in identifying impurities that may have different chromophores. |
Experimental Protocol: RP-HPLC Purity Determination
1. Instrumentation and Materials:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.[3]
-
Columns: C18 column (e.g., 4.6 x 150 mm, 5 µm) and Phenyl-Hexyl column (e.g., 4.6 x 150 mm, 5 µm).
-
Solvents: HPLC grade Acetonitrile, Methanol, and water.
-
Sample: this compound, accurately weighed and dissolved in a suitable solvent (e.g., Acetonitrile) to a concentration of approximately 1 mg/mL.
2. Chromatographic Conditions:
| Parameter | C18 Method | Phenyl-Hexyl Method |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temperature | 30 °C | 30 °C |
| Injection Volume | 10 µL | 10 µL |
| UV Detection | 254 nm, 320 nm | 254 nm, 320 nm |
| Mobile Phase A | Water | Water |
| Mobile Phase B | Acetonitrile | Methanol |
| Gradient Program | 0-20 min: 30-90% B; 20-25 min: 90% B; 25-30 min: 30% B | 0-20 min: 40-95% B; 20-25 min: 95% B; 25-30 min: 40% B |
3. Data Analysis: The purity of the sample is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Caption: Experimental workflow for HPLC purity analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS): For Confident Identification of Impurities
LC-MS combines the separation power of HPLC with the sensitive and selective detection of mass spectrometry, making it an ideal tool for identifying and quantifying impurities.[2] This technique is particularly valuable for identifying unknown impurities by providing molecular weight information.
Comparative LC-MS Ionization Techniques
The choice of ionization source is crucial for successful LC-MS analysis. Electrospray Ionization (ESI) is a soft ionization technique suitable for polar and thermally labile molecules, while Atmospheric Pressure Chemical Ionization (APCI) is better for less polar compounds.
| Ionization Technique | Principle | Applicability to the Analyte |
| Electrospray Ionization (ESI) | Generates ions from a solution by creating a fine spray of charged droplets. | Highly suitable for this compound due to the presence of polar functional groups (nitro, carbonyl). Expected to produce a strong protonated molecule [M+H]+. |
| Atmospheric Pressure Chemical Ionization (APCI) | Ionizes the analyte by proton transfer from reagent gas ions in the gas phase. | Can also be effective and may be less susceptible to matrix effects than ESI. |
Experimental Protocol: LC-MS Impurity Profiling
1. Instrumentation and Materials:
-
LC-MS System: An HPLC system coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer) with an ESI or APCI source.[4]
-
Chromatographic conditions: Similar to the HPLC method described above.
2. Mass Spectrometry Parameters:
| Parameter | ESI | APCI |
| Ionization Mode | Positive | Positive |
| Capillary Voltage | 3.5 kV | 4.0 kV |
| Cone Voltage | 30 V | 35 V |
| Source Temperature | 120 °C | 150 °C |
| Desolvation Temperature | 350 °C | 400 °C |
| Mass Range | 50 - 500 m/z | 50 - 500 m/z |
3. Data Analysis: The mass spectrum of the main peak should correspond to the molecular weight of this compound (C₁₀H₇ClN₂O₃, MW: 238.63 g/mol ).[5] The mass spectra of any impurity peaks can be used to propose their molecular formulas and potential structures.
Caption: Logical relationship of LC-MS analysis in purity assessment.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Confirmation
NMR spectroscopy is an unparalleled technique for the structural elucidation of organic molecules.[6] While not a primary tool for quantitative purity determination in the same way as HPLC, it is essential for confirming the identity of the main component and for identifying and characterizing impurities with different chemical structures. Both 1D (¹H and ¹³C) and 2D NMR (COSY, HSQC, HMBC) experiments are invaluable.[7]
Comparative NMR Experiments
| NMR Experiment | Information Gained | Relevance to Purity Assessment |
| ¹H NMR | Provides information about the number, environment, and connectivity of protons. | The presence of unexpected signals can indicate impurities. Integration of signals can provide a rough estimate of purity against a known standard. |
| ¹³C NMR | Provides information about the carbon skeleton of the molecule. | Confirms the presence of all expected carbon atoms and can reveal the presence of carbon-containing impurities. |
| 2D NMR (COSY, HSQC, HMBC) | Provides detailed information about the connectivity between protons (COSY) and between protons and carbons (HSQC, HMBC). | Crucial for the unambiguous assignment of all signals and for determining the structure of unknown impurities.[7] |
Experimental Protocol: NMR for Structural Verification and Impurity Identification
1. Instrumentation and Materials:
-
NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: A deuterated solvent in which the sample is soluble (e.g., DMSO-d₆ or CDCl₃).
-
Sample: Approximately 5-10 mg of the sample dissolved in ~0.6 mL of the deuterated solvent.
2. Data Acquisition:
-
Acquire a ¹H NMR spectrum.
-
Acquire a ¹³C NMR spectrum.
-
If necessary, acquire 2D NMR spectra (COSY, HSQC, HMBC) for complete structural assignment.[8]
3. Data Analysis:
-
The chemical shifts, coupling constants, and integration of the ¹H NMR spectrum should be consistent with the structure of this compound.
-
The number of signals in the ¹³C NMR spectrum should correspond to the number of unique carbon atoms in the molecule.
-
Any additional signals in the spectra should be analyzed to identify potential impurities.
Thermal Analysis: A Complementary Technique for Purity and Stability
Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), can provide valuable information about the purity and thermal stability of a compound.[7]
Comparative Thermal Techniques
| Technique | Principle | Information Gained |
| Differential Scanning Calorimetry (DSC) | Measures the difference in heat flow between a sample and a reference as a function of temperature. | Determines the melting point and enthalpy of fusion. A sharp melting peak is indicative of high purity.[9] |
| Thermogravimetric Analysis (TGA) | Measures the change in mass of a sample as a function of temperature. | Determines the thermal stability and decomposition temperature of the compound.[10] |
Experimental Protocol: Thermal Analysis
1. Instrumentation:
-
DSC and TGA instruments.
2. Experimental Conditions:
-
Sample size: 2-5 mg.
-
Heating rate: A standard heating rate of 10 °C/min.[7]
-
Atmosphere: Typically under a nitrogen atmosphere to prevent oxidation.[7]
3. Data Analysis:
-
The DSC thermogram should show a single, sharp endothermic peak corresponding to the melting of the compound. The presence of impurities will typically broaden the melting peak and lower the melting point.
-
The TGA thermogram will indicate the temperature at which the compound begins to decompose.
Conclusion
A comprehensive purity assessment of this compound requires a multi-faceted analytical approach. HPLC is the method of choice for routine purity determination and quantification of impurities. LC-MS is indispensable for the identification of unknown impurities by providing molecular weight information. NMR spectroscopy provides unequivocal structural confirmation of the main component and is a powerful tool for the characterization of impurities. Finally, thermal analysis serves as a valuable complementary technique for assessing purity and thermal stability. By employing a combination of these techniques, researchers and drug development professionals can ensure the quality and integrity of this important pharmaceutical intermediate.
References
- 1. ijfmr.com [ijfmr.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate | MDPI [mdpi.com]
- 8. NMR study of O and N, O-substituted 8-quinolinol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Nonlinear optical and spectroscopic properties, thermal analysis, and hemolytic capacity evaluation of quinoline-1,3-benzodioxole chalcone - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
X-ray crystallography of 4-Chloro-1-methyl-3-nitroquinolin-2(1h)-one
An In-Depth Technical Guide to the X-ray Crystallography of 4-Chloro-1-methyl-3-nitroquinolin-2(1H)-one: A Comparative Analysis
Introduction: The Quinolinone Core in Modern Chemistry
Quinolinone scaffolds are privileged structures in medicinal chemistry and materials science, renowned for their diverse biological activities and potential as key synthetic intermediates.[1] The specific compound, this compound (CAS 79966-13-5), presents a unique combination of functional groups: a reactive chloro group, an electron-withdrawing nitro group, and a methylated nitrogen within the quinolin-2(1H)-one core.[2][3] This arrangement makes it a valuable precursor for synthesizing more complex molecules, potentially for drug discovery programs targeting signaling pathways like PI3K/Akt/mTOR.[4]
Definitive characterization of such molecules is paramount, and while spectroscopic methods like NMR and mass spectrometry provide essential connectivity information, only single-crystal X-ray diffraction (XRD) can reveal the precise three-dimensional arrangement of atoms in the solid state.[5][6] This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the experimental approach to determining the crystal structure of this compound. It explains the causality behind experimental choices and compares the anticipated structural features with those of crystallographically characterized analogues, offering a predictive framework for analysis.
Methodology: From Synthesis to Structure Solution
The path from a powdered sample to a refined crystal structure is a multi-step process requiring careful planning and execution. Each stage is critical for the success of the final analysis.
Experimental Workflow Overview
The overall process can be visualized as a logical progression from chemical synthesis to the final structural analysis and validation.
Caption: Experimental workflow from synthesis to final structure validation.
PART 1: Synthesis and Purification Protocol
The synthesis of the title compound is not widely reported, but a logical route can be adapted from established syntheses of related chloro-nitroquinoline derivatives.[4][7]
Objective: To synthesize and purify this compound with sufficient purity for crystallization.
Step-by-Step Protocol:
-
N-methylation: Start with a suitable precursor like 4-hydroxy-3-nitroquinolin-2(H)-one. React it with a methylating agent (e.g., methyl iodide or dimethyl sulfate) in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent like DMF. The N-methylation is a critical step to introduce the methyl group at the 1-position.
-
Chlorination: The resulting 1-methyl-4-hydroxy-3-nitroquinolin-2(1H)-one is then subjected to chlorination. A standard and effective method is to reflux the compound in excess phosphorus oxychloride (POCl₃), often with a catalytic amount of DMF.[4] This reaction replaces the hydroxyl group at the 4-position with a chlorine atom.
-
Work-up and Purification: After the reaction, the excess POCl₃ is carefully quenched with ice water. The precipitated crude product is filtered, washed, and dried. Purification is essential to remove impurities that can inhibit crystallization.[8] Column chromatography (silica gel, using a gradient of ethyl acetate in hexanes) or recrystallization from a suitable solvent like ethanol or acetone is recommended. Purity should be confirmed by NMR and LC-MS.
PART 2: Single Crystal Growth
Growing X-ray quality crystals is often the most challenging step.[9] The goal is to encourage the slow formation of a single, well-ordered crystal lattice, typically larger than 0.1 mm in all dimensions for organic compounds.[9]
Objective: To grow single crystals of this compound suitable for X-ray diffraction.
Recommended Techniques:
-
Slow Evaporation:
-
Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., acetone, ethyl acetate, or a dichloromethane/hexane mixture) to near saturation in a clean vial.
-
Loosely cap the vial or cover it with perforated parafilm.
-
Allow the solvent to evaporate slowly over several days to weeks in a vibration-free environment. The choice of solvent is critical; the compound should be moderately soluble, not excessively so, to allow for the gradual reaching of supersaturation.[8]
-
-
Vapor Diffusion (Solvent/Anti-Solvent):
-
Dissolve the compound in a small amount of a "good" solvent (e.g., dichloromethane).
-
Place this vial inside a larger, sealed jar containing a "poor" solvent (the anti-solvent, e.g., hexane) in which the compound is insoluble.
-
The anti-solvent will slowly diffuse into the good solvent, reducing the compound's solubility and promoting slow crystallization.
-
PART 3: X-ray Diffraction and Structure Refinement
Once a suitable crystal is obtained, it is mounted on a diffractometer for data collection.
Step-by-Step Protocol:
-
Crystal Mounting: A well-formed crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The crystal is cooled (typically to ~100 K) in a stream of nitrogen gas to minimize thermal vibrations. It is then exposed to a monochromatic X-ray beam and rotated to collect a series of diffraction patterns from multiple angles.[9]
-
Structure Solution: The collected data are processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or other algorithms, which phase the diffraction data to generate an initial electron density map.[6]
-
Structure Refinement: The initial model is refined using a full-matrix least-squares procedure. This process adjusts atomic positions and thermal parameters to achieve the best possible fit between the observed diffraction data and the data calculated from the model. The quality of the final structure is assessed by metrics such as the R-factor (R1) and goodness-of-fit (S).
Comparative Structural Analysis
While the crystal structure of this compound is not publicly available as of this writing, we can predict its key features by comparing it with structurally similar compounds whose crystal structures have been determined. This comparative approach is a powerful tool in structural chemistry.
| Parameter | Compound A: 3-Chloro-4-methylquinolin-2(1H)-one[10][11] | Compound B: 4-[Chloro(4-nitrophenyl)methyl]-1,3-oxazolidin-2-one[12] | Predicted for Target Compound |
| Formula | C₁₀H₈ClNO | C₁₀H₉ClN₂O₄ | C₁₀H₇ClN₂O₃ |
| Crystal System | Monoclinic | Monoclinic | Likely Monoclinic or Orthorhombic |
| Space Group | P2₁/c | P2₁/c | Likely a centrosymmetric group (e.g., P2₁/c, P-1) |
| a (Å) | 3.9361 (2) | 7.2372 (1) | - |
| b (Å) | 12.9239 (6) | 6.6726 (1) | - |
| c (Å) | 17.1019 (7) | 11.7126 (2) | - |
| β (˚) | 100.197 (4) | 106.715 (1) | - |
| Volume (ų) | 856.23 (7) | 541.71 (1) | ~800-950 |
| Z | 4 | 2 | Likely 4 |
| Key Interactions | N-H···O hydrogen bonds, π-π stacking | N-H···O hydrogen bonds, N-O···π interactions | π-π stacking, C-H···O interactions |
Analysis and Predictions:
-
Molecular Planarity: The quinolinone core is expected to be nearly planar, similar to what is observed in Compound A, where the root-mean-square deviation for non-H atoms is very small (0.023 Å).[10] The nitro group at the 3-position will likely be twisted out of this plane to minimize steric hindrance with the adjacent chloro and carbonyl groups.
-
Intermolecular Interactions: Unlike Compound A, the target compound lacks an N-H donor for classical hydrogen bonding due to N-methylation. Therefore, the crystal packing will likely be dominated by other interactions.
-
π-π Stacking: The planar aromatic quinolinone systems are prime candidates for π-π stacking interactions, which are observed in Compound A[10]. We can predict similar stacking motifs, likely in an offset or slipped parallel arrangement.
-
C-H···O/N Interactions: Weak C-H···O hydrogen bonds involving the methyl protons or aromatic protons and the oxygen atoms of the carbonyl and nitro groups are highly probable and will play a significant role in stabilizing the crystal lattice.
-
Halogen···Oxygen Interactions: The chlorine atom at the 4-position and the oxygen atoms of the nitro group could potentially engage in short-contact halogen bonding, further directing the crystal packing.
-
Caption: Predicted intermolecular interactions for the target compound.
Comparison with Alternative Analytical Techniques
While X-ray crystallography is the gold standard for solid-state structure determination, a comprehensive characterization relies on a suite of analytical methods.[13] Each technique provides unique and complementary information.
| Technique | Information Provided | Sample Requirements | Key Advantages & Limitations |
| Single-Crystal XRD | Absolute 3D structure, bond lengths/angles, stereochemistry, packing | Single, high-quality crystal (>0.1 mm) | Advantage: Unambiguous structure determination.[5] Limitation: Crystal growth can be a major bottleneck.[9] |
| Powder XRD | Crystalline phase identification, purity, lattice parameters | Microcrystalline powder | Advantage: Useful for materials that don't form large single crystals.[14] Limitation: Does not provide detailed atomic coordinates easily. |
| NMR Spectroscopy | Chemical environment of nuclei (¹H, ¹³C), connectivity (COSY, HMBC) | Soluble sample (~1-10 mg) | Advantage: Excellent for structure determination in solution. Limitation: Provides an average structure; no solid-state packing information. |
| Mass Spectrometry (MS) | Molecular weight, elemental formula (HRMS), fragmentation patterns | Small amount of sample, often in solution | Advantage: Highly sensitive, confirms molecular formula. Limitation: Provides no information on 3D structure or isomerism.[15] |
| Infrared (IR) Spectroscopy | Presence of functional groups (C=O, N-O, C-Cl) | Solid or liquid sample | Advantage: Fast, non-destructive, good for functional group confirmation.[6] Limitation: Provides limited structural information. |
Conclusion
The structural elucidation of this compound via single-crystal X-ray crystallography is a critical step in its characterization. This guide outlines a robust methodology, from a plausible synthesis to the intricacies of crystal growth and data analysis. By drawing comparisons with known structures, we can anticipate a planar quinolinone core with packing dominated by π-π stacking and weak hydrogen bonds. This detailed structural knowledge, unattainable by other methods, is indispensable for understanding its reactivity, solid-state properties, and potential as a scaffold in the rational design of new therapeutic agents and advanced materials.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. scbt.com [scbt.com]
- 3. 4-Chloro-1-methyl-3-nitro-1H-quinolin-2-one | CymitQuimica [cymitquimica.com]
- 4. download.atlantis-press.com [download.atlantis-press.com]
- 5. X-Ray Diffraction Basics | Chemical Instrumentation Facility [cif.iastate.edu]
- 6. mkuniversity.ac.in [mkuniversity.ac.in]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Video: Growing Crystals for X-ray Diffraction Analysis [jove.com]
- 10. 3-Chloro-4-methylquinolin-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. (4S)-4-[(R)-Chloro(4-nitrophenyl)methyl]-1,3-oxazolidin-2-one - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PPXRD - Abstract Submission Form [icdd.com]
- 14. Powder X-ray diffraction as a powerful tool to exploit in organic electronics: shedding light on the first N,N′,N′′-trialkyldiindolocarbazole - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chromatographyonline.com [chromatographyonline.com]
Confirming the Structure of 4-Chloro-1-methyl-3-nitroquinolin-2(1H)-one: A Comparative Spectroscopic and Analytical Guide
For the Attention Of: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive framework for the structural confirmation of 4-Chloro-1-methyl-3-nitroquinolin-2(1H)-one. In the absence of directly published experimental spectra for this specific compound, this guide employs a comparative approach, leveraging spectroscopic data from structurally related quinolinone and quinoline derivatives. By examining the characteristic spectral signatures of key functional groups and the quinolinone core, we can establish a robust predictive model for the expected analytical data, thereby providing a strong basis for structural verification.
Introduction: The Quinolinone Scaffold in Medicinal Chemistry
Quinolinone derivatives are a prominent class of heterocyclic compounds that form the core of numerous pharmacologically active agents.[1] Their rigid, bicyclic structure is a privileged scaffold in drug discovery, contributing to a wide range of biological activities. The precise substitution pattern on the quinolinone ring is critical in defining a compound's efficacy, selectivity, and metabolic stability. Therefore, unambiguous structural confirmation of novel quinolinone derivatives, such as this compound, is a fundamental prerequisite for advancing drug development programs.
This guide will systematically explore the expected outcomes from key analytical techniques—¹H NMR, ¹³C NMR, and Mass Spectrometry—for this compound. These predictions are grounded in the experimental data of analogous compounds, providing a reliable reference for researchers synthesizing this molecule.
Molecular Structure and Key Physicochemical Properties
This compound is a substituted quinolinone with the following key characteristics:
-
Molecular Formula: C₁₀H₇ClN₂O₃
-
Molecular Weight: 238.63 g/mol
The presence of a chloro group at the 4-position, a nitro group at the 3-position, and a methyl group on the nitrogen atom (N-1) are expected to significantly influence the electronic distribution and, consequently, the spectroscopic properties of the molecule.
Caption: Molecular structure of this compound.
Predicted Spectroscopic Data and Comparative Analysis
While experimental data for the target compound is not publicly available, we can predict its spectroscopic features by analyzing data from similar structures.
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons and the N-methyl protons. The chemical shifts will be influenced by the electron-withdrawing effects of the chloro and nitro groups.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound and Comparison with Analogs
| Proton | Predicted Chemical Shift (δ, ppm) for Target Compound | Experimental Chemical Shift (δ, ppm) for 4-Chloroquinoline | Notes on Predicted Shifts |
| H-5 | 8.0 - 8.2 | ~8.1 | Downfield shift due to proximity to the electron-withdrawing quinolinone core. |
| H-6 | 7.6 - 7.8 | ~7.7 | Typical aromatic region, influenced by adjacent protons. |
| H-7 | 7.4 - 7.6 | ~7.5 | Typical aromatic region. |
| H-8 | 7.8 - 8.0 | ~7.9 | Downfield shift due to the anisotropic effect of the carbonyl group. |
| N-CH₃ | 3.6 - 3.8 | N/A | Singlet, deshielded by the adjacent nitrogen and carbonyl group. |
The aromatic protons (H-5, H-6, H-7, and H-8) are expected to appear as multiplets due to spin-spin coupling. The N-methyl protons will be a sharp singlet.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The chemical shifts are highly sensitive to the electronic environment of each carbon atom.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound and Comparison with Analogs
| Carbon | Predicted Chemical Shift (δ, ppm) for Target Compound | Experimental Chemical Shift (δ, ppm) for Methylquinolines[1] | Notes on Predicted Shifts |
| C-2 | 158 - 162 | ~160 (for N-methyl-2-quinolone) | Carbonyl carbon, significantly downfield. |
| C-3 | 125 - 130 | Varies with substitution | Carbon bearing the nitro group, deshielded. |
| C-4 | 145 - 150 | Varies with substitution | Carbon bearing the chloro group, significantly deshielded. |
| C-4a | 138 - 142 | ~139 | Quaternary carbon at the ring junction. |
| C-5 | 128 - 132 | ~129 | Aromatic CH. |
| C-6 | 124 - 128 | ~126 | Aromatic CH. |
| C-7 | 130 - 134 | ~130 | Aromatic CH. |
| C-8 | 115 - 120 | ~116 | Aromatic CH, shielded by the N-methyl group. |
| C-8a | 140 - 144 | ~142 | Quaternary carbon at the ring junction. |
| N-CH₃ | 30 - 35 | ~32 | N-methyl carbon. |
The presence of the electron-withdrawing nitro and chloro groups is expected to cause a downfield shift for the C-3 and C-4 carbons, respectively. The carbonyl carbon (C-2) will be the most downfield signal.
Mass Spectrometry
Mass spectrometry will confirm the molecular weight of the compound and provide information about its fragmentation pattern.
Expected Fragmentation Pattern:
Under electron ionization (EI), the molecular ion peak (M⁺) is expected at m/z 238 and 240 in an approximate 3:1 ratio, which is characteristic of a compound containing one chlorine atom.
Common fragmentation pathways for quinolones involve the loss of small neutral molecules.[2][3] For this compound, we can anticipate the following key fragmentation steps:
-
Loss of NO₂: [M - 46]⁺
-
Loss of CO: [M - 28]⁺
-
Loss of Cl: [M - 35]⁺
-
Loss of CH₃: [M - 15]⁺
Caption: Predicted major fragmentation pathways for this compound in EI-MS.
Experimental Protocols
The following are generalized protocols for the key analytical techniques required for the structural confirmation of this compound.
Synthesis of this compound (Adapted from a similar synthesis)[4]
A robust synthetic route to the target compound would likely involve the nitration and subsequent chlorination of a 1-methylquinolin-2(1H)-one precursor. A plausible synthetic workflow is outlined below.
Caption: Proposed synthetic and analytical workflow.
Step 1: Nitration of 1-Methylquinolin-2(1H)-one
-
Dissolve 1-methylquinolin-2(1H)-one in concentrated sulfuric acid at 0 °C.
-
Add a mixture of concentrated nitric acid and sulfuric acid dropwise while maintaining the temperature below 5 °C.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Pour the reaction mixture onto crushed ice and collect the precipitated product by filtration.
-
Wash the solid with water until neutral and dry to obtain 1-methyl-3-nitroquinolin-2(1H)-one.
Step 2: Chlorination of 1-Methyl-3-nitroquinolin-2(1H)-one
-
Reflux a mixture of 1-methyl-3-nitroquinolin-2(1H)-one and phosphorus oxychloride (POCl₃) for 2-3 hours.
-
Cool the reaction mixture and slowly pour it onto crushed ice with vigorous stirring.
-
Neutralize the solution with a suitable base (e.g., sodium bicarbonate).
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield this compound.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
¹H NMR: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer.
-
¹³C NMR: Acquire the carbon-13 NMR spectrum, including broadband proton-decoupled and, if necessary, DEPT (Distortionless Enhancement by Polarization Transfer) experiments to aid in the assignment of carbon signals.
Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., methanol or acetonitrile).
-
Analysis: Introduce the sample into a mass spectrometer, preferably a high-resolution instrument (e.g., Q-TOF or Orbitrap), using a suitable ionization technique (e.g., Electrospray Ionization (ESI) or Electron Ionization (EI)).
-
Data Acquisition: Obtain the full scan mass spectrum to determine the molecular weight and isotopic pattern. Perform tandem MS (MS/MS) experiments to elucidate the fragmentation pathways.
Conclusion
The structural confirmation of this compound relies on a cohesive interpretation of data from multiple analytical techniques. While direct experimental spectra are not yet reported in the literature, this guide provides a robust predictive framework based on the well-established spectroscopic characteristics of related quinolinone and quinoline derivatives. By comparing experimentally obtained data with the predictions outlined herein for ¹H NMR, ¹³C NMR, and mass spectrometry, researchers can confidently verify the structure of this novel compound, a critical step in its further investigation for potential therapeutic applications.
References
Safety Operating Guide
Navigating the Disposal of 4-Chloro-1-methyl-3-nitroquinolin-2(1H)-one: A Guide for Laboratory Professionals
The core principle underpinning the disposal of this compound is the recognition of its dual hazardous nature: it is both a chlorinated organic compound and a nitroaromatic compound.[1] This classification strongly suggests that it is toxic, a potential environmental pollutant, and requires specialized disposal methods to mitigate risks to human health and the ecosystem.[1][2][3] This guide is designed to empower laboratory personnel with the knowledge to manage this chemical waste stream responsibly, ensuring compliance and, most importantly, safety.
I. Hazard Profile and Immediate Safety Considerations
Before initiating any disposal-related activities, a thorough understanding of the potential hazards is paramount. Based on data from structurally similar compounds such as chlorinated nitrobenzenes, 4-Chloro-1-methyl-3-nitroquinolin-2(1H)-one should be handled as a substance with high acute toxicity if ingested, inhaled, or in contact with skin.[2][3] It is also presumed to be very toxic to aquatic life with long-lasting effects.
Table 1: Key Chemical and Hazard Information
| Property | Value | Source |
| CAS Number | 79966-13-5 | [4][5] |
| Molecular Formula | C₁₀H₇ClN₂O₃ | [4][5] |
| Physical Form | Solid | [4] |
| Anticipated Hazards | Toxic if swallowed, in contact with skin, or if inhaled.[2][3] Very toxic to aquatic life. | Inferred from analogous compounds |
II. The Disposal Decision Workflow
The primary and most recommended method for the disposal of this compound is through a licensed and certified hazardous waste disposal contractor. These facilities are equipped with the necessary technology, such as high-temperature incinerators with flue gas scrubbing capabilities, to safely and compliantly destroy such compounds.
References
A Comprehensive Guide to the Safe Handling of 4-Chloro-1-methyl-3-nitroquinolin-2(1h)-one
Disclaimer: This guide is intended for informational purposes for trained research personnel. A specific Safety Data Sheet (SDS) for 4-Chloro-1-methyl-3-nitroquinolin-2(1h)-one is not publicly available. Therefore, this compound must be handled with extreme caution as a substance of unknown toxicity. The recommendations herein are based on general best practices for handling hazardous research chemicals and analogous compounds containing chloro and nitro functional groups. A thorough, site-specific risk assessment must be conducted by the end-user before any handling.
Pre-Handling: The Foundation of Safety
Before a single container of this compound is opened, a comprehensive safety protocol must be established. The absence of specific toxicological data necessitates a conservative approach, treating the compound as potentially highly hazardous.
Risk Assessment: Your Primary Responsibility
Given the unknown toxicological profile, a rigorous risk assessment is the most critical step.[1][2][3][4][5] This process should be documented and approved by your institution's Environmental Health and Safety (EHS) department.
Key considerations for your risk assessment:
-
Quantity: The amount of substance to be used.
-
Frequency of Use: Single use versus routine handling.
-
Procedure: The specific experimental steps and potential for aerosolization (e.g., weighing, dissolution, transfer).
-
Environment: Will the work be conducted in a fume hood, glove box, or on an open bench? (A certified chemical fume hood is mandatory).
-
Personnel: Training and experience of the individuals who will handle the compound.
Understanding the Analogs: An Informed Approach
The structure of this compound contains moieties that suggest potential hazards:
-
Chlorinated Aromatic Compound: These compounds can be toxic and persistent in the environment.[6] Some are known or suspected carcinogens.
-
Nitroaromatic Compound: Many nitroaromatics are toxic and can be absorbed through the skin. They are also often energetic materials.
-
Quinoline Substructure: Quinoline itself is a hazardous substance, known to be an irritant and potentially carcinogenic in animals.
Based on these structural alerts, it is prudent to assume the compound may be toxic if inhaled, ingested, or absorbed through the skin, and may cause irritation to the eyes and respiratory tract.
Personal Protective Equipment (PPE): Your Last Line of Defense
A multi-layered approach to PPE is mandatory when handling this compound.[7][8][9][10][11] PPE should be selected based on a thorough risk assessment and should be donned before entering the designated work area.[9][12]
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile gloves. The outer glove should be changed immediately upon suspected contamination. For prolonged handling, consider a heavier-duty glove such as neoprene or butyl rubber as the inner layer.[11][13][14][15] | Provides a robust barrier against dermal absorption, which is a potential route of exposure for nitroaromatic compounds. Double-gloving allows for the safe removal of a contaminated outer layer without compromising hand protection.[13] |
| Eye & Face Protection | Chemical splash goggles that meet ANSI Z87.1 standards. A full-face shield should be worn over the goggles when there is a significant risk of splashes or aerosol generation (e.g., during dissolution or transfer of larger quantities).[8][13][15] | Protects against accidental splashes to the eyes, which could cause severe irritation or irreversible damage. The face shield provides an additional layer of protection for the entire face.[13] |
| Body Protection | A flame-resistant lab coat is recommended. For procedures with a higher risk of contamination, a disposable chemical-resistant gown or suit should be worn over the lab coat.[15] | Protects skin and personal clothing from contamination. Flame resistance is a prudent precaution given the presence of the nitro group. |
| Respiratory Protection | All handling of the solid compound and its solutions must be performed in a certified chemical fume hood.[14][16] If there is a potential for aerosolization outside of a fume hood, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates (e.g., an N95 or higher) must be used.[9][10] A formal respiratory protection program, including fit-testing, is required by OSHA.[9] | Prevents inhalation of airborne particles of the solid compound or vapors from its solutions. A chemical fume hood is the primary engineering control to minimize respiratory exposure.[14][16] |
| Footwear | Closed-toe shoes made of a non-porous material.[8][14] | Protects feet from spills and falling objects. |
Operational Plan: Step-by-Step Guidance
Designated Work Area
All work with this compound should be conducted in a designated area within a laboratory. This area should be clearly marked with warning signs indicating the presence of a hazardous chemical.
Handling the Solid Compound
-
Preparation: Before handling, ensure the chemical fume hood is functioning correctly. Gather all necessary equipment, including a calibrated balance, weighing paper, spatulas, and appropriate containers.
-
Weighing: Carefully weigh the desired amount of the solid compound on weighing paper within the fume hood. Avoid creating dust. If possible, use a balance with a draft shield.
-
Transfer: Gently transfer the weighed solid to the reaction vessel or container. Use a spatula to guide the transfer and minimize the risk of spillage.
-
Cleaning: After weighing and transfer, carefully wipe down the balance and surrounding surfaces with a damp paper towel to remove any residual particles. Dispose of the paper towel as hazardous waste.
Preparing Solutions
-
Solvent Addition: Add the solvent to the solid compound within the fume hood. Do this slowly to avoid splashing.
-
Dissolution: If necessary, use gentle agitation (e.g., a magnetic stir bar) to dissolve the solid. Avoid vigorous shaking that could create aerosols.
-
Labeling: Clearly label the container with the chemical name, concentration, solvent, date, and appropriate hazard warnings.
Disposal Plan: Responsible Waste Management
All waste generated from handling this compound must be treated as hazardous waste.[17][18][19]
Waste Segregation
-
Solid Waste: Contaminated gloves, weighing paper, paper towels, and any excess solid compound should be collected in a designated, labeled hazardous waste container.
-
Liquid Waste: Solutions containing the compound and any solvents used for rinsing glassware should be collected in a separate, labeled hazardous waste container for chlorinated and/or nitrated organic waste. Do not mix with other waste streams unless compatibility has been confirmed.[20]
-
Sharps: Contaminated needles or other sharps should be placed in a designated sharps container for hazardous waste.
Disposal Procedure
Follow your institution's guidelines for the disposal of hazardous chemical waste. This typically involves arranging for pickup by the EHS department or a licensed hazardous waste disposal company.[18] Never dispose of this chemical down the drain or in the regular trash.[19][21]
Emergency Procedures: Preparedness is Key
Spills
-
Minor Spill (inside a fume hood):
-
Alert others in the immediate area.
-
Wearing appropriate PPE, use an absorbent material (e.g., vermiculite or a commercial spill kit) to contain the spill.[22][23]
-
Gently sweep the absorbed material into a designated hazardous waste container.[22]
-
Decontaminate the area with a suitable solvent, followed by soap and water.[24][25] Collect all cleaning materials as hazardous waste.
-
-
Major Spill (outside a fume hood or a large spill inside):
-
Evacuate the laboratory immediately and alert others.
-
Close the laboratory doors to contain the spill.
-
Call your institution's emergency number or 911.
-
Provide details about the spilled chemical, location, and quantity.
-
Do not attempt to clean up a major spill unless you are trained and equipped to do so.
-
Personal Exposure
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If they are having difficulty breathing, provide artificial respiration if you are trained to do so. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
Diagrams
Handling Workflow
Caption: A step-by-step workflow for the safe handling of this compound.
Emergency Response Logic
Caption: A decision tree for responding to emergencies involving this compound.
References
- 1. johe.rums.ac.ir [johe.rums.ac.ir]
- 2. Quick Guide to Risk Assessment for Hazardous Chemicals | Worcester Polytechnic Institute [wpi.edu]
- 3. Conducting a Chemical Risk Assessment in the Laboratory | Lab Manager [labmanager.com]
- 4. Risk assessment - Work & research safety - Simon Fraser University [sfu.ca]
- 5. Evaluating Hazards and Assessing Risks in the Laboratory - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Disposal methods for chlorinated aromatic waste - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 7. labequipmentdirect.com [labequipmentdirect.com]
- 8. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 9. clarionsafety.com [clarionsafety.com]
- 10. hazmatschool.com [hazmatschool.com]
- 11. resources.duralabel.com [resources.duralabel.com]
- 12. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 13. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 14. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 15. Choosing The Correct PPE | Environmental Health & Safety [ehs.ucmerced.edu]
- 16. Safety First: Best Practices for Handling Research Chemicals - Omega Chemicals [omegachems.site]
- 17. Disposing of Chlorine: Pool and Cleaning Products - NEDT [nedt.org]
- 18. collectandrecycle.com [collectandrecycle.com]
- 19. Pool Chemical Disposal | Rumpke [rumpke.com]
- 20. calpaclab.com [calpaclab.com]
- 21. reddit.com [reddit.com]
- 22. offices.austincc.edu [offices.austincc.edu]
- 23. safety.fsu.edu [safety.fsu.edu]
- 24. 2.8 Decontamination and Laboratory Cleanup | UMN University Health & Safety [hsrm.umn.edu]
- 25. safety.charlotte.edu [safety.charlotte.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
